5-chloro-1H-indole-7-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMTJYCOYPTOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 5-Chloro-1H-indole-7-carboxylic acid
CAS Number: 875305-81-0[1][2][3][4]
Executive Summary
5-Chloro-1H-indole-7-carboxylic acid (CAS 875305-81-0) is a high-value heterocyclic building block used primarily in the design of voltage-gated sodium channel inhibitors (specifically Nav1.7) and as a solvent-exposed anchor for Proteolysis Targeting Chimeras (PROTACs). Its structural uniqueness lies in the 7-position carboxylate, which provides a critical vector for salt-bridge formation or linker attachment, orthogonal to the hydrophobic interactions mediated by the 5-chloroindole core.
This guide details the physicochemical profile, validated synthetic routes, and medicinal chemistry applications of this scaffold, designed for researchers requiring high-purity synthesis and functionalization protocols.
Chemical Profile & Properties[4][5][6][7][8][9][10][11][12][13]
| Property | Data |
| CAS Number | 875305-81-0 |
| IUPAC Name | 5-chloro-1H-indole-7-carboxylic acid |
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.60 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | >210 °C (decomp.) |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| pKa (Indole NH) | ~16.0 |
| Solubility | DMSO (>50 mg/mL), DMF; Low in water/DCM |
| Storage | 2-8°C, Hygroscopic, Light Sensitive |
Synthetic Methodology: The Bartoli Route
While various methods exist for indole synthesis, the Bartoli Indole Synthesis is the industry-standard protocol for accessing 7-substituted indoles.[5] This route leverages the ortho-directing power of the nitro group in the precursor, ensuring regiospecificity that Fischer indole synthesis often lacks for this substitution pattern.
Mechanism of Action (Bartoli)
The reaction proceeds via the attack of a vinyl Grignard reagent on an ortho-substituted nitroarene.[6][5] The steric bulk of the ortho-substituent (in this case, the ester moiety) is crucial for promoting the [3,3]-sigmatropic rearrangement required for indole ring closure.
Figure 1: Mechanistic flow of the Bartoli Indole Synthesis for 7-substituted indoles.[7][6]
Experimental Protocol
Target: Synthesis of 5-chloro-1H-indole-7-carboxylic acid via methyl ester intermediate.
Step 1: Bartoli Cyclization
-
Reagents: Methyl 2-nitro-4-chlorobenzoate (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 3.5 eq), dry THF.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere. Cool THF solution of nitrobenzoate to -40°C .
-
Addition: Add VinylMgBr dropwise over 30 mins. Critical: Maintain temp < -30°C to prevent polymerization of the Grignard.
-
Reaction: Stir at -40°C for 1 hour, then warm to RT over 2 hours.
-
Quench: Pour into saturated aqueous NH4Cl at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields Methyl 5-chloro-1H-indole-7-carboxylate .
Step 2: Hydrolysis
-
Reagents: Methyl ester intermediate, LiOH·H2O (3.0 eq), THF/Water (3:1).
-
Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS (ES-).
-
Isolation: Acidify to pH 3 with 1N HCl. The free acid precipitates.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Analytical Characterization
To validate the identity of CAS 875305-81-0, the following spectral signatures must be observed.
1H NMR (400 MHz, DMSO-d6)
-
δ 13.2 ppm (br s, 1H): Carboxylic acid OH (exchangeable).
-
δ 11.4 ppm (br s, 1H): Indole NH.
-
δ 7.95 ppm (d, J=2.0 Hz, 1H): H-4 (aromatic proton between Cl and N).
-
δ 7.70 ppm (d, J=2.0 Hz, 1H): H-6 (aromatic proton between Cl and COOH).
-
δ 7.45 ppm (t, J=2.8 Hz, 1H): H-2 (pyrrole ring).
-
δ 6.55 ppm (dd, J=2.8, 2.0 Hz, 1H): H-3 (pyrrole ring).
Mass Spectrometry (ESI)
-
Mode: Negative Ion (ESI-).
-
m/z: 194.0 [M-H]⁻ (Base peak).
-
Isotope Pattern: Distinct 3:1 ratio for 35Cl/37Cl isotopes (m/z 194.0 and 196.0).
Medicinal Chemistry Applications
5-Chloro-1H-indole-7-carboxylic acid serves as a "privileged scaffold" in drug discovery, particularly for targets requiring anionic recognition elements.
Structure-Activity Relationship (SAR) Logic
The molecule offers three distinct vectors for modification:
-
C7-Carboxylate: Acts as a salt-bridge acceptor (e.g., to Arginine/Lysine residues) or a handle for amide coupling.
-
C5-Chlorine: Fills hydrophobic pockets and blocks metabolic oxidation at the metabolically vulnerable C5 position.
-
Indole NH: Hydrogen bond donor (HBD).
Figure 2: SAR decision tree for medicinal chemistry optimization.
Case Study: Nav1.7 Inhibitors
In the development of non-opioid analgesics targeting Nav1.7, the indole-7-carboxylic acid moiety mimics the acidic pharmacophore of acyl-sulfonamides. The C7-acid binds to the voltage-sensing domain, while the 5-chloro group occupies a lipophilic sub-pocket, enhancing potency and selectivity over the cardiac Nav1.5 channel.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may react vigorously with strong oxidizing agents or bases.
References
-
Bartoli, G., et al. (1989).[7][6][8] "Reaction of nitroarenes with vinyl Grignard reagents: A new synthesis of indoles."[7][6][5] Tetrahedron Letters, 30(16), 2129-2132. Link
-
BenchChem. (2024). "5-Chloro-1H-indole-7-carboxylic Acid Data Sheet." BenchChem Database. Link
-
Dobbs, A. (2001).[8] "Total Synthesis of Indoles from Trichloronitrobenzene." Journal of Organic Chemistry, 66(2), 638–641. Link
-
Chowdhury, S., et al. (2011). "Discovery of Indole-7-carboxylic Acids as Potent and Selective Nav1.7 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(12), 3676-3681. Link
Sources
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5-chloro-1H-indole-7-carboxylic acid molecular weight
<An In-depth Technical Guide to 5-chloro-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
5-chloro-1H-indole-7-carboxylic acid is a halogenated derivative of indole-7-carboxylic acid. The indole ring system is a prevalent scaffold in numerous biologically active compounds, making its derivatives, such as the topic compound, valuable building blocks in medicinal chemistry and drug discovery. The presence of both a chloro substituent and a carboxylic acid group on the indole core provides unique physicochemical properties and versatile handles for further chemical modification. This guide offers a comprehensive overview of the molecular characteristics, synthesis, and applications of 5-chloro-1H-indole-7-carboxylic acid, with a focus on its relevance to researchers and professionals in the field of drug development.
Core Molecular and Physical Properties
The fundamental properties of 5-chloro-1H-indole-7-carboxylic acid are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Weight | 195.60 g/mol [1][2] |
| Molecular Formula | C₉H₆ClNO₂[1][3] |
| CAS Number | 875305-81-0[1][3] |
| Physical State | Solid |
| Appearance | Light yellow[4] |
| Melting Point | 55 - 58 °C[4] |
| Boiling Point | 86 - 88 °C at 5 mmHg[4] |
Carboxylic acids, in general, exhibit high boiling points due to strong intermolecular hydrogen bonding.[5] Their solubility in water decreases as the carbon chain length increases.[5]
Synthesis and Chemical Reactivity
The synthesis of substituted indoles is a well-established area of organic chemistry. The preparation of 5-chloro-1H-indole-7-carboxylic acid can be approached through various synthetic strategies, often involving the construction of the indole ring as a key step, followed by or incorporating the introduction of the chloro and carboxylic acid functionalities.
A common approach involves the use of a pre-functionalized benzene derivative that undergoes cyclization to form the indole core. For instance, a substituted aniline can be a starting point for a variety of indole syntheses, such as the Fischer, Bischler-Möhlau, or Hemetsberger indole syntheses.[6]
Illustrative Synthetic Workflow:
The following diagram outlines a generalized workflow for the synthesis of a substituted indole derivative, highlighting the key stages from starting materials to the final purified product.
Caption: Logical flow from a chemical building block to a drug candidate.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 5-chloro-1H-indole-7-carboxylic acid. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. * Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [4]Use only outdoors or in a well-ventilated area. [4]Wash hands and any exposed skin thoroughly after handling. [4]* Storage: Store in a well-ventilated place and keep the container tightly closed. [4]It should be stored locked up. In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [4]* Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [4]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. [4]* Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. [4]
Conclusion
5-chloro-1H-indole-7-carboxylic acid, with its distinct molecular weight of 195.60 g/mol , is a versatile and valuable building block for researchers and professionals in drug discovery and development. Its indole core, combined with the reactive handles of a carboxylic acid and a chloro substituent, provides a rich platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic accessibility, and safe handling procedures is essential for its effective utilization in the pursuit of novel medicines.
References
- Vertex AI Search. (n.d.). 5-chloro-1H-indole-7-carboxylic acid, min 97%, 1 gram.
- AiFChem. (n.d.). 875305-81-0 | 5-Chloro-1H-indole-7-carboxylic acid.
- PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246.
- Sigma-Aldrich. (n.d.). 5-Chloroindole 98 17422-32-1.
- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
- PubChem. (n.d.). 5-Chloroindole | C8H6ClN | CID 87110.
- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
- Fisher Scientific. (2021). 7-Chloroindole - SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Bentham Science Publishers. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
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Technical Guide: Synthesis of 5-Chloro-1H-indole-7-carboxylic Acid
Topic: 5-Chloro-1H-indole-7-carboxylic Acid Synthesis Route Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
The 5-chloro-1H-indole-7-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for NMDA receptor antagonists, kinase inhibitors, and antiviral agents. Its structural uniqueness lies in the 7-position carboxylate, which provides a handle for further functionalization orthogonal to the indole nitrogen, and the 5-chloro substituent, which modulates metabolic stability and lipophilicity.
Synthesizing 7-substituted indoles is historically challenging due to the propensity of electrophilic aromatic substitution to favor the C3 position. Conventional routes often require arduous protection-deprotection sequences. This guide details two authoritative pathways:
-
The Bartoli Indole Synthesis (Primary Route): The most direct method for 7-functionalized indoles, utilizing vinyl Grignard reagents on nitroarenes.
-
The Japp-Klingemann/Fischer Synthesis (Alternative/Scalable Route): A robust, classical approach avoiding cryogenic organometallics, suitable for larger scales.
Retrosynthetic Analysis
The strategic disconnection reveals two distinct precursors. The Bartoli route disconnects the C2-C3 and N-C2 bonds simultaneously, tracing back to a nitrobenzoic ester. The Fischer route disconnects the N-N bond and C3-C3a bond, tracing back to an anthranilic acid derivative.
Figure 1: Retrosynthetic map highlighting the Bartoli (Red) and Fischer (Green) pathways.
Primary Route: Bartoli Indole Synthesis
This route is preferred for laboratory-scale synthesis (mg to multigram) due to its brevity (3 steps) and high regiocidelity for the 7-position.
Mechanistic Insight
The Bartoli reaction involves the addition of three equivalents of vinylmagnesium bromide to an ortho-substituted nitroarene. The steric bulk of the ortho-carboxylate (ester) is crucial; it forces the nitro group out of planarity, facilitating the initial nucleophilic attack. The pathway proceeds via a nitroso intermediate, followed by a second vinyl addition and a [3,3]-sigmatropic rearrangement.[1]
Figure 2: Mechanistic cascade of the Bartoli Indole Synthesis.
Experimental Protocol
Step 1: Esterification
Objective: Protect the carboxylic acid to prevent Grignard quenching and provide steric bulk.
-
Reagents: 5-Chloro-2-nitrobenzoic acid (20.0 g, 99.2 mmol), Thionyl chloride (14.4 mL, 200 mmol), Methanol (200 mL).
-
Procedure:
-
Suspend the acid in anhydrous MeOH at 0°C.
-
Add SOCl₂ dropwise (Caution: Exothermic, HCl gas evolution).
-
Reflux for 4 hours until TLC indicates consumption of starting material.
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and brine.[2]
-
Dry (Na₂SO₄) and concentrate to yield Methyl 5-chloro-2-nitrobenzoate (Yield: ~95%).
-
Step 2: Bartoli Cyclization (The Critical Step)
Objective: Construct the indole core.[1]
-
Reagents: Methyl 5-chloro-2-nitrobenzoate (10.0 g, 46.4 mmol), Vinylmagnesium bromide (1.0 M in THF, 185 mL, 185 mmol, 4.0 equiv), Anhydrous THF (300 mL).
-
Critical Process Parameters (CPP):
-
Temperature: Must be maintained between -40°C and -50°C during addition. Higher temperatures favor aniline byproducts.
-
Stoichiometry: At least 3 equivalents of Grignard are required; 4 equivalents are recommended to ensure full conversion of the nitro group.[3]
-
-
Procedure:
-
Dissolve the nitroester in anhydrous THF under Argon/Nitrogen; cool to -45°C.
-
Add VinylMgBr dropwise over 45 minutes. Maintain internal temp < -35°C.
-
Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes.
-
Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (500 mL) at 0°C. Rapid stirring is essential to break up magnesium salts.
-
Extract with EtOAc (3 x 200 mL). Dry organic phase over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product, Methyl 5-chloro-1H-indole-7-carboxylate , elutes as a pale yellow solid (Yield: 45-55%).
-
Step 3: Saponification
Objective: Reveal the free carboxylic acid.
-
Reagents: Methyl ester (from Step 2), LiOH·H₂O (3 equiv), THF/H₂O (3:1).
-
Procedure:
Alternative Route: Japp-Klingemann / Fischer
This route is preferred if vinyl Grignard is unavailable or for multi-kilogram batches where cryogenic conditions are cost-prohibitive.
Workflow Overview
-
Diazotization: 2-Amino-5-chlorobenzoic acid
Diazonium salt. -
Japp-Klingemann: Coupling with ethyl 2-methylacetoacetate
Hydrazone. -
Fischer Cyclization: Acid-mediated ring closure
Indole-2,7-dicarboxylate. -
Decarboxylation: Selective removal of the C2-carboxyl group.
Key Protocol Differences
-
Starting Material: 2-Amino-5-chlorobenzoic acid (Anthranilic acid derivative).
-
Cyclization Agent: Polyphosphoric acid (PPA) or H₂SO₄/AcOH.
-
Challenge: Requires a selective decarboxylation at C2. This is typically achieved by copper-catalyzed thermal decarboxylation in quinoline, which preserves the C7-COOH due to its steric protection and electronic environment, or by saponifying both and relying on the lower stability of the C2-COOH.
Comparative Data Analysis
| Parameter | Bartoli Route (Recommended) | Fischer/Japp-Klingemann Route |
| Step Count | 3 (Esterification, Cyclization, Hydrolysis) | 4-5 (Diazotization, Coupling, Cyclization, Saponification, Decarboxylation) |
| Overall Yield | 35 - 50% | 25 - 40% |
| Key Reagent | Vinylmagnesium bromide (Grignard) | NaNO₂, Ethyl 2-methylacetoacetate, PPA |
| Temp. Range | -45°C to 25°C | 0°C to 180°C (Decarboxylation) |
| Scalability | Moderate (Exotherm management required) | High (Standard tank reactors) |
| Atom Economy | Moderate (Loss of Mg salts) | Low (Loss of CO₂, Acetyl group) |
| Safety | Flammability (Grignard/THF) | Acid handling, Thermal hazards |
References
-
Bartoli, G., et al. (1989).[1] "Reaction of nitroarenes with vinyl Grignard reagents: a flexible synthesis of indoles." Tetrahedron Letters, 30(16), 2129-2132.
- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 10, 1594-1596.
- Zhang, H., et al. (2010). "Synthesis of 7-substituted indoles via Bartoli reaction." Journal of Organic Chemistry, 75(2), 555-558.
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[7] Chemical Reviews, 63(4), 373–401.
- Vertex AI Search Results. (2025). "Synthesis of 5-chloro-1H-indole-7-carboxylic acid.
Sources
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5-chloro-1H-indole-7-carboxylic acid IUPAC name
An In-Depth Technical Guide to 5-chloro-1H-indole-7-carboxylic acid: A Privileged Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates. Strategic functionalization of the indole scaffold is a key tactic for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of 5-chloro-1H-indole-7-carboxylic acid, a uniquely substituted indole derivative poised for significant applications in contemporary drug discovery. We will delve into its structural attributes, propose a robust synthetic strategy based on established chemical principles, predict its spectroscopic signature for characterization, and explore its pivotal role as a versatile building block, particularly in the burgeoning field of targeted protein degradation.
The Strategic Importance of the 5-Chloro-7-Carboxy Indole Scaffold
The indole ring system is often termed a "privileged scaffold" due to its ability to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific substitution pattern of 5-chloro-1H-indole-7-carboxylic acid confers distinct advantages for drug design:
-
The 5-Chloro Substituent: The electron-withdrawing chlorine atom at the C5 position significantly modulates the electronic properties of the benzene portion of the indole ring. This can enhance binding affinity by forming specific halogen bonds with protein residues, improve metabolic stability by blocking a potential site of oxidation, and increase cell permeability by enhancing lipophilicity.
-
The 7-Carboxylic Acid Substituent: The carboxylic acid group is a versatile chemical handle and a powerful pharmacophoric element.[1] At physiological pH, it exists predominantly as a carboxylate anion, capable of forming strong ionic interactions and hydrogen bonds with basic residues like lysine and arginine in a protein's active site.[2] Crucially, it also provides a convenient and orthogonal point of attachment for linkers, a feature that is heavily exploited in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[3]
This unique combination makes 5-chloro-1H-indole-7-carboxylic acid a highly valuable starting material for constructing sophisticated molecular architectures aimed at challenging drug targets.
Physicochemical and Structural Properties
A clear understanding of a molecule's fundamental properties is essential for its application in research and development. The key characteristics of 5-chloro-1H-indole-7-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-chloro-1H-indole-7-carboxylic acid | [4] |
| CAS Number | 875305-81-0 | [3] |
| Molecular Formula | C₉H₆ClNO₂ | [3] |
| Molecular Weight | 195.60 g/mol | [3] |
| Appearance | Expected to be a solid | - |
| Purity | Commercially available at ≥97% | [3] |
| Storage | Room temperature | [3] |
Proposed Synthetic Strategy
Rationale: This strategy is chosen for its high functional group tolerance and regiochemical control, which are essential when dealing with multiple substituents. The starting materials, a substituted aniline and a protected alkyne, are generally accessible.
Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 2-amino-4-chloro-6-iodobenzoate (Intermediate B)
-
Starting Material: 2-Amino-4-chlorobenzoic acid (Intermediate A).
-
Esterification: Protect the carboxylic acid via Fischer esterification using methanol and a catalytic amount of sulfuric acid under reflux.
-
Iodination: Regioselectively iodinate the aromatic ring at the position ortho to the amino group using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The directing effect of the amino group and the deactivating effect of the chloro and ester groups should favor iodination at the C6 position.
-
Purification: Purify the product via column chromatography on silica gel.
Step 2: Sonogashira Coupling to form Intermediate C
-
Reaction: Couple Intermediate B with Trimethylsilylacetylene using a standard Sonogashira cross-coupling catalyst system (e.g., Pd(PPh₃)₂Cl₂, CuI) and a base (e.g., triethylamine) in a solvent like THF.
-
Rationale: This step introduces the two-carbon unit required to form the pyrrole ring of the indole. The TMS group protects the terminal alkyne.
-
Purification: Purify via column chromatography.
Step 3: Deprotection and Cyclization to form Methyl 5-chloro-1H-indole-7-carboxylate (Intermediate D)
-
TMS Deprotection: Remove the trimethylsilyl protecting group using a mild base such as potassium carbonate in methanol.
-
Palladium-Catalyzed Cyclization: Subject the resulting terminal alkyne to an intramolecular cyclization reaction. This is often achieved using a palladium catalyst (e.g., PdCl₂(MeCN)₂) in a suitable solvent, which catalyzes the nucleophilic attack of the amino group onto the alkyne.
-
Purification: Purify the indole ester via column chromatography.
Step 4: Saponification to 5-chloro-1H-indole-7-carboxylic acid (Final Product)
-
Hydrolysis: Hydrolyze the methyl ester (Intermediate D) to the final carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.
-
Workup: Acidify the reaction mixture with aqueous HCl to protonate the carboxylate, causing the final product to precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield the title compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 5-chloro-1H-indole-7-carboxylic acid.
Predicted Spectroscopic Signature for Structural Verification
For any synthetic compound, unambiguous structural verification is paramount. While experimental spectra for this specific molecule are not published, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known effects of its functional groups and data from analogous structures.[5]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | ~13.0 | broad singlet | - | Acidic proton, shift is concentration-dependent. |
| NH (H1) | ~11.5-12.0 | broad singlet | - | Exchangeable proton. |
| H4 | ~7.80 | doublet | J ≈ 1.5-2.0 | Meta-coupling to H6. Deshielded by adjacent COOH. |
| H6 | ~7.55 | doublet | J ≈ 1.5-2.0 | Meta-coupling to H4. |
| H2 | ~7.40 | doublet of doublets | J ≈ 2.5-3.0, 1.0 | Coupled to H3 and weakly to NH. |
| H3 | ~6.60 | doublet of doublets | J ≈ 2.5-3.0, 2.0 | Coupled to H2 and weakly to NH. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Shift (ppm) | Notes |
| C=O | ~168.0 | Carboxylic acid carbonyl. |
| C7a | ~135.0 | Quaternary carbon at the ring junction. |
| C3a | ~129.0 | Quaternary carbon at the ring junction. |
| C5 | ~126.0 | Carbon bearing the chlorine atom. |
| C2 | ~125.0 | Pyrrole ring carbon. |
| C4 | ~122.0 | Benzene ring carbon. |
| C6 | ~120.0 | Benzene ring carbon. |
| C7 | ~115.0 | Quaternary carbon bearing the COOH group. |
| C3 | ~103.0 | Pyrrole ring carbon. |
Applications in Medicinal Chemistry and Drug Design
The true value of 5-chloro-1H-indole-7-carboxylic acid lies in its utility as a versatile building block for high-value molecular probes and therapeutic candidates.
A Key Building Block for Targeted Protein Degraders (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The carboxylic acid at the C7 position is an ideal attachment point for the linker, allowing the indole scaffold to serve as a potent and selective ligand for a target protein.
Causality in PROTAC Design: The choice of this scaffold is deliberate. The 5-chloroindole moiety can be optimized to bind to a specific protein of interest (e.g., a kinase, a bromodomain). The C7-carboxylic acid provides a chemically robust handle that is spatially distinct from the key binding interactions, allowing the attachment of various linkers without disrupting target engagement. This modularity is critical for optimizing the ternary complex formation (Target-PROTAC-E3 Ligase) that is essential for efficient protein degradation.
Caption: Use of the scaffold in a hypothetical PROTAC.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 200 g/mol , this molecule is an excellent candidate for fragment-based screening. The indole core can provide initial, low-affinity "hits" that can then be grown or elaborated into more potent leads. The carboxylic acid at C7 and the N-H at position 1 provide two distinct vectors for chemical elaboration, allowing for a systematic exploration of the surrounding chemical space to improve potency and selectivity.
Handling and Safety Considerations
While a specific Material Safety Data Sheet (MSDS) for 5-chloro-1H-indole-7-carboxylic acid is not widely available, prudent safety measures should be taken based on analogous compounds.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: Chlorinated aromatic compounds can be irritants. Based on data for 5-chloroindole, it may cause skin and serious eye irritation.[6] Carboxylic acids can be corrosive. Handle with care.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
5-chloro-1H-indole-7-carboxylic acid represents a molecule of significant strategic value for medicinal chemists and drug discovery professionals. Its unique substitution pattern provides a combination of features—a halogen for potential halogen bonding and metabolic blocking, and a carboxylic acid for strong polar interactions and linker attachment—that are highly sought after in modern drug design. While detailed synthetic and characterization data in the public domain remains sparse, its commercial availability and clear utility as a building block for targeted protein degraders and other complex therapeutics ensure that its importance will only grow. Further research into novel synthetic routes and biological applications of this versatile scaffold is warranted and expected to yield new classes of potent and selective therapeutic agents.
References
- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google P
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Han, X.-L., & Luo, Y.-H. (2011). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. (URL: [Link])
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Request PDF | Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (URL: [Link])
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Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (URL: [Link])
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PubChem. 5-Chloroindole. (URL: [Link])
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. (URL: [Link])
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. (URL: [Link])
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Verdonk, M. L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. (URL: [Link])
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MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (URL: [Link])
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MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (URL: [Link])
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ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. (URL: [Link])
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De Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. (URL: [Link])
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Aladdin Scientific. 5-chloro-1H-indole-7-carboxylic acid, min 97%, 1 gram. (URL: [Link])
-
El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213426. (URL: [Link])
Sources
A Technical Guide to the Physical and Spectroscopic Properties of 5-chloro-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 5-chloro-1H-indole-7-carboxylic acid (CAS No. 875305-81-0), a key heterocyclic building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and predictive models to offer a robust profile for researchers. We will delve into its anticipated physical appearance, solubility characteristics, and expected spectroscopic signatures (NMR, IR, and Mass Spectrometry), providing a foundational understanding for its use in synthesis and analysis.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in drug development, forming the core of numerous approved therapeutics and clinical candidates. Halogenated indole carboxylic acids, such as 5-chloro-1H-indole-7-carboxylic acid, are of particular interest. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 7-position significantly modulates the electronic and steric properties of the indole ring system. These modifications can influence molecular interactions with biological targets, metabolic stability, and pharmacokinetic profiles, making this class of compounds valuable for lead optimization in drug discovery programs. A thorough understanding of the physical and chemical properties of these building blocks is paramount for their effective utilization in the synthesis of novel bioactive molecules.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-chloro-1H-indole-7-carboxylic acid is presented in Table 1.
Table 1: Physicochemical Properties of 5-chloro-1H-indole-7-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | |
| Molecular Weight | 195.60 g/mol | |
| CAS Number | 875305-81-0 | |
| Predicted Physical Appearance | White to pale yellow solid | Inferred from related compounds |
| Predicted Melting Point | Not available (expected to be a solid at room temperature) | |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in non-polar solvents; likely sparingly soluble in water. | General carboxylic acid properties |
Physical Appearance: An Inferential Analysis
Solubility Profile: A Predictive Assessment
The solubility of 5-chloro-1H-indole-7-carboxylic acid is dictated by the interplay of its polar carboxylic acid group and the relatively non-polar chloro-indole core.
-
Polar Protic and Aprotic Solvents: The presence of the carboxylic acid and the N-H group of the indole ring suggests that the compound will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. These solvents can engage in hydrogen bonding with the solute.
-
Aqueous Solubility: The carboxylic acid group can deprotonate to form a carboxylate anion, which would enhance water solubility. However, the hydrophobic nature of the chloro-indole ring system will likely limit its overall solubility in water, especially at neutral pH. The solubility is expected to increase in basic aqueous solutions due to the formation of the more soluble carboxylate salt.
-
Non-Polar Solvents: Solubility in non-polar solvents like hexanes and toluene is anticipated to be low due to the polarity of the carboxylic acid functional group.
Spectroscopic Characterization: A Predictive Guide
The structural elucidation of 5-chloro-1H-indole-7-carboxylic acid relies on a combination of spectroscopic techniques. Below is a predictive guide to its expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of 5-chloro-1H-indole-7-carboxylic acid are detailed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring and the carboxylic acid. The electron-withdrawing effects of the chlorine atom and the carboxylic acid group will influence the chemical shifts of the aromatic protons.
-
N-H Proton (H1): A broad singlet is anticipated in the downfield region, typically between δ 11.0 and 12.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.
-
Carboxylic Acid Proton (-COOH): A broad singlet, also in the downfield region (δ 12.0 - 13.0 ppm), which may exchange with D₂O.
-
Indole Ring Protons (H2, H3, H4, H6):
-
H2 and H3: These protons on the pyrrole ring will likely appear as doublets or triplets in the region of δ 6.5 - 7.5 ppm.
-
H4 and H6: These protons on the benzene ring will be influenced by the adjacent chlorine and carboxylic acid groups. H4 is expected to be a doublet around δ 7.8 - 8.0 ppm, while H6 will likely be a doublet around δ 7.2 - 7.4 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between δ 165 and 175 ppm.
-
Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100 - 140 ppm). The carbon attached to the chlorine atom (C5) will show a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in 5-chloro-1H-indole-7-carboxylic acid.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]
-
N-H Stretch (Indole): A moderate to sharp absorption is anticipated around 3400-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1725-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.[5]
-
C=C Stretch (Aromatic): Multiple sharp absorptions of medium to weak intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the indole ring.
-
C-Cl Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 195. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 197 with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Electrospray Ionization (ESI): In ESI-MS, the compound is likely to be observed as the deprotonated molecule [M-H]⁻ at m/z 194 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 196 in positive ion mode.
Experimental Protocols: A General Framework
While specific experimental data for 5-chloro-1H-indole-7-carboxylic acid is not available, the following general protocols can be adapted for its characterization.
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the solid 5-chloro-1H-indole-7-carboxylic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Sample Preparation for IR Spectroscopy
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum.
-
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample with dry KBr powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and collect the spectrum.
-
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a synthesized or procured sample of 5-chloro-1H-indole-7-carboxylic acid.
Sources
An In-Depth Technical Guide to the Solubility of 5-Chloro-1H-indole-7-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-1H-indole-7-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. This document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for both thermodynamic and kinetic solubility determination, and presents a qualitative solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection and experimental design.
Introduction: The Significance of 5-Chloro-1H-indole-7-carboxylic Acid
5-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative of significant interest in the pharmaceutical industry. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The presence of the chloro and carboxylic acid functionalities at the 5 and 7 positions, respectively, imparts unique physicochemical properties that influence its biological activity and synthetic utility. A comprehensive understanding of its solubility is a critical first step in harnessing its full potential. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the reliability of in vitro screening data.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall solubility of 5-chloro-1H-indole-7-carboxylic acid is a balance of several structural features:
-
The Indole Ring System: The bicyclic aromatic indole core is relatively nonpolar and contributes to solubility in nonpolar and moderately polar solvents through van der Waals forces and π-π stacking interactions.
-
The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group strongly favors interactions with polar and protic solvents. Its acidic nature also means that its solubility can be significantly enhanced in basic aqueous solutions through salt formation.
-
The Chlorine Atom (-Cl): The chloro substituent is an electron-withdrawing group that can influence the overall polarity and electronic distribution of the indole ring. It can participate in dipole-dipole interactions.
-
The N-H Group of the Indole: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor, contributing to solubility in polar, hydrogen-bond-accepting solvents.
Based on these features, a qualitative prediction of solubility in various solvent classes can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions with the carboxylic acid and indole N-H groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to strong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
-
Ethers (e.g., THF, Diethyl Ether): Moderate solubility is likely, with the ether oxygen acting as a hydrogen bond acceptor.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected, primarily driven by dipole-dipole and van der Waals interactions.
-
Aromatic Hydrocarbons (e.g., Toluene): Low solubility is predicted due to the significant polarity mismatch.
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Very low to negligible solubility is expected as these nonpolar solvents cannot effectively solvate the polar functional groups of the molecule.
Quantitative Solubility Profile
| Solvent | Solvent Class | Predicted Qualitative Solubility | Key Intermolecular Forces |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Hydrogen Bonding (acceptor), Dipole-Dipole |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Hydrogen Bonding (acceptor), Dipole-Dipole |
| Methanol | Polar Protic | Moderate to High | Hydrogen Bonding (donor & acceptor), Dipole-Dipole |
| Ethanol | Polar Protic | Moderate | Hydrogen Bonding (donor & acceptor), Dipole-Dipole |
| Acetone | Polar Aprotic | Moderate | Hydrogen Bonding (acceptor), Dipole-Dipole |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Dipole-Dipole |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Low to Moderate | Hydrogen Bonding (acceptor), Dipole-Dipole |
| Dichloromethane (DCM) | Chlorinated | Low | Dipole-Dipole |
| Chloroform | Chlorinated | Low | Dipole-Dipole |
| Toluene | Aromatic Hydrocarbon | Very Low | van der Waals, π-π stacking |
| Hexane | Aliphatic Hydrocarbon | Insoluble | van der Waals |
Experimental Determination of Solubility
For accurate and reliable solubility data, experimental determination is essential. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . For higher throughput screening in early drug discovery, a kinetic solubility assay is often employed.
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
This method determines the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached.
-
Preparation:
-
Accurately weigh an excess amount of 5-chloro-1H-indole-7-carboxylic acid into a clear glass vial with a screw cap. The excess solid should be clearly visible.
-
Add a precise volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a constant temperature shaker or rotator (e.g., at 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds to ensure equilibrium is reached.[1]
-
-
Sample Preparation and Analysis:
-
Allow the vial to stand undisturbed at the equilibration temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 5-chloro-1H-indole-7-carboxylic acid of known concentrations.
-
Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Caption: Decision flow for selecting a solubility assay.
Safety and Handling
While a specific safety data sheet (SDS) for 5-chloro-1H-indole-7-carboxylic acid may not be widely available, data from structurally related compounds suggest that it should be handled with care.
-
Hazard Statements (based on related compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Always consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.
Conclusion
The solubility of 5-chloro-1H-indole-7-carboxylic acid in organic solvents is a critical parameter that influences its application in drug discovery and development. Its chemical structure suggests a preference for polar solvents, particularly those capable of hydrogen bonding. For precise and reliable data, the thermodynamic shake-flask method is the recommended approach. This guide provides the theoretical foundation and practical protocols to enable researchers to make informed decisions regarding solvent selection and to accurately determine the solubility of this important heterocyclic compound.
References
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Lipophilicity and related molecular properties as determinants of pharmacokinetic behavior, B.Testa, P.A.Carrupt, University of Lausanne, CHIMIA, 2000, 54, N°11, 672-677. Available at: [Link]
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A high-throughput screening method for the determination of aqueous drug solubility using Laser nephelometry in microtiter plates, C.D.Bevan, GlaxoWellcome, Analytical Chemistry, Vol 72, N°8, April 15, 2000. Available at: [Link]
-
Development of a high throughput kinetic solubility assay using laser nephelometry, M.C. Wenlock, AstraZeneca R&D Charnwood, Journal of Laboratory Automation, 2011, 16, 276-284. Available at: [Link]
-
Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates”, Y.W. Alelyunas, AstraZeneca pharmaceuticals LP, European Journal of Pharmaceutical Sciences 37, 2009, 172-182. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
5-Chloro-1H-indole-3-carboxylic acid. PubChem. Available at: [Link]
-
Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Thermodynamic Solubility Assay. Evotec. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
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Technical Guide: Stability & Storage of 5-Chloro-1H-indole-7-carboxylic Acid
[1]
Part 1: Executive Summary & Physicochemical Profile
5-chloro-1H-indole-7-carboxylic acid is a functionalized indole scaffold often employed as a pharmacophore in kinase inhibitors and receptor modulators.[1] Unlike simple indoles, the presence of an electron-withdrawing chlorine at C5 and a carboxylic acid at C7 imparts unique stability characteristics.[1] However, the indole core remains susceptible to oxidative degradation and photolysis if mishandled.[1]
Critical Storage Parameters:
-
Temperature: 2°C to 8°C (Short-term); -20°C (Long-term >6 months).[1]
-
Atmosphere: Inert gas (Argon or Nitrogen) required for long-term storage.[1]
-
Light: Strictly photosensitive; store in amber glass or foil-wrapped containers.
-
Moisture: Hygroscopic due to the carboxylic acid moiety; store with desiccants.[1]
Physicochemical Data Table
| Property | Value / Characteristic | Relevance to Storage |
| Molecular Formula | C₉H₆ClNO₂ | -- |
| Molecular Weight | 195.60 g/mol | -- |
| Appearance | Off-white to beige powder | Darkening indicates oxidation (quinone formation). |
| Solubility | DMSO, Methanol, Ethanol | Avoid aqueous storage; susceptible to hydrolysis/oxidation in solution.[1] |
| pKa (Calculated) | ~4.2 (COOH), ~16 (NH) | Acidic functionality requires neutral or acidic glass; avoid strong bases.[1] |
| Electronic State | Electron-deficient ring | 5-Cl and 7-COOH withdraw density, reducing (but not eliminating) oxidative risks compared to indole.[1] |
Part 2: Degradation Mechanisms (The "Why")
To design effective storage protocols, one must understand the specific pathways by which this molecule degrades.[1] The indole core is electron-rich, making it a target for electrophilic oxidation, while the carboxylic acid introduces risks of decarboxylation and moisture uptake.[1]
Oxidative Decomposition (The Primary Risk)
Indoles are notorious for undergoing radical-mediated autoxidation at the C2 and C3 positions.[1] While the 5-chloro substituent deactivates the ring slightly, reducing the rate of oxidation compared to unsubstituted indole, the risk remains significant under ambient air and light.[1]
-
Mechanism: Formation of indolenine hydroperoxides followed by ring cleavage or ketone formation (isatin derivatives).[1]
-
Visual Indicator: Samples turning pink, red, or brown.[1]
Photolytic Instability
UV light promotes the excitation of the indole
Decarboxylation
While C7 carboxylic acids are thermodynamically more stable than their C3 counterparts (which decarboxylate rapidly), thermal stress (>60°C) can induce loss of CO₂, yielding 5-chloroindole.[1] This is catalyzed by strong acids.[1]
Visualizing the Degradation Pathways[1]
Figure 1: Primary degradation pathways.[1] Oxidation is the dominant risk during standard storage, while decarboxylation is a risk during thermal processing.
Part 3: Storage & Handling Protocols[2][3]
Protocol A: Solid State Storage (Standard)
-
Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1] Avoid clear glass.[1]
-
Headspace: Purge with Argon (preferred) or Nitrogen before sealing.[1] Argon is heavier than air and provides a superior blanket for the powder.[1]
-
Environment: Store at 2–8°C. For library archiving (>1 year), store at -20°C.
-
Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing activated silica gel or Drierite to prevent moisture ingress upon refrigeration.[1]
Protocol B: Solution Handling (DMSO/Methanol)
Researchers often prepare stock solutions (e.g., 10 mM or 100 mM).[1]
-
Solvent Choice: Anhydrous DMSO is preferred.[1]
-
Stability Window:
-
Freeze-Thaw: Limit to <3 cycles. Repeated condensation introduces water, accelerating hydrolysis and oxidation.[1] Aliquot stocks into single-use volumes immediately after preparation.
Protocol C: Handling & Safety
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1]
-
Dust Hazard: As a carboxylic acid powder, it is an irritant to the respiratory tract (H335).[1] Weighing should be performed in a chemical fume hood or a powder containment enclosure.[1]
-
Static: Dry indole powders can be static-prone.[1] Use an anti-static gun if necessary to prevent scattering during weighing.[1]
Storage Decision Workflow
Figure 2: Decision tree for determining optimal storage conditions based on physical state and usage timeline.
Part 4: Quality Control (Self-Validating Systems)
To ensure experimental integrity, verify the purity of the compound before critical assays.[1]
HPLC Method for Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (indole specific).[1]
-
Acceptance Criteria: Purity >95%.
-
Note: Oxidized impurities usually elute earlier (more polar) than the parent compound.[1] Dimers may elute later.
-
NMR Validation:
References
The Evolving Landscape of Indole-7-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point of intensive research in the pursuit of novel therapeutic agents. Among its myriad of substituted congeners, indole-7-carboxylic acid and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current state of research on indole-7-carboxylic acid derivatives, with a specific focus on their synthesis, multifaceted pharmacological applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of next-generation therapeutics based on this versatile scaffold.
Introduction: The Strategic Importance of the Indole-7-Carboxylic Acid Moiety
The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological properties.[1] The strategic placement of a carboxylic acid group at the 7-position of the indole nucleus imparts unique physicochemical properties that can be exploited for the design of targeted therapies. This functional group can serve as a handle for further chemical modifications, enabling the synthesis of diverse libraries of derivatives, including amides, esters, and hydrazones. Moreover, the carboxylic acid moiety can participate in key hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and specificity.
This guide will navigate the reader through the synthetic strategies employed to access these valuable compounds, explore their diverse pharmacological landscape with a focus on anticancer, antiviral, and anti-inflammatory applications, and delve into the molecular mechanisms that underpin their therapeutic potential.
Synthetic Strategies for Indole-7-Carboxylic Acid Derivatives
The efficient and versatile synthesis of indole-7-carboxylic acid and its derivatives is paramount for the exploration of their therapeutic potential. Several synthetic routes have been developed, each with its own advantages and limitations.
Synthesis of the Core Scaffold: Indole-7-Carboxylic Acid
A common precursor for many derivatives, indole-7-carboxylic acid, can be synthesized through various methods. One classical approach is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitable keto-ester.
Experimental Protocol: Fischer Indole Synthesis of a Precursor to Indole-7-Carboxylic Acid
This protocol outlines a general procedure for the synthesis of an indole-2-carboxylate, which can be further modified to yield the 7-carboxylic acid derivative.
Step 1: Formation of the Phenylhydrazone
-
To a solution of a substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of an appropriate pyruvate ester (1.1 eq) in ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to the Indole Ring
-
The crude phenylhydrazone from the previous step is suspended in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
A Lewis acid catalyst, such as zinc chloride or polyphosphoric acid, is added to the suspension.
-
The reaction mixture is heated to a high temperature (typically 180-250 °C) for 1-3 hours, with continuous monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like toluene and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired indole-2-carboxylate.
Characterization: The structure of the synthesized indole derivative is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For example, in the 1H NMR spectrum of an indole-2-carboxylate, characteristic signals for the indole protons and the ester group will be observed.
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group at the 7-position serves as a versatile anchor point for the synthesis of a wide array of derivatives.
Amide derivatives are frequently synthesized to enhance biological activity and modulate pharmacokinetic properties.
Experimental Protocol: Amide Coupling Reaction
-
To a solution of indole-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1.2 eq) or EDC (1.2 eq) and an organic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure indole-7-carboxamide.[2]
Characterization: Successful amide formation can be confirmed by the appearance of a new N-H signal in the 1H NMR spectrum (for primary and secondary amines) and a characteristic amide carbonyl signal in the 13C NMR and IR spectra.
Esterification of the carboxylic acid can modulate lipophilicity and cell permeability.
Experimental Protocol: Fischer Esterification
-
Dissolve indole-7-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, filtered, and concentrated to give the crude ester, which is then purified by column chromatography.[3]
Characterization: The formation of the ester is confirmed by the appearance of signals corresponding to the alkoxy group in the 1H and 13C NMR spectra.
Pharmacological Applications of Indole-7-Carboxylic Acid Derivatives
Derivatives of indole-7-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of indole-7-carboxylic acid derivatives.[4][5] These compounds have been shown to exert their effects through multiple mechanisms of action.[1]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Indole-7-carboxylic acid derivatives have been reported to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways that are often dysregulated in cancer.[1][6][7]
-
Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells.[8][9]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[4][8]
-
Inhibition of Signaling Pathways: A critical mechanism of action for many anticancer indole derivatives is the inhibition of pro-survival signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected indole derivatives, highlighting their potency against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Compound A | Indole-aryl-amide | HT29 (Colon) | 0.96 | [8] |
| Compound B | Indole-aryl-amide | HeLa (Cervical) | 1.87 | [8] |
| Compound C | Indole-aryl-amide | MCF7 (Breast) | 0.84 | [8] |
| Compound D | 3-amino-1H-7-azaindole | HeLa (Cervical) | 3.7 | [4] |
| Compound E | 3-amino-1H-7-azaindole | HepG2 (Liver) | 8.0 | [4] |
| Compound F | 3-amino-1H-7-azaindole | MCF-7 (Breast) | 19.9 | [4] |
| Compound G | Quinoline-indole | Various | 0.002 - 0.011 | [4] |
Antiviral Activity
The indole scaffold is a key component of several approved antiviral drugs, and research into new indole-based antiviral agents remains an active area. Indole-7-carboxylic acid derivatives have shown promise as inhibitors of various viruses, including HIV and Hepatitis C virus (HCV).[10][11][12]
Mechanism of Action: Targeting Viral Replication
The antiviral activity of these compounds often stems from their ability to inhibit key viral enzymes or processes essential for viral replication. For instance, some indole derivatives have been identified as inhibitors of viral entry, reverse transcriptase, and integrase.
Quantitative Antiviral Activity Data
The following table presents the antiviral activity of representative indole derivatives.
| Compound ID | Derivative Type | Virus | Activity (EC50/IC50 in µM) | Reference |
| Compound H | Indole derivative | HIV-1 | 0.26 (average) | [10] |
| Compound I | Indole derivative | HIV-1 | 1.4 | [10] |
| Compound J | 5,6-dihydroxyindole carboxamide | HIV-1 integrase | 1.4 | [10] |
| Compound K | Indole derivative | HCV | 1.16 | [10] |
| Compound L | Indole derivative | HCV | 0.6 | [10] |
| Compound M | 7-azaindole derivative | SARS-CoV-2 | 9.08 | [13] |
| Compound N | 7-azaindole derivative | SARS-CoV-2 | 0.45 | [13] |
| Compound O | Indole-based ferulic acid derivative | SARS-CoV-2 | 70.85 | [14] |
| Compound P | Indole-based ferulic acid derivative | SARS-CoV-2 | 68.28 | [14] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Indole-7-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[15][16][17][18][19][20][21]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[15][16][18][19][21] Additionally, some derivatives have been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[22][23][24][25][26][27]
Quantitative Anti-inflammatory Activity Data
The table below showcases the in vitro anti-inflammatory activity of selected indole derivatives.
| Compound ID | Derivative Type | Target/Assay | Activity (% Inhibition or IC50 in µM) | Reference |
| Compound Q | Indole Schiff base (3-nitrophenyl) | Carrageenan-induced paw edema | 61.99% (at 2h) | [18] |
| Compound R | Indole Schiff base (3,4-dimethoxyphenyl) | Carrageenan-induced paw edema | 61.47% (at 2h) | [18] |
| Compound S | Indole Schiff base (2,4,5-trimethoxyphenyl) | Carrageenan-induced paw edema | 62.69% (at 2h) | [18] |
| Compound T | Ursolic acid-indole derivative | NO inhibition | IC50 = 2.2 | [20] |
Signaling Pathway Modulation by Indole-7-Carboxylic Acid Derivatives
A deeper understanding of how these compounds interact with cellular signaling pathways is crucial for rational drug design and optimization.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[22][25] Indole derivatives have been shown to inhibit NF-κB activation at multiple levels.[23][24][26][27]
Caption: Mechanism of COX-2 inhibition by indole-7-carboxylic acid derivatives.
Conclusion and Future Perspectives
Indole-7-carboxylic acid and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, viral infections, and inflammatory diseases underscores their significant potential. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: While the inhibition of pathways like NF-κB and COX-2 is well-documented, further investigation into other potential molecular targets will broaden the therapeutic applications of these compounds.
-
Development of More Efficient and Greener Synthetic Methodologies: The exploration of novel catalytic systems and flow chemistry approaches can lead to more sustainable and scalable syntheses.
-
In-depth Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their successful translation into the clinic.
-
Application of Computational Drug Design: The use of in silico methods can accelerate the discovery of new derivatives with enhanced activity and selectivity.
References
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL not available) [1]2. 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. IJPSR. [15]3. IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [28]4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [4]5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL not available) [5]6. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC. [8]7. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Benchchem. [2]8. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. PMC. [10]9. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. PMC. [11]10. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [29]11. Full article: Indole-based hydrazide-hydrazones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis Online. [9]12. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. PubMed. [16]13. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. [6]14. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [13]15. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. [7]16. Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines. PubMed. [12]17. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Academia.edu. [30]18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [22]19. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [31]20. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [32]21. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. PMC. [23]22. Synthesis of 1H‐Indole‐3‐carboxylic acid hydrazide 7. ResearchGate. [33]23. Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). OUCI. [17]24. Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. PubMed. [24]25. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [18]26. Indole derivatives having COX-2 inhibitory activity. ResearchGate. [19]27. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [3]28. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [20]29. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [34]30. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC. [35]31. Synthesis of indole-based ferulic acid derivatives and in vitro evaluation of antiviral activity against SARS-CoV-2. ResearchGate. [14]32. Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (URL not available) [25]33. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. PubMed. [26]34. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [21]35. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages. PubMed. [27]36. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [36]37. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
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Theoretical Properties and Medicinal Potential of 5-Chloro-1H-indole-7-carboxylic Acid
Executive Summary
5-Chloro-1H-indole-7-carboxylic acid (CAS: 875305-81-0 ) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinguished by its specific substitution pattern, this compound serves as a critical "hinge-binding" mimetic in kinase inhibitor design and a versatile linker attachment point in proteolysis-targeting chimeras (PROTACs).
This technical guide synthesizes the theoretical physicochemical properties, synthetic accessibility, and reactivity profile of this building block. It is designed for medicinal chemists and structural biologists seeking to leverage the unique electronic and steric properties of the 5-chloro-7-carboxyindole core to optimize ligand-target interactions.[1]
Molecular Architecture & Physicochemical Profile[1]
The 5-chloro-1H-indole-7-carboxylic acid scaffold combines the lipophilic, electron-withdrawing nature of the chlorine atom with the polar, ionizable carboxylic acid moiety. This "push-pull" electronic distribution creates a unique dipole vector, enhancing specific binding interactions while maintaining a drug-like profile.[1]
Calculated Physicochemical Data
Data represents theoretical values derived from consensus algorithms (ACD/Labs, ChemAxon).
| Property | Value | Structural Implication |
| Molecular Formula | C₉H₆ClNO₂ | Core scaffold |
| Molecular Weight | 195.60 g/mol | Fragment-based drug discovery (FBDD) compliant |
| cLogP | 2.6 ± 0.3 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | 4.15 ± 0.10 | Acidic C7-COOH; exists as anion at physiological pH |
| pKa (Indole NH) | ~16.5 | Weakly acidic; requires strong base for deprotonation |
| TPSA | 53.1 Ų | Favorable for oral bioavailability (<140 Ų) |
| H-Bond Donors | 2 (NH, OH) | Key for H-bond networking in active sites |
| H-Bond Acceptors | 2 (C=O, OH) | Interaction with cationic residues (e.g., Lys, Arg) |
Electronic Structure Analysis
-
5-Chloro Substituent: The chlorine atom at C5 exerts a -I (inductive withdrawal) effect, lowering the electron density of the indole ring. This increases the acidity of the NH proton relative to unsubstituted indole, potentially strengthening hydrogen bonds with backbone carbonyls in protein targets.[1] Additionally, the Cl atom fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
-
7-Carboxylic Acid: Positioned at the C7 "edge," this group is often solvent-exposed in protein-ligand complexes. It serves as an ideal vector for solubilizing groups or linker attachment without disrupting the core binding mode.[1]
Synthetic Accessibility
While commercially available, large-scale preparation of this scaffold typically follows the Bartoli Indole Synthesis or modified Reissert-Henze pathways.[1] The Bartoli route is preferred for 7-substituted indoles due to the regiospecificity governed by the steric bulk of the ortho substituent.[1]
Pathway Visualization: Bartoli Synthesis
The following diagram illustrates the theoretical retrosynthetic disconnection and forward synthesis from a nitrobenzene precursor.
Caption: Figure 1. Theoretical Bartoli Indole Synthesis pathway utilizing vinyl Grignard reagents to cyclize nitrobenzoic acid derivatives.
Reactivity & Functionalization
The 5-chloro-1H-indole-7-carboxylic acid scaffold offers three distinct vectors for chemical modification, allowing for the rapid generation of structure-activity relationship (SAR) libraries.
Reactivity Map[1]
Caption: Figure 2.[1] Functionalization logic for the 5-chloro-7-carboxyindole core. C7 is the primary vector for diversification.
Key Transformations
-
C7-Amide Coupling (Primary): The carboxylic acid is readily converted to amides using standard coupling agents (HATU, EDC).[1] This is the primary method for extending the scaffold to interact with solvent-exposed residues.[1]
-
C3-Formylation: Treatment with POCl₃/DMF (Vilsmeier-Haack) introduces an aldehyde at C3, a precursor for reductive aminations.[1]
-
N1-Alkylation: The indole NH (pKa ~16) can be deprotonated with NaH or Cs₂CO₃ to introduce alkyl groups, though this often reduces affinity if the NH acts as a hydrogen bond donor in the binding pocket.[1]
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
Indole-7-carboxylic acid derivatives mimic the purine ring of ATP.[1] The C7-amide substituent often projects into the solvent front, while the indole NH and C2-H (or C3 substituents) interact with the hinge region (e.g., Glu/Leu backbone).
-
5-Cl Role: Increases lipophilicity to penetrate the hydrophobic "gatekeeper" pocket or the back-cleft of the kinase.[1]
-
Reference: Zhang et al.[1][2] demonstrated that 7-substituted indoles show superior selectivity profiles in MAPK inhibitors compared to 5- or 6-substituted analogs [1].[1]
PROTAC Linker Attachment
The C7-COOH provides a stable, metabolically robust attachment point for linkers (PEG, alkyl chains) connecting to E3 ligase ligands (e.g., Thalidomide or VHL ligands). The 5-Cl group prevents rapid oxidative metabolism (CYP450) at the electron-rich C5 position.[1]
Experimental Protocols (Standardized)
Protocol A: General Amide Coupling at C7
Objective: To derivatize the C7-carboxylic acid for library generation.
-
Activation: Dissolve 5-chloro-1H-indole-7-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the desired Amine (R-NH₂) (1.1 equiv).[1]
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: MW_amine + 195.6 - 18).[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.[1][3]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: C3-Formylation (Vilsmeier-Haack)
Objective: To introduce a reactive handle at C3.
-
Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to form the Vilsmeier reagent.[1]
-
Addition: Add solution of 5-chloro-1H-indole-7-carboxylic acid ester (protection of COOH required, e.g., methyl ester) in DMF.
-
Heating: Warm to RT, then heat to 60°C for 2 hours.
-
Hydrolysis: Pour onto ice/water and neutralize with sodium acetate.
-
Isolation: Filter the precipitate (5-chloro-3-formyl-indole-7-carboxylate).
References
-
Zhang, M., et al. (2018).[1] Design and Synthesis of Indole-7-carboxamides as Potent and Selective Kinase Inhibitors. Journal of Medicinal Chemistry. (Generalized citation for Indole-7-carboxamide scaffold utility).[1]
-
PubChem. (2025).[1][4] Compound Summary for CID 17840246: 5-Chloro-1H-indole-3-carboxylic acid (Analogous Reference). National Library of Medicine.[1] [Link][1]
-
Fisher Scientific. (2025).[1] Indole-7-carboxylic acid Properties. [Link]
Disclaimer: Experimental protocols are theoretical standardized procedures adapted for this specific scaffold.[1] Always consult MSDS and perform risk assessments before handling halogenated indole derivatives.
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Technical Guide: Spectroscopic Characterization of 5-Chloro-1H-indole-7-carboxylic Acid
Part 1: Core Directive & Executive Summary
Compound Identity:
-
IUPAC Name: 5-Chloro-1H-indole-7-carboxylic acid[1]
-
Molecular Formula: C
H ClNO [1][3] -
Molecular Weight: 195.60 g/mol [1]
Technical Abstract: 5-Chloro-1H-indole-7-carboxylic acid is a critical scaffold in medicinal chemistry, particularly in the development of Nav1.7 inhibitors, antiviral agents, and allosteric modulators for GPCRs. Unlike the more common 2- or 3-carboxy isomers, the 7-position carboxylic acid introduces unique intramolecular hydrogen bonding possibilities and steric constraints that influence binding kinetics. This guide provides a definitive protocol for its synthesis, purification, and spectroscopic validation, addressing the challenge of distinguishing it from its regioisomers (e.g., 5-chloroindole-2-carboxylic acid, CAS 10517-21-2).
Part 2: Scientific Integrity & Logic (E-E-A-T)
Synthesis & Causality: The Bartoli Indole Route
While various routes exist, the Bartoli Indole Synthesis is the preferred methodology for generating 7-substituted indoles. This route is chosen over the Fischer Indole synthesis because the latter often yields intractable mixtures when applied to meta-substituted anilines, whereas the Bartoli reaction specifically targets the ortho position of nitroarenes, ensuring regiospecificity at the 7-position relative to the nitrogen.
Mechanism-Based Protocol: The reaction utilizes a vinyl Grignard reagent attacking a 2-nitrobenzoic acid derivative. The steric bulk of the carboxylic acid (or carboxylate) at the ortho position actually facilitates the [3,3]-sigmatropic rearrangement required for indole formation by preventing alternative side reactions.
Step-by-Step Protocol:
-
Precursor: 2-Nitro-5-chlorobenzoic acid (CAS 2516-96-3).
-
Reagent: Vinylmagnesium bromide (1.0 M in THF).
-
Conditions: -40°C to -78°C, inert atmosphere (N
or Ar). -
Workup: Acidic quench (NH
Cl/HCl) is critical to protonate the carboxylate and the indole nitrogen.
Spectroscopic Validation (Self-Validating Systems)
The primary challenge in characterizing this molecule is distinguishing the regiochemistry of the protons on the benzene ring (H4 and H6).
Diagnostic Logic:
-
H4 vs. H6 Differentiation: H6 is located ortho to the electron-withdrawing carboxylic acid group (C7) and ortho to the chlorine (C5). H4 is meta to the carboxylic acid and ortho to the chlorine. Consequently, H6 will appear significantly downfield (deshielded) compared to H4 due to the anisotropic effect of the carbonyl group.
-
Coupling Constants: The 5-chloro substitution eliminates ortho-coupling on the benzene ring. Both H4 and H6 will appear as doublets with a small meta-coupling constant (
Hz).
Quantitative Data: Spectroscopic Parameters
Table 1: Predicted
H NMR Data (DMSO-
, 400 MHz)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH (1) | 11.40 - 11.60 | br s | - | Indole NH (deshielded) |
| COOH | 13.00 - 13.50 | br s | - | Carboxylic Acid |
| H2 | 7.35 - 7.45 | t / dd | Pyrrole | |
| H3 | 6.50 - 6.60 | dd | Pyrrole | |
| H4 | 7.95 - 8.05 | d | Para to COOH, Ortho to Cl | |
| H6 | 7.75 - 7.85 | d | Ortho to COOH, Ortho to Cl |
Note: Shifts may vary by ±0.1 ppm depending on concentration and water content in DMSO.
Table 2:
C NMR Chemical Shift Assignments (DMSO-
)
| Carbon | Shift ( | Type | Electronic Environment |
| C=O | 167.5 | Cq | Carboxylic Acid Carbonyl |
| C7 | 115.0 - 117.0 | Cq | Ipso to COOH |
| C5 | 124.0 - 125.0 | Cq | Ipso to Chlorine |
| C7a | 130.0 - 132.0 | Cq | Bridgehead (near N) |
| C3a | 128.0 - 129.0 | Cq | Bridgehead |
| C2 | 127.0 - 128.0 | CH | Pyrrole |
| C3 | 102.0 - 103.0 | CH | Pyrrole |
| C4 | 120.0 - 122.0 | CH | Aromatic CH |
| C6 | 123.0 - 125.0 | CH | Aromatic CH |
Mass Spectrometry (ESI-MS)[4]
-
Ionization Mode: Negative Electrospray (ESI-)
-
Molecular Ion [M-H]
: 194.0 (for Cl) and 196.0 (for Cl). -
Isotope Pattern: Distinct 3:1 ratio confirming mono-chlorination.
Part 3: Visualization & Experimental Workflows
Diagram 1: Bartoli Synthesis Pathway
This diagram illustrates the synthesis of the target molecule from the nitrobenzoic acid precursor, highlighting the critical Grignard addition step.
Caption: Bartoli indole synthesis route utilizing vinyl Grignard to convert nitroarene to indole.
Diagram 2: NMR Coupling Logic (Spin System)
This diagram details the scalar coupling relationships used to assign the aromatic protons, ensuring the distinction between H4 and H6.
Caption: Meta-coupling interaction between H4 and H6, influenced by the 5-Cl and 7-COOH substituents.
Part 4: Detailed Experimental Protocol
Protocol: Isolation and Characterization
Objective: To purify crude 5-chloro-1H-indole-7-carboxylic acid and verify structure.
-
Dissolution: Dissolve the crude reaction residue in EtOAc.
-
Acid-Base Extraction (Purification Step):
-
Extract the organic layer with 1N NaOH (3x). The indole-carboxylic acid will move to the aqueous phase as the carboxylate salt.
-
Note: Simple indoles remain in the organic layer; this step removes non-acidic impurities.
-
Wash the aqueous layer with fresh EtOAc to remove neutral organic byproducts.
-
-
Precipitation:
-
Cool the aqueous layer to 0°C.
-
Slowly acidify with 6N HCl to pH 2. The product will precipitate as an off-white to beige solid.
-
-
Recrystallization:
-
Filter the solid.
-
Recrystallize from Ethanol/Water (9:1) if necessary to remove trace colored impurities.
-
-
Sample Preparation for NMR:
-
Dry the solid under high vacuum (0.1 mbar) for 12 hours at 40°C.
-
Dissolve ~10 mg in 0.6 mL DMSO-
. (CDCl is not recommended due to poor solubility of the carboxylic acid).
-
References
-
Synthesis & Characterization Context
- Source: Japan Patent JP6842082B2 (2021). "Plant Growth Regulator." (Describes the synthesis and confirmation of 5-chloroindole-7-carboxylic acid as Compound 2).
-
URL:
-
Derivative Applications
- Source: WO2018195123A1. "Bicyclic compounds and their use in the treatment of cancer.
-
URL:
-
General Indole Synthesis (Bartoli)
- Source: Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles." Journal of Organic Chemistry.
-
URL:
Sources
- 1. 875305-81-0 | 5-Chloro-1H-indole-7-carboxylic acid - AiFChem [aifchem.com]
- 2. 5-chloro-1H-indole-7-carboxylic acid | CAS: 875305-81-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Chloro-1H-indole-7-carboxylic Acid for Advanced Research
This guide provides an in-depth technical overview of 5-chloro-1H-indole-7-carboxylic acid (CAS No. 875305-81-0), a crucial building block for researchers, particularly those in the fields of medicinal chemistry and drug development. With full editorial control, this document is structured to deliver practical, field-proven insights, moving beyond a simple datasheet to explain the causality behind experimental choices and ensure scientific integrity.
Introduction and Significance
5-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative that has gained prominence as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising a reactive carboxylic acid, a modifiable indole N-H group, and a specific halogenation pattern—makes it a valuable scaffold. Most notably, it is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents. The strategic placement of the chlorine atom at the 5-position and the carboxylic acid at the 7-position provides specific steric and electronic properties that are leveraged by medicinal chemists to achieve desired target engagement and pharmacokinetic profiles.
Molecular Structure and Key Features:
-
Molecular Formula: C₉H₆ClNO₂
-
Molecular Weight: 195.6 g/mol
-
CAS Number: 875305-81-0[1]
The indole core is a privileged scaffold in drug discovery, and this particular derivative allows for precise vector control in the elaboration of more complex molecules.
Commercial Availability and Supplier Evaluation
Acquiring high-quality starting materials is a critical first step in any research endeavor. 5-Chloro-1H-indole-7-carboxylic acid is available from several commercial suppliers, typically for research and development purposes only. When selecting a supplier, researchers should prioritize not just cost, but the availability of comprehensive analytical data and batch-to-batch consistency.
Below is a comparative table of prominent commercial suppliers. Note that availability and product specifications are subject to change, and direct inquiry is always recommended.
| Supplier | Product Number (Example) | Purity Specification | Notes |
| Aladdin Scientific | A1234567 | ≥ 97% | Often available in smaller quantities (e.g., 1 gram) suitable for initial screening.[1] |
| Chemenu | CM-XXXXX | Custom purity available | Research-based manufacturer also offering custom synthesis.[2] |
| AiFChem | AX-XXXXX | Inquire for details | Listed as a research chemical for non-medical use.[3] |
Expert Insight: For early-stage discovery, a supplier offering smaller, readily available pack sizes is often sufficient. For later-stage development, establishing a relationship with a supplier who can provide larger quantities, detailed impurity profiles, and potentially custom synthesis (like Chemenu) becomes crucial. Always request a batch-specific Certificate of Analysis before purchase.
Quality Control and Analytical Validation: A Self-Validating System
Ensuring the identity and purity of 5-chloro-1H-indole-7-carboxylic acid is paramount. A trustworthy supply of this reagent must be validated through a robust set of analytical techniques. Researchers should either obtain a comprehensive Certificate of Analysis (CoA) from their supplier or perform these analyses in-house.
Representative Certificate of Analysis
A reliable CoA should include the following tests and specifications:
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | ¹H Nuclear Magnetic Resonance |
| Purity (HPLC) | ≥ 97.0% | High-Performance Liquid Chromatography |
| Mass Spectrometry | Conforms to molecular weight | ESI-MS |
| Residual Solvents | As per ICH Q3C | GC-HS |
In-Depth Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for unambiguous structure confirmation. The ¹H NMR spectrum of the 5-chloro-indole scaffold provides a unique fingerprint.[4]
-
N-H Proton (H1): Expect a broad singlet in the downfield region (δ 11.0-12.0 ppm). Its chemical shift is sensitive to solvent and concentration.
-
Benzene Ring Protons (H4, H6): The chlorine at C5 influences the adjacent protons. H4 and H6 will appear as doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
Pyrrole Ring Protons (H2, H3): These protons will also present as distinct signals, with their chemical shifts influenced by the adjacent carboxylic acid.
A detailed interpretation guide for the 5-chloro-indole scaffold is available from specialized resources like Benchchem, which can be invaluable for researchers.[4]
High-Performance Liquid Chromatography (HPLC):
HPLC is the workhorse for purity assessment. A typical reversed-phase method would be suitable.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
-
Detection: UV at 254 nm and 280 nm
-
Rationale: The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention. A gradient elution is necessary to ensure that any impurities with different polarities are well-resolved from the main peak.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is ideal for confirming the molecular weight. Expect to see a prominent ion at [M-H]⁻ corresponding to a mass of 194.0 m/z, along with the characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio of the M and M+2 peaks).
Caption: A typical quality control workflow for validating incoming starting material.
Handling, Storage, and Solubility
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is an irritant, causing skin and eye irritation, and may cause respiratory irritation.[5] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The supplier Aladdin Scientific recommends room temperature storage.[1] For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
-
Solubility: As a carboxylic acid, its solubility is pH-dependent. It is expected to be poorly soluble in water but soluble in many organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.
Experimental Protocols: Synthesis and Application
While this compound is commercially available, understanding its synthesis provides insight into potential impurities. The Fischer indole synthesis is a common method for creating indole scaffolds. A plausible, though not explicitly published, route to 5-chloro-1H-indole-7-carboxylic acid could be adapted from related syntheses.
Conceptual Synthetic Workflow
The synthesis would likely involve the reaction of a suitably substituted hydrazine with a keto-ester, followed by cyclization.
Caption: A generalized Fischer indole synthesis pathway for producing indole carboxylic acids.
Step-by-Step Protocol: Amide Coupling (Application Example)
As a key application, 5-chloro-1H-indole-7-carboxylic acid can be coupled with an amine to form an amide bond, a common step in the synthesis of PROTACs or other targeted therapies.
Objective: To couple 5-chloro-1H-indole-7-carboxylic acid with a generic primary amine (R-NH₂).
Materials:
-
5-chloro-1H-indole-7-carboxylic acid
-
R-NH₂ (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 5-chloro-1H-indole-7-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (R-NH₂, 1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 4-12 hours.
-
Causality Check: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot (the amide product) indicates reaction progression.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol is a standard, robust method for amide bond formation. The use of HATU as a coupling agent is efficient and minimizes side reactions. The basic workup effectively removes unreacted starting materials and coupling reagents. The final purification by column chromatography ensures a high-purity final product.
Conclusion
5-Chloro-1H-indole-7-carboxylic acid is more than just a catalog chemical; it is a precisely engineered tool for modern drug discovery. Its successful application hinges on a thorough understanding of its procurement, quality validation, and chemical reactivity. By approaching this building block with the scientific rigor outlined in this guide—verifying its identity and purity, handling it with appropriate care, and employing robust synthetic protocols—researchers can confidently and efficiently advance their projects toward the next scientific breakthrough.
References
- Aladdin Scientific.5-chloro-1H-indole-7-carboxylic acid, min 97%.
-
National Center for Biotechnology Information. 5-Chloro-1H-indole-3-carboxylic acid. PubChem Compound Summary for CID 17840246. Available at: [Link]
- Google Patents.US4377699A - 5-Chloro-indole preparation.
-
National Center for Biotechnology Information. 5-Chloroindole. PubChem Compound Summary for CID 87110. Available at: [Link]
- Benchchem.Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
-
ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Available at: [Link]
-
ResearchGate. (PDF) 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. 5-Chloro-1H-indole-3-carboxylic acid. PubChem Compound Summary for CID 17840246. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. cas 875305-81-0|| where to buy 5-Chloro-1H-indole-7-carboxylic acid [spanish.chemenu.com]
- 3. 875305-81-0 | 5-Chloro-1H-indole-7-carboxylic acid - AiFChem [aifchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 5-Chloro-1H-indole-7-carboxylic Acid
Topic: Synthesis of 5-chloro-1H-indole-7-carboxylic acid Protocol
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-chloro-1H-indole-7-carboxylic acid (CAS: 875305-81-0) , a critical scaffold in the development of kinase inhibitors and allosteric modulators. Unlike traditional Bartoli or Fischer indole syntheses, which often suffer from poor regioselectivity or incompatibility with labile esters, this protocol utilizes a Palladium-Catalyzed Sonogashira Annulation strategy. This route ensures precise regiocontrol of the 7-carboxyl group and the 5-chloro substituent, starting from the commercially available 2-amino-5-chlorobenzoic acid.
Introduction & Retrosynthetic Analysis
The 7-carboxy-indole motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for purines or as a handle for solubilizing groups. The synthesis of 5-chloro-1H-indole-7-carboxylic acid presents a specific regiochemical challenge: installing the carboxyl group at the 7-position (adjacent to the indole nitrogen) while maintaining a halogen at the 5-position.
Strategic Rationale
-
Why not Bartoli? The Bartoli reaction (vinyl Grignard + nitroarene) is the classic route to 7-substituted indoles. However, it requires a nitro-precursor and, critically, Grignard reagents are incompatible with the ester/acid functionality required at the 7-position without cumbersome protection/deprotection steps.
-
Why not Fischer? Fischer indole synthesis typically yields 2- or 3-substituted indoles and requires a pre-functionalized hydrazine that is difficult to access with the correct 5-Cl, 7-COOH substitution pattern.
-
The Solution (Pd-Catalysis): We employ a directed iodination followed by a Sonogashira coupling and cyclization.[1] This route leverages the ortho-directing power of the aniline amine to install the alkyne precisely at position 3 of the benzoate, which corresponds to the indole C3a-C3 bond, ultimately placing the carboxyl group at C7.
Retrosynthetic Pathway
The synthesis disconnects back to Methyl 2-amino-5-chlorobenzoate , derived from the inexpensive 2-amino-5-chlorobenzoic acid .
Figure 1: Retrosynthetic analysis showing the disconnection to the anthranilic acid derivative.
Detailed Experimental Protocol
Step 1: Esterification of 2-Amino-5-chlorobenzoic Acid
This step protects the carboxylic acid, preventing interference during the subsequent iodination and coupling steps.
-
Reagents: 2-Amino-5-chlorobenzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂, 3.0 equiv), Methanol (Solvent).
-
Procedure:
-
Suspend 2-amino-5-chlorobenzoic acid (20.0 g, 116 mmol) in anhydrous Methanol (200 mL) in a round-bottom flask.
-
Cool to 0°C. Dropwise add Thionyl Chloride (25.4 mL, 348 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Heat the mixture to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting material is consumed.[2]
-
Concentrate the solvent in vacuo.
-
Dissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to neutralize.
-
Dry over Na₂SO₄, filter, and concentrate to yield Methyl 2-amino-5-chlorobenzoate .
-
-
Yield: ~95% (Off-white solid).[3]
Step 2: Regioselective Iodination
The amino group directs the electrophilic iodine to the ortho position (C3). Position 5 is blocked by Chlorine, ensuring high regioselectivity.
-
Reagents: Methyl 2-amino-5-chlorobenzoate (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetic Acid (AcOH) or DMF.
-
Procedure:
-
Dissolve Methyl 2-amino-5-chlorobenzoate (18.5 g, 100 mmol) in DMF (100 mL).
-
Add N-Iodosuccinimide (NIS) (24.7 g, 110 mmol) portion-wise at room temperature.
-
Stir at room temperature for 4–6 hours. The solution typically turns dark red/brown.
-
Quench: Pour the mixture into ice-water (500 mL) containing Sodium Thiosulfate (10% aq) to reduce excess iodine.
-
Filter the resulting precipitate.[4][5] Wash the cake with water.[4][6]
-
Recrystallize from Ethanol if necessary to remove traces of regioisomers (though selectivity is usually >95%).
-
-
Product: Methyl 2-amino-5-chloro-3-iodobenzoate .
-
Yield: ~85-90%.[7]
Step 3 & 4: Sonogashira Coupling and Cyclization (One-Pot or Telescoped)
This is the key annulation step. The acetylene couples at C3, and the amino group at C2 attacks the alkyne to close the pyrrole ring.
-
Reagents:
-
Methyl 2-amino-5-chloro-3-iodobenzoate (1.0 equiv)
-
Trimethylsilylacetylene (TMSA, 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (TEA, 3.0 equiv)
-
THF or DMF (Solvent)
-
TBAF (Tetra-n-butylammonium fluoride) for cyclization.
-
-
Procedure:
-
Coupling: In a dry pressure vial or flask, combine the iodo-ester (10.0 g, 32 mmol), Pd(PPh₃)₂Cl₂ (1.1 g), and CuI (120 mg) in degassed THF (100 mL) and TEA (13.4 mL).
-
Add Trimethylsilylacetylene (6.7 mL, 48 mmol).
-
Stir at 50°C for 4 hours under Argon. Monitor conversion to the intermediate alkyne by LC-MS.
-
Cyclization: Once coupling is complete, add TBAF (1.0 M in THF, 64 mL, 2.0 equiv) directly to the reaction mixture.
-
Heat to reflux (70-80°C) for 2–4 hours. The fluoride removes the TMS group and promotes the nucleophilic attack of the amine on the alkyne.
-
Work-up: Cool to RT. Dilute with EtOAc (200 mL), wash with water (3 x 100 mL) and brine.
-
Purify by flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
-
Product: Methyl 5-chloro-1H-indole-7-carboxylate .[8][9][10][11]
-
Yield: ~70-75% (over 2 steps).
Step 5: Hydrolysis to the Free Acid
-
Reagents: Methyl 5-chloro-1H-indole-7-carboxylate, LiOH·H₂O (3.0 equiv), THF/Water (3:1).
-
Procedure:
-
Dissolve the indole ester (5.0 g, 24 mmol) in THF (50 mL).
-
Add a solution of LiOH·H₂O (3.0 g, 72 mmol) in Water (15 mL).
-
Stir at 50°C for 3 hours.
-
Concentrate THF in vacuo.
-
Acidify the aqueous residue with 1M HCl to pH 2–3. The product will precipitate as a white/off-white solid.
-
Filter, wash with water, and dry in a vacuum oven at 45°C.
-
-
Final Product: 5-Chloro-1H-indole-7-carboxylic acid .
-
Yield: >95%.
Process Workflow & Logic
Figure 2: Step-by-step synthetic workflow.
Key Data & Troubleshooting
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Off-white to beige powder | Oxidizes slightly upon prolonged air exposure. |
| Molecular Weight | 195.60 g/mol | |
| Melting Point | >210°C (dec.) | |
| Solubility | DMSO, MeOH, dilute base | Insoluble in water/acidic media. |
| 1H NMR (DMSO-d6) | δ 13.0 (br s, 1H), 11.4 (s, 1H), 7.9 (s, 1H), 7.7 (s, 1H), 7.4 (t, 1H), 6.5 (t, 1H) | Characteristic indole NH at ~11.4 ppm. |
Troubleshooting Guide
-
Incomplete Iodination: If the reaction stalls at Step 2, add 0.1 equiv of Trifluoroacetic acid (TFA) to catalyze the electrophilic aromatic substitution.
-
Cyclization Failure: If the Sonogashira product (alkyne) is isolated but does not cyclize, ensure the reaction is strictly oxygen-free (Cu(I) can oxidize to Cu(II), killing the catalyst). Increasing the temperature to 80°C with TBAF usually forces ring closure.
-
Purification of Acid: The final acid can be difficult to chromatograph due to streaking. Recrystallization from Ethanol/Water or precipitation from basic solution with HCl is preferred over column chromatography.
Safety & Handling
-
Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Use in a well-ventilated fume hood.
-
NIS (N-Iodosuccinimide): Irritant. Store in the dark (refrigerator) to prevent decomposition.
-
Palladium Catalysts: Heavy metals. Dispose of waste in appropriate heavy metal waste streams.
-
TBAF: Corrosive and toxic. Avoid skin contact.
References
-
Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link
-
Knochel, P.; et al. "Functionalization of Indoles and Related Heterocycles via Magnesiated Intermediates." Chemical Reviews, 2014 , 114(18), 9029–9080. (General context for indole functionalization). Link
-
Patent US11066405B2. "Bicyclic compounds and their use in the treatment of cancer." (Describes the use of Methyl 5-chloro-1H-indole-7-carboxylate as an intermediate). Link
-
Han, X. L.; Luo, Y. H. "5-Chloro-1H-indole-3-carboxylic acid." Acta Crystallographica Section E, 2012 , 68(2), o145. (Structural data for related 5-chloroindole acids). Link
-
BenchChem. "Synthesis of Methyl 5-bromoindole-7-carboxylate." (Analogous synthetic route confirmation). Link
Sources
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids | MDPI [mdpi.com]
- 3. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. US11066405B2 - Bicyclic compounds and their use in the treatment of cancer - Google Patents [patents.google.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Methyl 5-chloro-1H-indole-7-carboxylate [myskinrecipes.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Functionalization of the Indole Ring at C7
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, yet its functionalization is historically plagued by the innate nucleophilicity of C3 and the acidity of C2. Accessing the C7 position—distal to the nitrogen—requires overturning these electronic rules. This guide details two field-proven methodologies to achieve high-fidelity C7 functionalization: Iridium-catalyzed C–H borylation (steric/directed control) and Rhodium(III)-catalyzed C–H activation (chelation control). These protocols allow for the late-stage diversification of pharmacophores without de novo ring construction.
Strategic Analysis: The Indole Regioselectivity Paradox
To access C7, one must suppress the natural reactivity of the pyrrole ring.[1]
-
Electronic Bias: Electrophilic Aromatic Substitution (EAS) favors C3 > C2 > C6/C5. C7 is electronically deactivated.
-
Steric Opportunity: C7 is sterically accessible, similar to C2, but lacks the acidity of the C2–H bond.
-
The Solution: We utilize Directing Groups (DGs) at N1 that coordinate a transition metal catalyst, swinging it into proximity with C7 (the "molecular crane" effect).
Visualization: The Regioselectivity Landscape
The following diagram illustrates the competing reactive sites and the specific strategies required to target C7.
Figure 1: Regioselectivity map of the indole ring.[1][2][3][4] Native electronic bias favors C3, while C2 is accessed via deprotonation. C7 access requires directing groups (DG) to overcome these inherent preferences.
Methodology A: Iridium-Catalyzed C–H Borylation
Best for: Installing a versatile handle (Boronate ester) for subsequent Suzuki couplings, oxidations, or aminations. Mechanism: The active catalyst, generated from [Ir(cod)OMe]2 and dtbpy, is sterically sensitive. While it naturally favors the accessible C2 and C7 positions, using a bulky N-Triisopropylsilyl (TIPS) or N-Silane group directs the borylation exclusively to C7 via a favorable 5-membered metallacycle intermediate.
Protocol 1: C7-Selective Borylation
Adapted from Hartwig et al. (JACS 2002/2005)
Reagents:
-
Substrate: N-TIPS-Indole or 2-substituted indole.
-
Catalyst Precursor: [Ir(cod)OMe]2 (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.0 equiv)
-
Solvent: Anhydrous THF or Hexane.
Step-by-Step Workflow:
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh [Ir(cod)OMe]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Catalyst Activation: Add 2 mL of anhydrous THF. The solution should turn dark brown/red instantly. Stir for 5 minutes.
-
Reagent Addition: Add B2pin2 (254 mg, 1.0 mmol) and the Indole substrate (1.0 mmol).
-
Reaction: Seal the vial tightly (or transfer to a Schlenk tube if moving outside). Heat at 80°C for 6–12 hours .
-
Note: Monitor via GC-MS. The disappearance of starting material and appearance of the M+126 peak indicates conversion.
-
-
Workup: Cool to room temperature. Evaporate volatiles under reduced pressure.
-
Purification: Flash chromatography on silica gel.
-
Caution: Pinacol esters can be sticky on silica. rapid elution with Hexane:EtOAc (90:10) is recommended.
-
Validation Check:
-
1H NMR: Look for the loss of the C7 doublet (usually ~7.5-7.8 ppm) and the appearance of a simplified splitting pattern in the aromatic region.
Methodology B: Rhodium(III)-Catalyzed C–H Olefination
Best for: Direct construction of C–C bonds (alkenes, arenes) without an intermediate halogen/boron species. Mechanism: This utilizes a Chelation-Assisted pathway. An oxidizing Directing Group (e.g., N-Pivaloyl, N-Carbamate) coordinates to the electrophilic Rh(III) center. The metal inserts into the C7–H bond (C-H activation) to form a rhodacycle, which then captures the alkene.
Visualization: The Catalytic Cycle
The following diagram details the Rh(III) mechanism, highlighting the critical C–H activation step.
Figure 2: Catalytic cycle for Rh(III)-catalyzed C7 functionalization. The cycle relies on the N-Directing Group to facilitate the Concerted Metalation-Deprotonation (CMD) at the C7 position.
Protocol 2: C7-Selective Olefination (Heck-Type)
Adapted from Ma et al. (Angew. Chem. 2010) and Glorius et al.
Reagents:
-
Substrate: N-Pivaloyl-Indole (N-Piv is critical for selectivity).
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)
-
Additive: AgSbF6 (10 mol%) (Generates the cationic, more active Rh species).
-
Oxidant: Cu(OAc)2 (2.1 equiv)
-
Coupling Partner: Ethyl Acrylate or Styrene (2.0 equiv).
-
Solvent: DCE (1,2-Dichloroethane) or t-Amyl Alcohol.
Step-by-Step Workflow:
-
Preparation: In a screw-cap pressure tube, combine N-Piv-Indole (0.2 mmol), [Cp*RhCl2]2 (3.1 mg), AgSbF6 (6.8 mg), and Cu(OAc)2 (76 mg).
-
Solvent: Add DCE (2 mL).
-
Alkene Addition: Add Ethyl Acrylate (43 µL, 0.4 mmol).
-
Reaction: Seal the tube and heat to 100°C for 16 hours .
-
Safety: Use a blast shield; DCE vapors generate pressure.
-
-
Workup: Dilute with DCM, filter through a celite pad to remove copper salts.
-
Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Critical Optimization Note: If C2 functionalization is observed as a minor byproduct, switch the solvent to t-Amyl Alcohol and lower the temperature to 80°C. The steric bulk of the solvent can further discourage C2 attack.
Comparative Data Summary
| Feature | Method A: Ir-Borylation | Method B: Rh-Olefination |
| Primary Selectivity | Steric (C7 > C2 >> C3) | Chelation (C7 only via DG) |
| Directing Group | N-Silyl (TIPS, TES) | N-Pivaloyl, N-Carbamate |
| Reaction Type | C-H -> C-B (Intermediate) | C-H -> C-C (Direct) |
| Atom Economy | High (H2 byproduct) | Moderate (Requires Oxidant) |
| Functional Group Tolerance | Excellent (tolerates halides) | Good (sensitive to oxidants) |
| Scalability | High (Robust catalyst) | Moderate (Cost of Rh/Ag) |
References
-
Hartwig, J. F., et al. (2002).[5] "Iridium-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation." Journal of the American Chemical Society.[1][4][6]
-
Ma, D., et al. (2010). "Rhodium-Catalyzed C7-Alkylation of Indoles with Activated Alkenes." Angewandte Chemie International Edition.
-
Shi, Z., et al. (2016).[7] "Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society.[1][4][6]
-
Glorius, F., et al. (2011). "Rhodium(III)-Catalyzed C-H Activation and Functionalization of Indoles." Accounts of Chemical Research.
-
Sperry, J., & Wang, C. (2013). "Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones." Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
Introduction: The Enduring Legacy of the Indole Scaffold
An Application Guide to the Strategic Use of 5-chloro-1H-indole-7-carboxylic acid in Modern Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its structural and electronic properties allow it to participate in a wide range of non-covalent interactions with biological macromolecules, making it a cornerstone of drug design.[1] Historically, indole derivatives have been central to the development of important medicines, from the antihypertensive agent reserpine to the neurotransmitter serotonin.[1] In contemporary drug discovery, the indole nucleus continues to be a versatile template for developing novel therapeutic agents targeting a diverse array of biological pathways, including those involved in cancer, infectious diseases, and metabolic disorders.[1][2]
This guide focuses on a specific, strategically functionalized indole derivative: 5-chloro-1H-indole-7-carboxylic acid . The deliberate placement of the chloro and carboxylic acid groups on the indole core transforms it from a simple heterocyclic ring into a highly versatile starting point for library synthesis and targeted drug design. The 5-chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability and cell permeability.[3] Simultaneously, the 7-carboxylic acid group serves as a critical chemical handle for creating extensive libraries of derivatives (e.g., amides, esters), enabling systematic exploration of structure-activity relationships (SAR).
This document provides a senior scientist's perspective on leveraging this scaffold, detailing synthetic protocols, target-specific screening methodologies, and the underlying scientific rationale for its application in oncology and infectious disease research.
Physicochemical Properties and Design Rationale
The strategic value of 5-chloro-1H-indole-7-carboxylic acid lies in the distinct roles of its functional groups, which are crucial for its interactions with biological targets.
| Property | Functional Group | Role in Drug Design |
| Molecular Recognition | Indole NH | Hydrogen bond donor. |
| Lipophilicity & Binding | 5-Chloro | Increases lipophilicity, can participate in halogen bonding with protein backbones, fills hydrophobic pockets.[3] |
| Derivatization Handle | 7-Carboxylic Acid | Primary site for chemical modification via amide coupling, esterification, etc., to explore chemical space and modulate properties.[4] |
| Target Interaction | Carboxylate (ionized) | Can form key salt bridges or hydrogen bonds with positively charged residues (e.g., Lysine, Arginine) in an active site.[3] |
General Synthesis Protocol: The Fischer Indole Synthesis Approach
The synthesis of substituted indoles can be achieved through various methods. The Fischer indole synthesis is a classic and reliable method for creating the indole core from a substituted phenylhydrazine and an aldehyde or ketone. A plausible route to the title compound would adapt this core reaction.
Protocol 1: Synthesis of 5-chloro-1H-indole-7-carboxylic acid
Disclaimer: This is a representative protocol based on established chemical principles. Reaction conditions may require optimization.
Step 1: Synthesis of (4-chloro-2-hydrazinylphenyl)methan-1-ol
-
Start with commercially available 2-amino-5-chlorobenzoic acid.
-
Protect the carboxylic acid group (e.g., as a methyl ester).
-
Reduce the nitro group precursor (if starting from a nitro-substituted benzene) to an amine using a standard reducing agent like SnCl₂/HCl.
-
Perform a diazotization reaction on the resulting aniline using sodium nitrite and HCl at 0-5°C.
-
Reduce the diazonium salt in situ with a reducing agent like sodium sulfite or tin(II) chloride to yield the corresponding phenylhydrazine derivative.
Step 2: Fischer Indole Cyclization
-
In a round-bottom flask, dissolve the synthesized hydrazine derivative from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add a slight excess of a pyruvate equivalent (e.g., ethyl pyruvate).
-
Add an acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).[5]
-
Heat the reaction mixture under reflux (typically 80-110°C) for several hours, monitoring progress by TLC.[6]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum. This will yield the ethyl ester of 5-chloro-1H-indole-7-carboxylic acid.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the crude ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
-
Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum to yield 5-chloro-1H-indole-7-carboxylic acid.
-
Purify further by recrystallization or column chromatography if necessary.
Application Case Study 1: Targeting Kinases in Oncology
The indole scaffold is a common feature in many kinase inhibitors. Derivatives of 5-chloro-indole have shown potent activity against targets like EGFR and BRAF, which are implicated in various cancers.[3] The 7-carboxylic acid provides a perfect anchor point to synthesize a library of amides to probe the solvent-exposed region of the kinase ATP binding site.
Protocol 2: Synthesis of a 5-chloro-1H-indole-7-carboxamide Library
-
To an array of vials, add 5-chloro-1H-indole-7-carboxylic acid (1.0 eq.).
-
Add a solution of a diverse amine (1.1 eq.) in a suitable anhydrous solvent like DMF or DCM.
-
In a separate vial, prepare a stock solution of a coupling agent like HATU (1.2 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.) in the same solvent.
-
Add the coupling agent/base solution to each reaction vial.
-
Seal the vials and stir at room temperature for 12-24 hours.
-
Monitor reaction completion using LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amides using preparative HPLC or flash column chromatography to yield the final products.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.
-
Reagent Preparation: Prepare buffers, EGFR kinase, poly(Glu,Tyr) 4:1 substrate, and ATP according to the supplier's manual (e.g., ADP-Glo™ Kinase Assay).
-
Compound Plating: Serially dilute the synthesized indole carboxamides in DMSO and then in kinase buffer. Plate 5 µL of each compound dilution into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Reaction:
-
Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically near the Kₘ for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Screening Data
| Compound ID | R-Group (Amide) | EGFR IC₅₀ (nM) | BRAF V600E IC₅₀ (nM) |
| IND-001 | -(CH₂)₂-Ph | 85 | >10,000 |
| IND-002 | -4-morpholinyl | 124 | >10,000 |
| IND-003 | -4-pyridyl | 49 | 8,500 |
| IND-004 | -4-fluoro-benzyl | 37 | >10,000 |
This data illustrates how SAR can be developed. For example, IND-004 with a 4-fluorobenzyl group shows the highest potency, suggesting a favorable interaction in the binding pocket.
Application Case Study 2: Targeting HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for viral replication, and indole-based structures have been identified as potent integrase strand transfer inhibitors (INSTIs).[7][8] The core mechanism involves the chelation of two magnesium ions in the enzyme's active site.[7] The 5-chloro-1H-indole-7-carboxylic acid scaffold is an excellent starting point for designing novel INSTIs, where the carboxylic acid can participate in this critical metal chelation.
Protocol 4: HIV-1 Integrase Strand Transfer Assay (Fluorescence-based)
This assay measures the ability of a compound to block the integration of a donor DNA substrate into a target DNA.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., MOPS, DTT, MgCl₂).
-
Synthesize or purchase a fluorescently labeled donor DNA (e.g., with a 5'-FAM label) and a biotinylated target DNA.
-
Reconstitute recombinant HIV-1 integrase enzyme.
-
-
Reaction Setup:
-
In a 96-well streptavidin-coated plate, add the biotinylated target DNA and incubate to allow binding to the plate surface. Wash away unbound DNA.
-
In a separate plate, pre-incubate the HIV-1 integrase enzyme with the serially diluted test compounds (from Protocol 2) for 15-30 minutes at room temperature.
-
Add the fluorescently labeled donor DNA to the enzyme-inhibitor mixture.
-
-
Integration Reaction:
-
Transfer the enzyme-inhibitor-donor DNA mixture to the wells of the streptavidin plate containing the immobilized target DNA.
-
Incubate the plate for 60-90 minutes at 37°C to allow the strand transfer reaction to occur.
-
-
Detection and Analysis:
-
Wash the plate to remove unintegrated donor DNA.
-
Add a detection buffer and read the fluorescence intensity (e.g., Ex/Em of 485/535 nm for FAM). A high signal indicates successful integration (poor inhibition), while a low signal indicates effective inhibition.
-
Calculate IC₅₀ values as described in Protocol 3.
-
Conclusion
5-chloro-1H-indole-7-carboxylic acid is not merely another chemical reagent; it is a strategically designed scaffold for modern drug discovery. Its pre-installed functionalities—a halogen for tuning physicochemical properties and binding, and a carboxylic acid for facile library generation—make it an exceptionally valuable starting point for hit-finding and lead optimization campaigns. The protocols and workflows detailed here provide a framework for researchers to efficiently exploit the potential of this scaffold against a range of high-value therapeutic targets, from kinases in oncology to viral enzymes in infectious disease. The inherent versatility of this molecule ensures its continued relevance in the ongoing search for novel and effective medicines.
References
- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. National Institutes of Health (PMC). [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (PMC). [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. National Institutes of Health (PMC). [Link]
-
5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. PubMed. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry Publishing. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
using 5-chloro-1H-indole-7-carboxylic acid as a chemical intermediate
Application Note: 5-Chloro-1H-indole-7-carboxylic Acid as a Chemical Intermediate
Abstract
5-Chloro-1H-indole-7-carboxylic acid (CAS: 875305-81-0) is a privileged scaffold in drug discovery, particularly for the development of allosteric kinase inhibitors and metabolic modulators. Its unique substitution pattern offers a dual advantage: the 7-carboxyl group provides a vector for interactions in sterically constrained pockets (often "twisted" out of plane), while the 5-chloro substituent enhances lipophilicity and blocks metabolic oxidation at the reactive C5 position. This guide details the physicochemical properties, reactivity profile, and optimized protocols for utilizing this intermediate, addressing specific challenges such as steric hindrance at C7 and the inertness of the C5-chloride.
Physicochemical Profile & Handling
| Property | Value / Description | Practical Implication |
| Molecular Weight | 195.60 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| pKa (COOH) | ~4.55 (Predicted) | Similar to benzoic acid; forms stable salts with weak bases. |
| pKa (Indole NH) | ~16 | Requires strong bases (e.g., NaH, KOtBu) for deprotonation. |
| LogP | ~2.6 - 2.9 | Moderate lipophilicity; 5-Cl increases permeability vs. unsubstituted indole. |
| Solubility | High: DMSO, DMF, DMAcMod: MeOH, EtOH, EtOAcLow: Water, Hexanes | Perform reactions in polar aprotic solvents (DMF/DMSO) for best rates. |
| Stability | Stable solid at RT.[1] | Protect from light; indole ring is susceptible to photo-oxidation over long periods. |
Strategic Reactivity Guide
Successful utilization of this scaffold requires understanding the hierarchy of reactivity. The molecule presents three distinct vectors for diversification:
-
C7-Carboxylic Acid (Primary Handle): The most reactive site. However, it is sterically crowded by the indole N-H and the C6-proton. Standard amide couplings (EDC/HOBt) often suffer from slow kinetics.
-
N1-Indole Nitrogen (Secondary Handle): Nucleophilic upon deprotonation. Alkylation here drastically changes the electronic properties and solubility. Critical Note: If N-alkylation is the first step, the carboxylic acid must be protected as an ester to prevent competitive O-alkylation or salt formation.
-
C5-Chloride (Tertiary Handle/Blocking Group): Unlike 5-bromoindole, the 5-chloro derivative is inert to standard Pd-catalyzed cross-couplings (e.g., Pd(PPh3)4). This allows the Cl group to survive early-stage couplings intact. It can be activated later using electron-rich phosphine ligands (e.g., Buchwald ligands) if derivatization is required.
Visualizing the Divergent Synthesis Pathways
Figure 1: Divergent synthesis pathways.[2] Path A addresses the steric challenge at C7. Path C highlights the specialized conditions required to activate the C5-Cl bond.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Amide Coupling (C7-Position)
Rationale: The 7-position is sterically hindered. Weak coupling reagents (EDC, DCC) often result in incomplete conversion. HATU is recommended for high yields. For extremely hindered amines, the Acid Fluoride method (using TFFH) is the "break-glass" alternative.
Reagents:
-
5-Chloro-1H-indole-7-carboxylic acid (1.0 equiv)
-
Amine (R-NH2) (1.2 equiv)
-
HATU (1.2 - 1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration ~0.1 M)
Procedure:
-
Activation: In a dried round-bottom flask under Nitrogen, dissolve the indole acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The solution typically turns yellow/orange.
-
Amine Addition: Add the amine (1.2 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[3]
-
Checkpoint: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (if product is not basic), Sat. NaHCO3, and Brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validating Step: The product should show a distinct downfield shift of the amide N-H proton in 1H NMR compared to the starting amine.
Protocol B: Regioselective N-Alkylation
Rationale: Direct alkylation of the acid requires 2 equivalents of base and often leads to mixed ester/N-alkyl products. The most robust route is Esterification → N-Alkylation → Hydrolysis .
Step 1: Methyl Ester Formation
-
Dissolve acid in MeOH. Add catalytic H2SO4 (5 mol%). Reflux for 3 hours.
-
Concentrate, neutralize with NaHCO3, extract with EtOAc. (Yield typically >95%).[4]
Step 2: N-Alkylation
-
Reagents: Indole-7-methyl ester (1.0 equiv), Alkyl Halide (1.2 equiv), Cs2CO3 (2.0 equiv).
-
Solvent: DMF or Acetonitrile.
-
Procedure: Combine all reagents. Heat to 60°C for 2-6 hours.
-
Note: Cs2CO3 is preferred over NaH for functional group tolerance and ease of handling.
-
-
Workup: Standard aqueous extraction.
Protocol C: Activation of C5-Chloride (Suzuki Coupling)
Rationale: The C5-Cl bond is strong. Standard Pd(PPh3)4 catalysts will fail. Electron-rich, bulky biarylphosphine ligands are required to facilitate oxidative addition into the Ar-Cl bond.
Reagents:
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 or Pd(OAc)2 + XPhos (5 mol%)
-
Base: K3PO4 (3.0 equiv, aqueous solution 1M) or Cs2CO3 (solid)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing: Combine organic halide, boronic acid, and base in the reaction vial. Add solvents and sparge with Argon for 10 minutes. Critical: Oxygen inhibits this catalytic cycle.
-
Catalyst Addition: Add XPhos Pd G2 (5 mol%) quickly under Argon flow.
-
Reaction: Seal the vial and heat to 80–100°C for 12 hours.
-
Troubleshooting: If no reaction occurs, switch to microwave heating at 120°C for 1 hour.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
Applications & Case Studies
Case Study 1: Allosteric Kinase Inhibition (IGF-1R) Researchers utilized the 7-carboxylic acid amide scaffold to target the Insulin-like Growth Factor 1 Receptor (IGF-1R). The 7-position amide projects substituents into a specific allosteric pocket, while the indole core stabilizes the hinge region. The 5-chloro group was essential for maintaining potency by filling a hydrophobic sub-pocket and preventing rapid metabolic clearance. Reference: ACS Med. Chem. Lett. 2010, 1, 1, 27–31.
Case Study 2: AMPK Activators In the development of PF-06409577, a related chloro-indole-carboxylic acid scaffold was optimized to activate AMPK for diabetic nephropathy treatment. The electron-withdrawing nature of the chloro group and the specific vector of the carboxylic acid were pivotal for bioactivity.
References
-
Henrich, S., et al. (2010). "Discovery of Allosteric Insulin-like Growth Factor-I Receptor (IGF-1R) Inhibitors." ACS Medicinal Chemistry Letters, 1(1), 27-31.
-
Pfefferkorn, J. A., et al. (2016). "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)..." Journal of Medicinal Chemistry, 59(17), 8068-8081.
-
Luo, H., & Han, J. (2012). "Crystal structure of 5-chloro-1H-indole-3-carboxylic acid." Acta Crystallographica Section E, 68(1). (Structural analog reference for pKa/stacking).
-
Gurratt, M., et al. (2021). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides."[7][8] Organic Chemistry Frontiers, 8, 5789-5798. (Protocol for Chloro-indole coupling).[7][8]
Sources
- 1. 5-Chloro-1H-indole-7-carboxylic Acid|CAS 875305-81-0 [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 82693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
derivatization of 5-chloro-1H-indole-7-carboxylic acid
Application Note: Strategic Derivatization of 5-Chloro-1H-indole-7-carboxylic acid
Part 1: Executive Summary & Structural Logic
5-chloro-1H-indole-7-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly within the virology (HIV-1 attachment inhibitors) and oncology (kinase inhibition) sectors. Unlike the ubiquitous indole-2- or indole-3-carboxylates, the 7-position carboxylate offers a unique vector for extending into solvent-exposed regions of a binding pocket while maintaining a rigid, hydrogen-bond-donating core.
However, this scaffold presents specific synthetic challenges:
-
Steric Congestion: The C-7 carboxylate is in the peri-position relative to the N-1 nitrogen, creating steric clash that can hinder standard amide couplings.
-
Electronic Deactivation: The C-5 chlorine atom is electron-withdrawing, reducing the nucleophilicity of the indole ring (affecting C-3 electrophilic substitution) while serving as a handle for cross-coupling.
-
Chemoselectivity: Successful derivatization requires a strict order of operations to prevent side reactions such as N-acylation or competitive decarboxylation.
Chemo-Structural Reactivity Map
To navigate these challenges, we define three distinct "Modules" of reactivity:
-
Module A (The Anchor - C7): Carboxylic acid functionalization (Amidation, Esterification).[1] This is usually the first step to establish the primary pharmacophore.
-
Module B (The Vector - C5): Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) utilizing the aryl chloride.
-
Module C (The Tuner - N1): Alkylation or Arylation to modulate lipophilicity (LogD) and solubility.
Figure 1: Reactivity map of the 5-chloro-1H-indole-7-carboxylic acid scaffold. Note the strategic necessity of protecting the C-7 acid before engaging the C-5 chloride in metal-catalyzed couplings.
Part 2: Detailed Experimental Protocols
Protocol 1: Sterically Demanding Amide Coupling at C-7
Rationale: The C-7 acid is sterically hindered by the adjacent N-1 proton. Standard EDC/HOBt conditions often result in sluggish conversion or low yields. We utilize HATU for rapid activation or SOCl₂ for difficult amines (anilines).
Method A: HATU-Mediated Coupling (General Purpose) This method is preferred for aliphatic amines and preserving chiral centers.
Materials:
-
5-chloro-1H-indole-7-carboxylic acid (1.0 equiv)
-
Amine (R-NH₂, 1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Activation: In a flame-dried round-bottom flask, dissolve the indole acid (1.0 equiv) in anhydrous DMF under N₂ atmosphere.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 15 minutes to form the active ester (O-At ester).
-
Amine Addition: Add the amine (1.2 equiv) dropwise.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass M+H).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), 1M HCl (1x), and Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Method B: Acid Chloride Method (For Weak Nucleophiles/Anilines) Citation: High-efficiency amidation of hindered acids often requires conversion to the acid chloride [1].
-
Suspend indole acid in dry DCM (0.2 M).
-
Add Oxalyl Chloride (1.5 equiv) followed by a catalytic drop of DMF (critical for Vilsmeier-Haack like activation).
-
Stir 2h at RT (gas evolution ceases). Concentrate in vacuo to remove excess oxalyl chloride.
-
Redissolve crude acid chloride in DCM/Pyridine (10:1) and add the aniline (1.1 equiv).
Protocol 2: Suzuki-Miyaura Coupling at C-5
Rationale: The C-5 chlorine is an aryl chloride, which is less reactive than bromides or iodides. Standard Pd(PPh₃)₄ is often insufficient. We employ Buchwald precatalysts (XPhos Pd G2) or SPhos to facilitate oxidative addition into the C-Cl bond [2].
Pre-requisite: It is highly recommended to convert the C-7 acid to an amide or ester before this step to prevent catalyst poisoning by the free carboxylate.
Materials:
-
5-chloro-indole-7-carboxamide derivative (1.0 equiv)
-
Boronic Acid (R-B(OH)₂, 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a microwave vial with the indole chloride, boronic acid, K₃PO₄, and XPhos Pd G2. Cap the vial. Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–4 hours.
-
Checkpoint: Aryl chlorides often require higher energy than bromides. If conversion is low, increase temp to 120°C.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine.
-
Purification: Silica gel chromatography.
Protocol 3: Regioselective N-Alkylation
Rationale: The N-1 proton is acidic (pKa ~16). Alkylation here drastically changes solubility and metabolic stability.
Materials:
-
Indole derivative (1.0 equiv)[2]
-
Alkyl Halide (R-X, 1.2 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) for mild conditions OR NaH (1.2 equiv) for unreactive halides.
-
Solvent: DMF or Acetonitrile.
Step-by-Step:
-
Dissolve indole in DMF (0.1 M).
-
Add Cs₂CO₃ (2.0 equiv). Stir for 30 mins at RT.[3]
-
Note: If using NaH, cool to 0°C before addition, then warm to RT for 30 mins.
-
-
Add Alkyl Halide (1.2 equiv).
-
Stir at RT (for active halides like Benzyl bromide) or 60°C (for unreactive alkyl chlorides) for 12h.
-
Quench: Pour into ice water. Precipitate often forms (can be filtered). If oil forms, extract with EtOAc.
Part 3: Data Summary & Troubleshooting
Reaction Optimization Table
| Transformation | Reagent System | Key Condition | Typical Yield | Notes |
| C-7 Amidation | HATU / DIPEA | RT, 4h | 85-95% | Best for aliphatic amines. No racemization. |
| C-7 Amidation | (COCl)₂ / Pyridine | 0°C to RT | 70-85% | Required for anilines (weak nucleophiles). |
| C-5 Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 100°C, 12h | <30% | Avoid. Ineffective for C-Cl bond. |
| C-5 Coupling | XPhos Pd G2 / K₃PO₄ | 100°C, 2h | 80-92% | Recommended. Excellent for aryl chlorides. |
| N-Alkylation | Cs₂CO₃ / DMF | 60°C | 90% | Mild, tolerates esters/amides. |
Analytical Checkpoints (NMR)
-
Starting Material: Look for the C-7 acid proton (broad singlet >12 ppm) and the distinct doublet coupling of H-4 and H-6 (meta-coupling, J ~ 2 Hz).
-
Amide Product: Disappearance of the acid proton; appearance of amide NH (triplet/doublet around 6–8 ppm).
-
N-Alkylated Product: Disappearance of the Indole N-H (broad singlet ~11 ppm); appearance of alkyl protons.
Part 4: Strategic Workflow Visualization
The following diagram illustrates the critical decision pathways for synthesizing a library based on this scaffold.
Figure 2: Strategic workflow. Path A is preferred for parallel synthesis (fixing the amide first). Path B is necessary if the boronic acid is incompatible with the amide coupling conditions.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Yeung, K. S., et al. (2013).[7] Inhibitors of HIV-1 attachment.[7] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents.[7] Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.[7] Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
- 1. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis and Structural Characterization of 5-chloro-1H-indole-7-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the analysis of 5-chloro-1H-indole-7-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry and pharmaceutical development. We detail a robust and sensitive method employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein cover sample preparation, instrument configuration, and data interpretation, providing a validated framework for both quantitative analysis and structural confirmation. Key principles of electrospray ionization and the characteristic fragmentation patterns of the analyte are explained to provide a causal understanding of the method's specificity and reliability.
Introduction and Scientific Context
5-chloro-1H-indole-7-carboxylic acid is a heterocyclic building block whose scaffold is integral to numerous pharmacologically active molecules. The indole nucleus is a privileged structure in drug discovery, and its halogenated derivatives are often explored to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Accurate and precise analytical methods are therefore paramount for its characterization in various matrices, from synthetic reaction mixtures to complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice due to its unparalleled sensitivity, specificity, and wide dynamic range.[1][2] This guide focuses on a method utilizing Electrospray Ionization (ESI), a soft ionization technique that is highly effective for polar molecules like carboxylic acids, generating intact molecular ions with minimal fragmentation in the source.[3][4] Subsequent fragmentation via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) provides structural information and enables highly selective quantification using Multiple Reaction Monitoring (MRM).
Principles of Mass Spectrometric Detection
Ionization: Electrospray Ionization (ESI) in Negative Mode
The carboxylic acid moiety of the target analyte is readily deprotonated, making ESI in the negative ion mode the most logical and effective choice for generating a strong signal. In the ESI source, a high voltage is applied to the eluent from the LC, creating a fine spray of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. For 5-chloro-1H-indole-7-carboxylic acid, this process results in the formation of a deprotonated molecule, [M-H]⁻.
Isotopic Signature of a Chlorinated Compound
A key identifying feature of 5-chloro-1H-indole-7-carboxylic acid is the presence of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[5] Consequently, the mass spectrometer will detect two distinct molecular ions, separated by 2 Da (for the [M-H]⁻ ion). The peak corresponding to the ³⁵Cl isotope will be at a nominal mass of m/z 194, while the peak for the ³⁷Cl isotope will be at m/z 196. The expected intensity ratio of these two peaks is approximately 3:1, providing a definitive confirmation of the presence of a single chlorine atom in the molecule.[6][7]
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the isolated precursor ion. For carboxylic acids, a characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da.[8][9] This occurs through a process known as decarboxylation upon collisional activation.
The proposed primary fragmentation for the [M-H]⁻ ion of 5-chloro-1H-indole-7-carboxylic acid is the loss of CO₂, resulting in a highly stable 5-chloro-indole anion fragment.
-
Precursor Ion (³⁵Cl): m/z 194
-
Product Ion (³⁵Cl): m/z 150 (Loss of 44 Da)
-
Precursor Ion (³⁷Cl): m/z 196
-
Product Ion (³⁷Cl): m/z 152 (Loss of 44 Da)
This specific precursor-to-product transition forms the basis of the highly selective MRM experiment for quantification.
Caption: Proposed MS/MS fragmentation pathway.
Detailed Experimental Protocols
This section provides step-by-step methodologies for sample preparation and LC-MS/MS analysis. These protocols are designed to be self-validating, ensuring robustness and reproducibility.
Protocol 1: Standard Solution Preparation
Objective: To prepare a calibration curve for quantification.
Materials:
-
5-chloro-1H-indole-7-carboxylic acid reference standard
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve it in 5.0 mL of methanol. This high concentration stock ensures stability.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100. Pipette 100 µL of the primary stock into a 10 mL volumetric flask and bring to volume with methanol.
-
Calibration Standards (e.g., 1-500 ng/mL): Perform serial dilutions of the working stock solution using a 50:50 (v/v) mixture of methanol and water. This ensures compatibility with the initial mobile phase conditions.[1][10]
Protocol 2: Sample Preparation from Biological Matrix (Protein Precipitation)
Objective: To extract the analyte from a protein-rich matrix like plasma or serum.
Materials:
-
Biological matrix (e.g., human plasma)
-
Ice-cold Acetonitrile (ACN) containing an internal standard (if available)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. The 3:1 ratio of ACN to plasma is effective for crashing out proteins.[11]
-
Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully pipette the clear supernatant into a clean vial for LC-MS/MS analysis.[11]
Caption: Workflow for protein precipitation.
Protocol 3: LC-MS/MS Instrumental Analysis
Objective: To chromatographically separate and detect the analyte using optimized parameters.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A tandem quadrupole mass spectrometer equipped with an ESI source.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm) | Provides excellent retention and peak shape for indole carboxylic acids.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 5 min, hold 2 min, re-equilibrate | A gradient ensures elution of the analyte with good separation from matrix components. |
| Injection Volume | 5 µL | Minimizes column overload while providing sufficient sensitivity. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | Optimal for deprotonation of the carboxylic acid group.[12] |
| MRM Transition 1 | m/z 194.0 → m/z 150.0 | Specific for the ³⁵Cl isotope and its characteristic loss of CO₂. |
| MRM Transition 2 | m/z 196.0 → m/z 152.0 | Confirmatory transition for the ³⁷Cl isotope. |
| Collision Energy (CE) | 15-25 eV (Optimize) | Must be optimized to maximize the product ion signal. |
| Spray Voltage | -3.5 kV (Optimize) | Creates a stable electrospray. |
| Source Temp. | 350 °C | Aids in desolvation of the ESI droplets. |
| Dwell Time | 100 ms | Sufficient time to acquire >12 data points across the chromatographic peak. |
Data Analysis and Method Validation
Data Interpretation
A positive identification of 5-chloro-1H-indole-7-carboxylic acid requires:
-
The chromatographic peak appearing at the expected retention time established by the reference standard.
-
The simultaneous detection of both MRM transitions (m/z 194→150 and m/z 196→152).
-
The ratio of the peak areas of the two transitions should be consistent with the natural isotopic abundance of chlorine (~3:1).
Method Validation Principles
For use in regulated environments, the analytical method must be validated according to guidelines from bodies like the ICH or FDA.[13][14] This ensures the results are reliable and fit for purpose.
Table 3: Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | Ability to assess the analyte in the presence of matrix components. | No significant interfering peaks at the analyte's retention time in blank matrix.[13] |
| Linearity | Proportionality of response to concentration over a defined range. | Correlation coefficient (r²) > 0.99.[15] |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of nominal value (±20% at LLOQ).[1] |
| Precision | Agreement between replicate measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio > 10.[14] |
| Recovery | Efficiency of the extraction process. | Consistent and reproducible across the concentration range.[15] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and highly selective protocol for the analysis of 5-chloro-1H-indole-7-carboxylic acid. By leveraging the principles of negative mode ESI and the characteristic isotopic pattern and fragmentation of the analyte, this method is suitable for a wide range of applications, from purity assessment in synthetic chemistry to quantitative bioanalysis in drug development. The provided protocols offer a solid foundation that can be adapted and validated for specific research needs.
References
- Steimer, S. S., Kourtchev, I., & Kalberer, M. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. University of Cambridge.
-
Boinpally, R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. DeepDyve. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]
-
Tecan. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Available at: [Link]
-
Boinpally, R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Chemguide. (n.d.). Mass spectra - the M+2 peak. Available at: [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
-
Ganta, S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health. Available at: [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Available at: [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]
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- 2. eurachem.org [eurachem.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
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- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. youtube.com [youtube.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. ijper.org [ijper.org]
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- 15. resolian.com [resolian.com]
Application Note: A Comprehensive Guide to the Experimental Evaluation of Indole-Based Kinase Inhibitors
Introduction: The Significance of the Indole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2][3] Within the vast landscape of kinase inhibitors, the indole ring system has emerged as a "privileged scaffold."[4][5][6][7] This term describes molecular frameworks that can serve as ligands for a diverse range of biological targets through strategic modification.[4][6][7]
The indole core is a key pharmacophore in numerous FDA-approved drugs, such as Sunitinib, Alectinib, and Nintedanib, which target various tyrosine kinases like VEGFR, ALK, and PDGFR.[2][8][9][10] Its success lies in its ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases, allowing for potent and often selective inhibition.[3]
This guide provides a multi-tiered experimental workflow for the comprehensive characterization of novel indole-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying rationale to empower robust and reproducible results.
Part 1: In Vitro Biochemical Assays - Establishing Direct Target Engagement and Potency
The foundational step in characterizing any inhibitor is to confirm its direct interaction with the purified target kinase and quantify its potency, typically as a half-maximal inhibitory concentration (IC50). Homogeneous assays, which are performed in a single well without separation steps, are ideal for high-throughput screening (HTS) and initial potency determination.
Workflow for In Vitro Biochemical Characterization
Caption: High-level workflow for in vitro biochemical kinase assays.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Principle: HTRF is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665).[11][12][13] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and a Streptavidin-XL665 conjugate are then added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity, generating a FRET signal. Inhibition of the kinase prevents phosphorylation, leading to a loss of signal.
Experimental Protocol:
| Step | Action | Rationale & Expert Insights |
| 1 | Compound Plating | Prepare a 10-point, 3-fold serial dilution of the indole inhibitor in 100% DMSO. Transfer a small volume (e.g., 0.5 µL) to a 384-well low-volume assay plate. |
| 2 | Enzyme Addition | Dilute the purified kinase enzyme to the desired working concentration in the reaction buffer. Add the enzyme solution (e.g., 5.5 µL) to the wells containing the compound. |
| 3 | Pre-incubation | Incubate the plate for 15 minutes at room temperature.[11][12] |
| 4 | Reaction Initiation | Prepare a mix of the biotinylated peptide substrate and ATP in reaction buffer. Add this mix (e.g., 4 µL) to all wells to start the kinase reaction.[11] |
| 5 | Kinase Reaction | Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature. |
| 6 | Detection | Prepare the HTRF detection reagents (Europium-labeled antibody and SA-XL665) in detection buffer containing EDTA. Add the detection mix (e.g., 10 µL) to stop the reaction.[11] |
| 7 | Final Incubation | Incubate for 60 minutes at room temperature to allow for antibody binding.[11] |
| 8 | Data Acquisition | Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). |
Data Analysis: The HTRF ratio (E665nm / E620nm * 10,000) is calculated.[11] Data is then plotted as % Inhibition versus Log[Inhibitor], and the IC50 value is determined using a four-parameter logistic fit.
Sample Data Presentation:
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Indole-A | VEGFR2 | 15.2 |
| Indole-A | PDGFRβ | 89.5 |
| Indole-A | c-Kit | 120.7 |
| Sunitinib (Control) | VEGFR2 | 9.8 |
Part 2: Cell-Based Assays - Validating Target Engagement and Cellular Potency
While biochemical assays are crucial, they do not reflect the complexities of a cellular environment, such as membrane permeability, off-target effects, and competition with high intracellular ATP concentrations. Cell-based assays are the essential next step to validate that the inhibitor engages its target in a living system and elicits a functional response.
Signaling Pathway: VEGFR2 Activation
Many indole-based inhibitors target receptor tyrosine kinases like VEGFR2, which is critical for angiogenesis.[14][15] Understanding the signaling cascade allows for the rational design of cellular assays.
Caption: Simplified VEGFR2 signaling pathway and the action of an indole inhibitor.
Protocol 2: Western Blot for Target Phosphorylation
Principle: This is the gold-standard method to directly confirm target engagement in cells. By treating cells with the inhibitor and then stimulating the pathway (e.g., with VEGF ligand), one can measure the phosphorylation status of the target kinase (e.g., p-VEGFR2) and its downstream effectors (e.g., p-ERK). A potent on-target inhibitor will reduce or eliminate this phosphorylation.
Experimental Protocol:
| Step | Action | Rationale & Expert Insights |
| 1 | Cell Culture & Starvation | Plate cells (e.g., HUVECs) and grow to ~80% confluency. Serum-starve the cells for 4-6 hours. |
| 2 | Inhibitor Treatment | Treat cells with a dose-response of the indole inhibitor for 1-2 hours. |
| 3 | Ligand Stimulation | Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10 minutes). |
| 4 | Cell Lysis | Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors .[16][17][18] |
| 5 | Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. |
| 6 | SDS-PAGE & Transfer | Denature lysates in sample buffer, separate proteins by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[16][18] |
| 7 | Blocking | Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST. Expert Tip: Avoid using milk for blocking when detecting phospho-proteins, as milk contains casein, a phosphoprotein that can cause high background.[17][18] |
| 8 | Antibody Incubation | Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-VEGFR2). Subsequently, probe with an HRP-conjugated secondary antibody. |
| 9 | Detection | Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] |
| 10 | Stripping & Re-probing | Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-VEGFR2) to confirm equal protein loading. |
Protocol 3: Cell Viability/Proliferation Assay (CellTiter-Glo®)
Principle: This assay measures the functional consequence of inhibiting a kinase pathway involved in cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells.[19][20] A decrease in ATP is proportional to the number of non-viable cells.[19][20]
Experimental Protocol:
| Step | Action | Rationale & Expert Insights |
| 1 | Cell Plating | Seed cancer cells (e.g., a line dependent on the target kinase) in an opaque-walled 96-well or 384-well plate at a pre-determined optimal density.[21] |
| 2 | Compound Treatment | After allowing cells to adhere (e.g., 24 hours), treat with a dose-response of the indole inhibitor. |
| 3 | Incubation | Incubate the plate for a period relevant to the cell doubling time (typically 48-72 hours) in a humidified incubator. |
| 4 | Plate Equilibration | Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[21][22] This prevents temperature gradients from affecting the enzymatic reaction. |
| 5 | Reagent Addition | Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[21][22] |
| 6 | Lysis & Signal Generation | Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][22] |
| 7 | Signal Stabilization | Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22] |
| 8 | Data Acquisition | Record the luminescence using a plate-reading luminometer. |
Data Analysis: The resulting luminescence data is used to calculate the GI50 (concentration for 50% growth inhibition) by plotting % viability against Log[Inhibitor]. Comparing the biochemical IC50 with the cellular GI50 provides critical insights into the compound's cell permeability and on-target efficacy.
Part 3: Integrated Drug Discovery Workflow
The characterization of a kinase inhibitor is a comprehensive process that extends beyond initial in vitro and cellular assays. The data generated from these core protocols informs the broader drug discovery pipeline.
Sources
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- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
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- 8. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopenarchives.com]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. biorbyt.com [biorbyt.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
Application Notes and Protocols for Cell-Based Assays of Indole Carboxylic Acids
Introduction: The Expanding Biological Roles of Indole Carboxylic Acids
Indole carboxylic acids, metabolites derived from the essential amino acid tryptophan by both host enzymes and the gut microbiota, are emerging as critical signaling molecules in physiology and disease. These compounds, once considered mere metabolic byproducts, are now recognized for their potent activities in modulating immune responses, maintaining intestinal homeostasis, and influencing the progression of various diseases, including cancer. Their diverse biological functions are often mediated through interactions with specific cellular receptors, most notably the Aryl Hydrocarbon Receptor (AHR), and potentially other targets like G protein-coupled receptors (GPCRs).
This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to investigate the biological activities of indole carboxylic acids. As a senior application scientist, the following sections are structured to not only provide step-by-step instructions but also to offer the underlying rationale and critical insights necessary for robust and reproducible experimental outcomes. We will delve into assays for assessing AHR activation, evaluating impacts on cell viability, and quantifying immunomodulatory effects through cytokine release, providing researchers, scientists, and drug development professionals with the tools to effectively characterize these fascinating molecules.
Section 1: Aryl Hydrocarbon Receptor (AHR) Activation Assays
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in sensing a wide array of small molecules, including numerous indole derivatives.[1] Activation of AHR by ligands like indole carboxylic acids initiates its translocation to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), driving the expression of target genes such as CYP1A1.[2][3] Luciferase reporter assays are the gold standard for quantifying this activation in a high-throughput format.[4][5]
Scientific Principle
This assay utilizes a mammalian cell line (e.g., human hepatoma HepG2 or colon adenocarcinoma HT-29) that has been stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of a promoter with multiple XREs.[2] When an indole carboxylic acid activates the AHR signaling pathway, the resulting AHR/ARNT complex binds to the XREs and drives the expression of luciferase. The amount of light emitted upon the addition of a luciferase substrate is directly proportional to the level of AHR activation.[6]
Workflow for AHR Luciferase Reporter Assay
Caption: Workflow for the AHR Luciferase Reporter Assay.
Detailed Protocol: AHR Luciferase Reporter Assay
Materials:
-
Human HepG2 or HT-29 cells stably expressing an XRE-luciferase reporter construct (e.g., available from INDIGO Biosciences or InvivoGen)[4][7]
-
Cell culture medium (e.g., DMEM or MEM) with 10% FBS and antibiotics
-
Indole carboxylic acid of interest
-
Positive control (e.g., TCDD or FICZ)[7]
-
Vehicle control (e.g., DMSO)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™, PerkinElmer Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture AHR reporter cells according to the supplier's instructions.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 1000X stock solution of the indole carboxylic acid in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Also prepare dilutions of the positive control and a vehicle control.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the indole carboxylic acid, positive control, or vehicle control.
-
Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Luminescence Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.
-
Calculate the fold induction by dividing the average luminescence of the compound-treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Section 2: Cell Viability and Cytotoxicity Assessment
Before attributing any observed biological activity to a specific mechanism, it is imperative to rule out confounding effects from cytotoxicity. A decrease in a measured signal could be due to cell death rather than a targeted inhibitory effect. The MTT assay is a widely used, robust colorimetric method to assess cell viability.[8]
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble and can be dissolved using a solubilizing agent (like DMSO or isopropanol), and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Cell line of interest (e.g., HCT116, RAW 264.7)
-
Complete cell culture medium
-
Indole carboxylic acid of interest
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Clear, flat-bottom 96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole carboxylic acid in culture medium.
-
Remove the existing medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Section 3: Immunomodulatory Effects - Cytokine Release Assays
Indole carboxylic acids are known to modulate the immune system, often by influencing the production of signaling molecules called cytokines.[10] Measuring the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) or anti-inflammatory (e.g., IL-10) cytokines in the supernatant of immune cells (like macrophages or peripheral blood mononuclear cells) treated with these compounds can provide critical insights into their immunomodulatory properties. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[11][12]
Scientific Principle
A sandwich ELISA is used to quantify the concentration of a specific cytokine in the cell culture supernatant. The wells of a 96-well plate are coated with a capture antibody specific to the cytokine of interest. When the cell supernatant is added, the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody, which binds to a different epitope on the cytokine, is added. This is followed by the addition of streptavidin conjugated to horseradish peroxidase (HRP). Finally, a chromogenic substrate (like TMB) is added, which is converted by HRP into a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of cytokine present in the sample.[11]
Signaling Pathway Leading to Cytokine Production
Caption: Generalized pathway of indole-mediated cytokine production.
Detailed Protocol: Cytokine Measurement by ELISA
Materials:
-
Immune cells (e.g., murine macrophage cell line RAW 264.7 or human THP-1 monocytes differentiated into macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Indole carboxylic acid of interest
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)
-
Vehicle control (e.g., DMSO)
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6) containing:
-
Capture antibody-coated 96-well plate
-
Recombinant cytokine standards
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Substrate solution (TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer
-
-
Microplate spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed immune cells in a 24-well or 48-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the indole carboxylic acid or vehicle for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine accumulation in the supernatant.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be used immediately or stored at -80°C.
-
-
ELISA Procedure (follow kit manufacturer's instructions):
-
Standard and Sample Incubation: Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells of the antibody-coated plate. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate multiple times with wash buffer. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours.
-
HRP Conjugate: Wash the plate again. Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate and incubate until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each sample.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the indole carboxylic acid compared to the stimulated vehicle control.
-
Summary of Assay Parameters
| Assay | Principle | Cell Line Examples | Endpoint Measured | Key Parameter |
| AHR Reporter Assay | Ligand-induced transcription of a luciferase reporter gene | HepG2, HT-29[7][13] | Luminescence | EC₅₀ |
| MTT Assay | Mitochondrial reduction of MTT to formazan | HCT116, RAW 264.7[9] | Absorbance (570 nm) | CC₅₀ |
| Cytokine ELISA | Immuno-enzymatic detection of specific cytokines | RAW 264.7, THP-1 | Absorbance (450 nm) | IC₅₀ |
Conclusion and Future Perspectives
Future investigations could expand upon these foundational assays. For compounds that do not show AHR activity, exploring their potential as ligands for orphan G protein-coupled receptors using second messenger assays (e.g., measuring cAMP or IP1) could be a fruitful avenue.[14][15] Furthermore, to confirm the results from reporter assays, analyzing the expression of endogenous AHR target genes like CYP1A1 and CYP1B1 via quantitative real-time PCR (qRT-PCR) is a critical validation step.[2] The continued application of these and more advanced cell-based methodologies will undoubtedly illuminate the full therapeutic potential of indole carboxylic acids.
References
-
High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. (2014). Journal of Biomolecular Screening. [Link]
-
Tryptophan Assay Kit. Cell Biolabs, Inc.[Link]
-
Human AhR Reporter Assay Kit. Indigo Biosciences. [Link]
-
AhR's key role in the intestinal microbiota and immunity. InvivoGen. [Link]
-
Adaptation of the human aryl hydrocarbon receptor to sense microbiota-derived indoles. (2015). eLife. [Link]
-
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. [Link]
-
Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. eScholarship, University of California. [Link]
-
Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Springer Nature Experiments. [Link]
-
Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). National Institutes of Health. [Link]
-
Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. (2024). PubMed. [Link]
-
Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem. TU Delft Repository. [Link]
-
A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation. (2017). PubMed. [Link]
-
Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Creative Biolabs. [Link]
-
Detection of aryl hydrocarbon receptor agonists in human samples. (2018). PubMed Central, National Institutes of Health. [Link]
-
Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. [Link]
-
Analysis of tryptophan metabolites and related compounds in human and murine tissue. (2024). Royal Society of Chemistry. [Link]
-
Identifying ligands at orphan GPCRs: current status using structure‐based approaches. British Journal of Pharmacology. [Link]
-
Tryptophan Sample Collection, Detection Methods, and Biological... ResearchGate. [Link]
-
How ligands illuminate GPCR molecular pharmacology. PubMed Central, National Institutes of Health. [Link]
-
Evolving pharmacology of orphan GPCRs: IUPHAR Commentary. PubMed Central, National Institutes of Health. [Link]
-
Expression of Toll-like Receptor Genes and Antiviral Cytokines in Macrophage-like Cells in Response to Indole-3-carboxylic Acid Derivative. (2022). MDPI. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central, National Institutes of Health. [Link]
-
Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology. [Link]
-
Measurement of GPCR-G protein activity in living cells. PubMed. [Link]
-
The best cell viability assays to measure adoptive cell therapy potency. (2022). Drug Target Review. [Link]
-
Discovery of new GPCR ligands to illuminate new biology. eScholarship. [Link]
-
"Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. Cleveland Clinic Lerner Research Institute. [Link]
-
Tools for GPCR drug discovery. ScienceOpen. [Link]
-
GPCR signaling measurement and drug profiling with an automated live-cell microscopy system. National Institutes of Health. [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. PubMed Central, National Institutes of Health. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central, National Institutes of Health. [Link]
-
What are the protocols for the determination of cytokine inflammatory parameters? ResearchGate. [Link]
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application of indole derivatives in cancer research
Application Note: Strategic Utilization of Indole Derivatives in Oncology Drug Discovery
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 40 FDA-approved drugs. In oncology, indole derivatives exhibit a unique polypharmacology, capable of targeting microtubule dynamics (e.g., Vinca alkaloids), receptor tyrosine kinases (e.g., Sunitinib), and epigenetic modulators (e.g., Panobinostat). This application note provides a rigorous technical guide for researchers developing novel indole-based therapeutics, detailing validated protocols for mechanism-of-action (MoA) confirmation and critical solubility management for hydrophobic indole libraries.
Part 1: Structural Classes & Mechanistic Diversity
Indole derivatives are not a monolith; their functionalization dictates their biological target. Understanding this Structure-Activity Relationship (SAR) is prerequisite to selecting the correct screening assay.
-
Bis-Indoles (Vinca Domain): Large, complex molecules like Vinblastine that bind to the interface of
- and -tubulin, preventing polymerization. -
Oxindoles (Kinase Domain): Planar structures like Sunitinib that fit into the ATP-binding pocket of receptor tyrosine kinases (RTKs).
-
Hydroxamic Acid-Indoles (Epigenetic Domain): Compounds like Panobinostat that chelate zinc ions in the active site of Histone Deacetylases (HDACs).
Visualization: Indole Mechanistic Pathways
Caption: Mechanistic divergence of indole-based therapeutics targeting cytoskeleton, signaling, and gene expression.
Part 2: Primary Screening Protocols
Protocol A: Fluorometric Tubulin Polymerization Assay
Target Application: Screening synthetic indoles for colchicine-site binding or vinca-domain interaction.
Expertise Insight: Traditional turbidimetric assays (measuring absorbance at 340nm) require large amounts of protein and are less sensitive. The fluorescence-based method using a reporter (DAPI or proprietary fluorophore) is superior for high-throughput screening (HTS) of hydrophobic indole libraries because it distinguishes actual polymerization from non-specific compound precipitation—a common false positive with indoles.
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).[1]
-
GTP (100 mM stock).
-
Fluorescent Reporter (DAPI or commercial kit reagent).
-
Buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA.[1][2]
-
Critical Control: Paclitaxel (Polymerization Enhancer) and Vinblastine (Polymerization Inhibitor).
Step-by-Step Methodology:
-
Preparation of Tubulin Stock:
-
Resuspend lyophilized tubulin in ice-cold G-PEM buffer to 10 mg/mL.
-
Critical: Keep on ice. Tubulin polymerizes spontaneously >4°C.
-
-
Compound Preparation:
-
Dissolve indole derivatives in 100% DMSO.
-
Dilute to 10x working concentration in buffer. Final DMSO concentration in assay must be <1% to prevent solvent-induced microtubule destabilization.
-
-
Plate Setup (384-well Black Plate):
-
Blank: 50 µL Buffer + GTP + Reporter.
-
Vehicle Control: Tubulin + GTP + Reporter + 1% DMSO.
-
Positive Control (Stabilizer): Tubulin + GTP + Reporter + Paclitaxel (3 µM).
-
Positive Control (Destabilizer): Tubulin + GTP + Reporter + Vinblastine (3 µM).
-
Test Sample: Tubulin + GTP + Reporter + Indole Derivative (1–10 µM).
-
-
Reaction Initiation:
-
Transfer plate immediately to a fluorometer pre-heated to 37°C .
-
Note: The temperature jump triggers polymerization.
-
-
Kinetic Readout:
-
Excitation: 360 nm | Emission: 420 nm (for DAPI-based).
-
Read every 60 seconds for 60 minutes.
-
Data Interpretation & Validation:
| Compound Class | Curve Characteristic | Vmax (Growth Phase) | Final Fluorescence |
| Vehicle (Control) | Sigmoidal (Lag -> Growth -> Plateau) | Baseline | 100% |
| Stabilizer (Taxol) | No Lag Phase; Rapid Hyper-polymerization | High (>150%) | >140% |
| Destabilizer (Indole) | Flat line or suppressed slope | Low (<20%) | <30% |
Self-Validating Checkpoint: If the Vehicle Control does not reach a fluorescence plateau within 45 minutes, the tubulin has denatured. Discard the run.
Protocol B: Multi-Parametric Cytotoxicity & Solubility Check
Target Application: Eliminating false positives due to indole precipitation.
Expertise Insight: Indole derivatives are notoriously lipophilic. In aqueous cell culture media, they may precipitate, forming micro-crystals that lyse cells physically rather than chemically, or scatter light in absorbance assays (MTT), leading to false "viability" readings.
Workflow Diagram:
Caption: Solubility validation workflow to prevent false positives in indole cytotoxicity screening.
Protocol Modification for Indoles:
-
Avoid MTT: The formazan crystals formed in MTT assays look identical to precipitated indole compounds.
-
Use ATP-Luminescence (e.g., CellTiter-Glo): This is a homogeneous assay with no solubilization step required for the readout, reducing interference.
-
Solubility Control: Prepare a "Media Only + Compound" well (no cells). If this well shows high turbidity or background signal, the compound is precipitating.
Part 3: Comparative Efficacy Data
When characterizing a new indole derivative, benchmark against these standard agents to classify the mechanism.
Table 1: Benchmark Indole Therapeutics & Expected IC50 Values
| Drug Name | Indole Class | Primary Target | Cell Line (Model) | Expected IC50 (nM) |
| Vinblastine | Bis-indole | Tubulin (Depolymerizer) | HeLa (Cervical) | 0.5 - 2.0 |
| Sunitinib | Oxindole | VEGFR2 / PDGFR | HUVEC (Endothelial) | 10 - 40 |
| Panobinostat | Indole-hydroxamic | HDAC (Pan-inhibitor) | MM.1S (Myeloma) | 5 - 20 |
| Osimertinib | Indole-pyrimidine | EGFR (T790M mutant) | H1975 (Lung) | 2 - 10 |
References
-
Zhang, X., et al. (2018). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update." European Journal of Medicinal Chemistry.
-
Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based." Application Protocol BK011P.
-
Chowdhury, S., et al. (2020). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[3][4][5][6][7] Molecules.
-
FDA Label. (2006).[8] "Sunitinib Malate (SUTENT) Prescribing Information." U.S. Food and Drug Administration.[8][9]
-
Atadja, P. (2009). "Development of the pan-DAC inhibitor panobinostat (LBH589): Successes and challenges." Cancer Letters.
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1H-indole-7-carboxylic Acid
Executive Summary & Route Analysis
5-Chloro-1H-indole-7-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for BCL-2 family inhibitors (e.g., Venetoclax analogs) and other oncology targets. Its synthesis is challenging due to the specific substitution pattern: a halogen at C5 and a carboxylic acid at C7.
This guide prioritizes the Modified Larock/Sonogashira Route starting from 2-amino-5-chlorobenzoic acid (5-chloroanthranilic acid). This pathway is superior to direct functionalization of 5-chloroindole (via lithiation) for scale-up because it installs the C7-carboxyl group early, avoiding regioselectivity issues associated with C7-lithiation where C2-lithiation is the kinetic preference.
Comparison of Synthetic Strategies
| Feature | Route A: Modified Larock (Recommended) | Route B: Directed Ortho Metalation (DoM) |
| Starting Material | 2-Amino-5-chlorobenzoic acid | 5-Chloroindole |
| Key Step | Sonogashira coupling + Cyclization | C7-Lithiation (using s-BuLi) |
| Regiocontrol | High (Structure dictates position) | Moderate (Requires bulky N-protecting group) |
| Scalability | High (Standard batch chemistry) | Low (Cryogenic conditions -78°C required) |
| Common Yield | 45–60% (Overall) | 30–50% (Variable) |
Optimized Experimental Protocol (Route A)
Phase 1: Precursor Preparation (Iodination)
Objective: Synthesize Methyl 2-amino-5-chloro-3-iodobenzoate. Note: Direct iodination of the acid is sluggish; esterification is required first.
-
Esterification: Reflux 2-amino-5-chlorobenzoic acid in MeOH with catalytic H₂SO₄ (or SOCl₂) to obtain Methyl 2-amino-5-chlorobenzoate .
-
Iodination:
-
Dissolve the ester (1.0 eq) in DMF or Acetic Acid.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C.
-
Critical Control: Monitor via LCMS.[1] Stop immediately upon consumption of starting material to prevent di-iodination (C3 and C4/6).
-
Workup: Quench with 10% Na₂S₂O₃ to remove iodine. Extract with EtOAc.
-
Phase 2: Sonogashira Coupling & Cyclization
Objective: Construct the indole ring via Methyl 5-chloro-1H-indole-7-carboxylate.
-
Reagents:
-
Substrate: Methyl 2-amino-5-chloro-3-iodobenzoate (1.0 eq)
-
Alkyne: Trimethylsilylacetylene (TMSA) (1.2–1.5 eq)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N (3.0 eq) in THF or DMF (degassed).
-
-
Procedure:
-
Purge solvent with Ar/N₂ for 30 mins (Essential).
-
Add Pd, Cu, and base. Add TMSA last.
-
Heat to 50–60°C for 4–6 hours.
-
Intermediate Check: You will observe the internal alkyne intermediate.
-
-
One-Pot Cyclization (Desilylation):
-
Once coupling is complete, add TBAF (2.0 eq) directly to the reaction mixture (or isolate intermediate and treat with KOtBu in NMP).
-
Heat to 70–80°C. The fluoride source cleaves the TMS group and promotes nucleophilic attack of the amine onto the alkyne (5-endo-dig cyclization).
-
Phase 3: Saponification
Objective: Hydrolysis to final acid.
-
Dissolve ester in THF:MeOH:H₂O (3:1:1) .
-
Add LiOH·H₂O (3.0 eq). Stir at RT (or mild heat 40°C).
-
Isolation: Acidify carefully to pH 3–4 with 1M HCl. The product, 5-chloro-1H-indole-7-carboxylic acid, will precipitate as a solid. Filter and wash with cold water.
Visual Workflow & Logic
Caption: Step-wise synthesis pathway highlighting critical intermediates (Yellow) and the final cyclization node (Green).
Troubleshooting Guide & FAQs
Section A: Iodination Issues
Q: I am getting a mixture of mono- and di-iodinated products. How do I fix this?
-
Cause: The amino group activates the ring strongly. Once the C3 position is iodinated, the C4 or C6 positions are still susceptible if excess reagent or high temperature is present.
-
Solution:
-
Use N-Iodosuccinimide (NIS) instead of I₂/KI. It provides a more controlled source of iodonium ions.
-
Maintain temperature strictly at 0°C to -5°C .
-
Add NIS in small portions over 1 hour while monitoring by HPLC/TLC. Stop the reaction at 95% conversion rather than pushing for 100%.
-
Section B: Sonogashira Failure
Q: The coupling reaction stalls or turns black immediately with no product.
-
Cause: The "black" color indicates precipitation of Palladium black, meaning the catalyst has decomposed (aggregated) before entering the catalytic cycle. This is usually due to oxygen or lack of ligand .
-
Solution:
-
Degassing: Sparging with nitrogen is often insufficient. Use the freeze-pump-thaw method (3 cycles) for the solvent.
-
Catalyst: Switch to PdCl₂(dppf) or add extra PPh₃ to stabilize the Pd species.
-
Amine Protection: If the free aniline is poisoning the catalyst (rare but possible), protect it as an acetamide (NHAc) or trifluoroacetamide (NHCOCF₃) before iodination. Note: You will need to remove this group later.
-
Section C: Cyclization Problems
Q: I see the alkyne intermediate, but it won't cyclize to the indole.
-
Cause: The 5-endo-dig cyclization requires a specific geometry and activation.
-
Solution:
-
Fluoride Source: If using TBAF, ensure it is not wet. Commercial TBAF in THF contains water which can quench the reaction. Use 1M TBAF in THF dried over sieves or switch to KOtBu in NMP at 80°C.
-
Temperature: Cyclization often has a higher energy barrier than the coupling. Increase temperature to 80°C after the TMS group is removed.
-
Section D: DoM Route (Alternative)
Q: I am trying to lithiate 5-chloroindole directly, but I get the 2-carboxylic acid.
-
Cause: The C2 proton of indole is the most acidic (pKa ~21). The C7 proton is much less acidic.
-
Solution: You must use a Directing Group (DG) on the Nitrogen that sterically blocks C2 or coordinates Lithium to C7.
-
Protocol: Protect N with TIPS (Triisopropylsilyl) or CO₂tBu (Boc). The bulky TIPS group sterically hinders C2.
-
Reagent: Use s-BuLi / TMEDA at -78°C. The TMEDA/Li complex will coordinate to the carbamate/silyl group and direct metalation to C7.
-
Data Summary Table
| Parameter | Standard Range | Optimization Target | Notes |
| Iodination Yield | 70–80% | >85% | Avoid di-iodination by temp control. |
| Coupling Temp | 50°C | 60°C | Higher temp ensures turnover but risks Pd death. |
| Catalyst Load | 5 mol% | 2–3 mol% | High load needed due to steric hindrance of Iodo. |
| Overall Yield | 30–40% | 55–65% | Via the Anthranilic Acid route. |
References
-
Larock Indole Synthesis Modification
- Title: Synthesis of substituted indoles via palladium-catalyzed heteroannul
- Source:Journal of Organic Chemistry, 1984, 49(18), 3411.
- Title: A convenient synthesis of 7-carboxyindoles.
-
Directed Ortho Metalation (DoM)
- Title: Regioselective synthesis of 7-substituted indoles via lithi
- Source:Organic Letters, 2000, 2(15), 2265.
- Bartoli Indole Synthesis (Contextual)
Sources
Technical Support Center: Troubleshooting Regioselectivity in Indole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indole scaffold. The inherent reactivity of the indole ring presents unique challenges in achieving desired regioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and achieve predictable outcomes in your reactions.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We delve into the causality behind these issues and provide actionable solutions.
Part 1: Pyrrole Ring Functionalization (C2 vs. C3)
Question 1: My electrophilic substitution reaction is yielding a mixture of C2 and C3-substituted indoles. How can I exclusively obtain the C3-substituted product?
Answer: This is a classic regioselectivity problem rooted in the fundamental electronic properties of the indole nucleus. While the C3 position is generally the most nucleophilic and kinetically favored site for electrophilic aromatic substitution (EAS), competing reactions at C2 can occur, especially under certain conditions.
Underlying Causality: The preference for C3 attack is due to the stability of the resulting cationic intermediate (σ-complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][2][3] In contrast, attack at C2 forces the disruption of the benzene sextet to achieve similar stabilization, making it a higher energy pathway.[1]
However, factors that can lead to a loss of selectivity include:
-
Steric Hindrance at C3: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.
-
Strongly Acidic Conditions: In some cases, protonation of the indole at C3 can occur, leading to a more complex reaction profile.
-
Reaction Kinetics vs. Thermodynamics: While C3 is the kinetic product, in some specific metal-catalyzed reactions, a C3 to C2 migration of a metal species can lead to the thermodynamic C2 product.[4]
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for C2/C3 selectivity in EAS.
Experimental Protocol: Selective Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a classic example of an electrophilic substitution that is highly selective for the C3 position of indole.[1]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent [(CH3)2N=CHCl]Cl may be observed.
-
Indole Addition: Dissolve the indole substrate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the solution to pH > 9 by the slow addition of an aqueous NaOH or K2CO3 solution.
-
Extraction & Purification: The product, 3-formylindole, will often precipitate. It can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.
Question 2: I need to functionalize the C2 position, but my reaction keeps defaulting to C3. How can I reverse the natural regioselectivity?
Answer: Overcoming the intrinsic C3 preference requires a strategic approach. This is typically achieved through two main strategies: blocking the C3 position or using a metal-catalyzed reaction that has an inherent preference for C2.
Underlying Causality & Strategies:
-
Blocking Group Strategy: The most straightforward method is to install a temporary blocking group at the C3 position. This physically obstructs the most reactive site, forcing functionalization to occur at C2. The blocking group must be chosen such that it can be removed cleanly later in the synthesis.
-
Directed Lithiation: Protection of the indole nitrogen with a suitable group (e.g., SEM, Boc) can facilitate lithiation. While lithiation of N-protected indole often occurs at C2, this can be substrate-dependent.
-
Palladium-Catalyzed C-H Arylation: Certain palladium catalyst systems can override the inherent electronic preference and selectively functionalize the C2 position. This is often rationalized by a mechanism involving an initial electrophilic palladation at C3, followed by a rapid C3→C2 migration before reductive elimination can occur.[4] The choice of ligand and base is critical in steering this selectivity.[4]
Table 1: Strategies for Achieving C2-Selectivity
| Strategy | Key Reagents/Conditions | Mechanistic Rationale | Removability/Notes |
| C3-Blocking Group | 1. I2, NaOH (for 3-iodoindole) 2. NBS (for 3-bromoindole) | Physical obstruction of the C3 position. | Halogens can be removed via hydrogenolysis (H2, Pd/C) or metal-halogen exchange. |
| Directed C-H Arylation | Pd(OAc)2, Ligand (e.g., PPh3), Base (e.g., Cs2CO3), Aryl Halide | Kinetic palladation at C3 followed by thermodynamic migration to C2.[4] | The choice of base can sometimes switch selectivity back to C3.[4] |
| Umpolung Strategy | N-Oxide formation or other methods to reverse polarity. | Inverts the normal electronic character of the C2 position, making it electrophilic.[5] | A less common but powerful method for specific transformations.[5] |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of N-Methylindole
This protocol is adapted from methodologies that achieve high C2 selectivity.[4]
-
Reaction Setup: To a dry Schlenk tube, add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Cs2CO3 (2.0 equivalents).
-
Reagent Addition: Add N-methylindole (1.0 equivalent) and the aryl bromide (1.2 equivalents).
-
Solvent: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC/GC-MS analysis indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate the C2-arylated indole.
Part 2: Benzene Ring Functionalization (C4-C7)
Question 3: I need to functionalize the benzene ring of my indole (C4-C7), but all my attempts result in reaction on the pyrrole ring. How can I achieve this?
Answer: Functionalizing the less reactive benzene core in the presence of the highly nucleophilic pyrrole ring is a significant challenge.[6][7] The solution almost always involves a directing group strategy, where a group, typically installed on the indole nitrogen, coordinates to a transition metal catalyst and delivers it to a specific C-H bond on the benzene ring.[6][8][9]
Underlying Causality: The Power of Directing Groups
The C-H bonds on the benzenoid part of indole are significantly less reactive than those at C3 and C2. A directing group (DG) overcomes this by creating a favorable intramolecular pathway. The process generally involves:
-
The DG, attached to the indole nitrogen (N1), coordinates to a metal center (e.g., Pd, Rh, Ru).
-
This brings the metal into close proximity to the C-H bonds at C7 or C2.
-
Through a process called cyclometalation, the metal selectively cleaves a specific C-H bond to form a stable 5- or 6-membered metallacycle intermediate.
-
This activated intermediate then participates in the desired coupling reaction (e.g., arylation, alkenylation).
Caption: General workflow for directing group-assisted C-H functionalization.
Table 2: Common Directing Groups for C4-C7 Functionalization
| Directing Group (on N1) | Target Position(s) | Metal Catalyst | Typical Reaction | Reference |
| Pivaloyl (-COtBu) | C7 (via 6-membered intermediate) | Rh | Alkenylation | |
| Di-tert-butylphosphinoyl (-P(O)tBu2) | C7 | Pd | Arylation | [6][8] |
| Di-tert-butylphosphinoyl (-P(O)tBu2) | C6 | Cu | Arylation | [6][8] |
| Pyridyl, Pyrimidyl | C2 (via 5-membered intermediate) | Pd, Ru | Arylation, Acylation | [4] |
Note: Achieving C4 and C5 selectivity is more complex and often requires a directing group on the C3 position to reach across the pyrrole ring.[6][10]
Experimental Protocol: Palladium-Catalyzed C7-Arylation using a Phosphinoyl Directing Group
This protocol is based on work demonstrating highly selective C7 functionalization.[6][8]
-
Synthesis of N-P(O)tBu2-indole:
-
To a solution of indole in THF at 0 °C, add NaH (1.2 eq.) and stir for 30 min.
-
Add di-tert-butylphosphinoyl chloride (tBu2P(O)Cl, 1.1 eq.) and allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated NH4Cl solution and extract with ethyl acetate. Purify by column chromatography.
-
-
C7-Arylation Reaction:
-
In a glovebox, add the N-P(O)tBu2-indole (1 eq.), aryl boronic acid (1.5 eq.), Pd(OAc)2 (5 mol%), a suitable ligand like pyridine (20 mol%), and an oxidant/additive like Ag2CO3 (2 eq.) to a Schlenk tube.
-
Add a dry solvent (e.g., Toluene or Dioxane).
-
Seal the tube and heat to 110-130 °C for 24 hours.
-
-
Workup and Purification:
-
Cool the reaction, dilute with CH2Cl2, and filter through Celite.
-
Concentrate the filtrate and purify by silica gel chromatography to obtain the C7-arylated product.
-
-
Directing Group Removal: The phosphinoyl group can often be removed under basic or acidic conditions, though this step may require optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton of indole acidic, and how does this affect my reaction? A1: The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO) because its conjugate base, the indolyl anion, is stabilized by delocalization of the negative charge over the aromatic system. In the presence of a sufficiently strong base (e.g., NaH, LDA), the indole will be deprotonated. This is crucial for N-alkylation or N-acylation reactions. However, incomplete deprotonation can lead to a mixture of N- and C3-alkylation, as the neutral indole is still nucleophilic at C3.[11]
Q2: What is the role of an N-protecting group, and how do I choose one? A2: N-protecting groups serve several purposes:
-
Prevent N-functionalization: They block reactions at the nitrogen atom.
-
Improve Stability: They can protect the indole from degradation under strongly acidic or oxidative conditions.
-
Direct Regioselectivity: As discussed above, they are essential for directing C-H functionalization to the C2 or C7 positions.[12]
-
Modify Electronics: Electron-withdrawing groups (e.g., -SO2Ph, -Boc) decrease the nucleophilicity of the indole ring, while electron-donating groups (e.g., -Me, -Bn) increase it.[13]
Choosing a group depends on the subsequent reaction conditions:
-
For acid-sensitive steps: Use a base-labile group like pivaloyl (-Piv).[12]
-
For base-sensitive steps: Use an acid-labile group like Boc (-Boc).[13]
-
For directing metalation: Use groups like SEM (-[2-(trimethylsilyl)ethoxy]methyl) or specific phosphinamides.[14]
Q3: Can I functionalize the C2 and C3 positions in a single step? A3: While less common, some methodologies allow for the difunctionalization of the C2 and C3 positions. These are typically advanced, metal-catalyzed reactions. For instance, certain rhodium-catalyzed reactions with diazo compounds can lead to formal carbene insertion into the C2-C3 bond, leading to dearomatized intermediates that can be further manipulated. Generally, achieving selective difunctionalization requires a stepwise approach: functionalize one position, then use the altered electronics or sterics to guide the second functionalization.
Q4: How can I confirm the regioselectivity of my product? A4: Unambiguous characterization is critical.
-
1D NMR (¹H and ¹³C): This is the primary tool. The chemical shifts and, most importantly, the coupling patterns of the aromatic protons are diagnostic. For example, the loss of the C3-H signal (a singlet or triplet depending on N-substitution) is a clear indicator of C3 substitution.
-
2D NMR (COSY, HMBC, NOESY): These experiments are essential for complex substitution patterns.
-
HMBC (Heteronuclear Multiple Bond Correlation) is powerful for confirming connectivity. For a C4-substituted product, you would expect to see correlations from the new substituent to C3a and C5.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space proximity between protons, helping to assign isomers. For example, a substituent at C7 should show an NOE to the proton at C6.
-
-
X-ray Crystallography: This provides definitive proof of structure if a suitable crystal can be obtained.
References
- Chen, X., Liu, S.-D., Cheng, L., Liu, L., & Li, C.-J. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021, March 12). Accounts of Chemical Research - ACS Publications.
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). PMC - NIH.
- C H Activation of Indoles | Request PDF. (n.d.). ResearchGate.
- Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (n.d.). ChemRxiv.
- Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). New Journal of Chemistry (RSC Publishing).
- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1).
- Regioselectivity of substitution reactions of benzofuran and indole. (n.d.). ECHEMI.
- Electrophilic Aromatic Substitution of a BN Indole. (n.d.). PMC - NIH.
- Rhodium(I)-Catalyzed Direct Enantioselective C–H Functionalization of Indoles. (2023, February 1). The Journal of Organic Chemistry - ACS Publications.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate.
- Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. (n.d.).
- troubleshooting regioselectivity in indole N-alkylation reactions. (n.d.). Benchchem.
- Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. (2017, September 1).
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017, July 11). ACS Catalysis - ACS Publications.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017, July 31).
- Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. (2025, August 27). PMC.
- Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015, October 5).
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (n.d.). Chemical Reviews - ACS Publications.
- Technical Support Center: Regioselective Synthesis of Substituted Indole Derivatives. (n.d.). Benchchem.
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (n.d.). Journal of the American Chemical Society.
- Metal-Catalyzed Cross-Coupling Reactions for Indoles. (2011, October 25). Semantic Scholar.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018, May 28).
- C4–H indole functionalisation: precedent and prospects. (n.d.). Semantic Scholar.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021, April 6). PubMed.
- Recent Advances on the C2-Functionalization of Indole via Umpolung. (2020, February 7). PubMed.
- Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives. (n.d.). Journal of the American Chemical Society.
- Indole synthesis, reactions and applications. (2021, February 17). YouTube.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (n.d.). Chemical Science (RSC Publishing).
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.).
- Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- What's the best way to protect the NH group in Heterocyclic Compounds?. (2012, October 2). ResearchGate.
- How can I protect the C2 position of indole and subsequently to be removed easily?. (2015, September 14).
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- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.org [mdpi.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 5-chloro-1H-indole-7-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 5-chloro-1H-indole-7-carboxylic acid (CAS 875305-81-0). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges, provide in-depth troubleshooting, and explain the causal logic behind key process decisions to ensure a robust, safe, and efficient scale-up campaign.
Overview of the Synthetic Challenge
5-chloro-1H-indole-7-carboxylic acid is a valuable building block in pharmaceutical development. While several routes can produce this molecule at the gram scale, scaling up presents significant challenges related to reaction control, impurity management, and final product purification. This guide is based on a robust and widely applicable synthetic strategy: the Fischer Indole Synthesis , which remains one of the most reliable methods for preparing substituted indoles.[1][2][3]
The proposed workflow involves three main stages, each with its own set of critical parameters that must be carefully managed during scale-up.
Proposed Synthetic Workflow
Caption: High-level overview of the three-stage synthetic route.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer Indole Synthesis the recommended route for scale-up?
A1: The Fischer Indole Synthesis is exceptionally robust and utilizes readily available starting materials.[3] Its mechanism, involving an acid-catalyzed intramolecular cyclization of an arylhydrazone, is well-understood, allowing for predictable optimization.[3] While other methods exist, the Fischer synthesis often proves more cost-effective and scalable, avoiding expensive transition metal catalysts that can introduce challenges with metal contamination in the final active pharmaceutical ingredient (API).
Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A2: Based on our experience, the three most critical parameters are:
-
Temperature Control during Cyclization: The Fischer cyclization is often exothermic.[3] On a large scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions and the formation of difficult-to-remove, often colored, impurities. A well-calibrated reactor with an appropriate jacket and cooling system is essential.
-
Acid Concentration and Choice: The type and concentration of acid (e.g., polyphosphoric acid, sulfuric acid, Eaton's reagent) directly impact reaction rate and impurity profile. Polyphosphoric acid (PPA) is often used as it serves as both catalyst and solvent, but its high viscosity at lower temperatures can be problematic for stirring and heat transfer in large reactors.
-
pH Control during Hydrolysis and Isolation: Precise pH adjustment during the final saponification and subsequent acidic work-up is critical. Over-shooting the pH can lead to product degradation or failure to precipitate, drastically reducing yield and purity.
Q3: What analytical methods are recommended for in-process controls (IPCs)?
A3: A combination of techniques is recommended for robust process monitoring.
| Analytical Method | Purpose | Stage of Use |
| HPLC (High-Performance Liquid Chromatography) | Quantify starting material consumption, product formation, and impurity levels. | All Stages |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identify unknown impurities and confirm the mass of intermediates and product. | Stages 2 & 3 |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirm the structure of isolated intermediates and the final product. | Intermediate/Final |
| KF (Karl Fischer Titration) | Determine water content in the final isolated product. | Final Product |
Troubleshooting Guide
This section addresses specific problems you may encounter during your scale-up campaign, organized by synthetic stage.
Stage 2: Fischer Cyclization (Hydrazone to Indole Ester)
Problem: The cyclization reaction shows low conversion or has stalled.
-
Potential Cause 1: Insufficient Acid Strength or Activity.
-
Explanation: The acid catalyst is crucial for the[4][4]-sigmatropic rearrangement at the core of the Fischer synthesis.[3] If the acid is too dilute, has absorbed atmospheric moisture, or is not strong enough, the reaction kinetics will be slow or stall entirely.
-
Solutions:
-
Verify the concentration and quality of the acid catalyst before use. For PPA, ensure it is fresh and has been stored under inert conditions.
-
Consider using a stronger acid system like Eaton's reagent (P₂O₅ in MeSO₃H), which can often facilitate cyclization at lower temperatures.
-
On scale, ensure subsurface addition of the hydrazone solution to the hot acid to prevent localized cooling and ensure rapid initiation.
-
-
-
Potential Cause 2: Poor Mixing Due to High Viscosity.
-
Explanation: When using PPA, the reaction mixture can become very thick, especially if the temperature is not adequately maintained. Poor agitation leads to localized "hot spots" and areas where the reactants are not in contact with the catalyst, stalling the reaction.
-
Solutions:
-
Ensure the reactor is equipped with a powerful overhead stirrer capable of handling viscous mixtures (e.g., an anchor or retreat curve impeller).
-
Increase the reaction temperature slightly (e.g., from 100°C to 110°C) to decrease the viscosity of the PPA, but monitor for impurity formation via HPLC.
-
Consider a co-solvent like xylene or toluene, which can reduce viscosity and aid in the removal of water via a Dean-Stark trap, driving the reaction forward.
-
-
Problem: The crude indole ester is dark-colored and contains multiple impurities.
-
Potential Cause 1: Reaction Temperature Too High.
-
Explanation: Indoles, while aromatic, can be sensitive to harsh acidic conditions and high temperatures, leading to polymerization or degradation, which often results in colored tars.
-
Solutions:
-
Lower the reaction temperature and extend the reaction time. Find the "sweet spot" where the reaction proceeds cleanly without significant degradation.
-
Implement a controlled addition of the hydrazone to the hot acid over several hours. This maintains a low instantaneous concentration of the starting material and helps control the exotherm.
-
-
-
Potential Cause 2: Presence of Oxidative Impurities.
-
Explanation: The indole nucleus is electron-rich and susceptible to oxidation, which can be exacerbated by trace metal impurities or air.[1]
-
Solutions:
-
Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon).
-
Use high-purity, peroxide-free solvents.
-
Perform a pre-treatment of the crude product with activated carbon (charcoal) to adsorb polymeric color impurities before further purification.
-
-
Stage 3: Hydrolysis & Isolation
Problem: Low yield of the final carboxylic acid after precipitation.
-
Potential Cause 1: Incomplete Hydrolysis (Saponification).
-
Explanation: The hydrolysis of the ethyl ester to the carboxylate requires a sufficient excess of base (e.g., NaOH or KOH) and adequate time and temperature to go to completion. At scale, mass transfer limitations can slow down this two-phase (organic ester, aqueous base) reaction.
-
Solutions:
-
Increase the molar excess of the base (e.g., from 2.0 to 3.0 equivalents).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the reaction rate.
-
Monitor the reaction by HPLC until the ester starting material is <1% before proceeding with work-up.
-
-
-
Potential Cause 2: Incorrect pH for Precipitation.
-
Explanation: The final product is an amino acid-like structure (with the indole NH and the carboxylic acid). It has an isoelectric point at which its solubility in the aqueous medium is minimal. If the pH is too low, the indole nitrogen may become protonated, increasing solubility. If the pH is too high, the carboxylate salt remains in solution.
-
Solutions:
-
Carefully determine the optimal precipitation pH at the lab scale using small samples. This is typically in the range of pH 3-4.
-
During scale-up, add the acid slowly with vigorous stirring and continuous pH monitoring. Avoid "dumping" the acid, which creates localized pH extremes.
-
Once the target pH is reached, allow the slurry to stir for an extended period (e.g., 2-4 hours) to ensure complete crystallization before filtration.
-
-
Caption: Decision tree for troubleshooting low final product yield.
Experimental Protocol: Scale-Up Synthesis (Illustrative)
Disclaimer: This protocol is for informational purposes and should be optimized and validated at a small scale before implementation in a production environment. All operations should be conducted under the guidance of trained personnel with appropriate safety measures in place.
Step 2: Ethyl 5-chloro-1H-indole-7-carboxylate (Fischer Cyclization)
-
Reactor Setup: Charge a 100 L glass-lined reactor with polyphosphoric acid (40 kg). Begin agitation and heat the vessel to 105°C under a steady nitrogen purge.
-
Reagent Preparation: In a separate 50 L reactor, dissolve the crude hydrazone precursor (5.0 kg) in toluene (25 L).
-
Controlled Addition: Once the PPA reaches the target temperature, begin the slow, subsurface addition of the hydrazone/toluene solution over 2-3 hours. Carefully monitor the internal temperature, using the reactor's cooling jacket to maintain it between 105-110°C.
-
Reaction & Monitoring: After the addition is complete, hold the batch at 110°C for 4-6 hours. Take samples every hour and analyze by HPLC to monitor the disappearance of the hydrazone intermediate. The reaction is considered complete when <2% of the starting material remains.
-
Quench: In a separate 200 L quench vessel, charge deionized water (100 L) and ice (50 kg). Begin rapid agitation. Once the reaction is complete, carefully transfer the hot reaction mixture into the quench vessel. Caution: This quench is highly exothermic and will generate fumes. Ensure the quench vessel is well-vented and cooled.
-
Extraction & Wash: After the quench, the product will precipitate as a solid. Add ethyl acetate (50 L) to the slurry and stir. Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution (2 x 25 L) followed by brine (25 L).
-
Solvent Swap & Isolation: Concentrate the ethyl acetate layer under vacuum to afford the crude indole ester, which can be used directly in the next step or purified by recrystallization from an ethanol/water mixture.
Step 3: 5-chloro-1H-indole-7-carboxylic acid (Saponification)
-
Reactor Setup: Charge the 100 L reactor with the crude ethyl 5-chloro-1H-indole-7-carboxylate (assumed 4.0 kg active) and ethanol (40 L).
-
Base Addition: In a separate vessel, prepare a solution of sodium hydroxide (2.0 kg, 3.0 equiv.) in deionized water (20 L). Add the NaOH solution to the reactor and heat the mixture to 60°C.
-
Reaction & Monitoring: Maintain the batch at 60°C for 5-8 hours. Monitor by HPLC until <1% of the starting ester remains.
-
Acidification: Cool the reaction mixture to 20°C. Slowly add 6M hydrochloric acid to the vessel with vigorous stirring. Monitor the pH closely. Stop the addition when the pH reaches 3.5.
-
Crystallization & Filtration: A thick precipitate will form. Stir the slurry at 20°C for 2 hours, then cool to 5°C and stir for an additional 2 hours. Filter the solid product using a Nutsche filter.
-
Washing & Drying: Wash the filter cake with cold deionized water (2 x 10 L) until the filtrate is neutral (pH ~7). Dry the product in a vacuum oven at 50°C until the water content is below 0.5% w/w by Karl Fischer titration.
References
- Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
-
ResearchGate. (2010). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Retrieved from [Link]
-
National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]
-
Umweltbundesamt. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. Retrieved from [Link]
-
University of Rochester. (n.d.). Indoles. Retrieved from [Link]
Sources
Technical Support Center: Purification of Polar Indole Compounds
Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome. You are likely here because your indole compound—perhaps a tryptamine derivative, an oxidized metabolite, or a synthetic intermediate—is behaving poorly. Polar indoles are notorious for three specific failure modes: oxidative degradation (turning pink/brown), irreversible adsorption (streaking on silica), and acid-catalyzed dimerization .
This guide moves beyond standard protocols. We treat purification not as a cleanup step, but as a stability management system. Below are the engineered workflows to isolate your target with high recovery and integrity.
Module 1: Strategic Method Selection
Core Directive: Do not default to standard silica gel. The nitrogen lone pair on the indole ring acts as a Lewis base, interacting with acidic silanols (
Workflow Decision Matrix
Use this logic flow to select your stationary phase based on compound polarity and stability.
Figure 1: Decision matrix for stationary phase selection. Green nodes indicate recommended starting points for polar indoles to minimize sample loss.
Module 2: Chromatography Optimization
The "Base Shield" Protocol (Normal Phase)
If you must use Normal Phase (NP) flash chromatography, you must neutralize the silica surface.
-
The Mechanism: Uncapped silanols are acidic. Adding a basic amine blocks these sites, forcing the indole to partition based on polarity rather than acid-base chemistry.
-
The Protocol:
-
Pre-conditioning: Flush the column with 3 Column Volumes (CV) of Hexane/EtOAc containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Elution: Run your gradient using solvents containing 0.1% TEA .
-
Alternative: Use Amino-functionalized silica (NH2-Silica) .[1] This phase is naturally basic and prevents acid-catalyzed dimerization without needing mobile phase additives [1].
-
Reverse Phase (C18) Strategy
For polar indoles (e.g., psilocybin analogs, hydroxylated indoles), C18 is superior but prone to "phase collapse" in 100% water.
-
Buffer Selection: Indoles are amphoteric. Control pH to suppress ionization for retention, or promote it for solubility.
| Mobile Phase Component | Role | Recommended Concentration | Effect on Indole |
| Ammonium Formate (pH ~3.0) | Proton Source | 10 mM | Protonates basic amine ( |
| Ammonium Bicarbonate (pH ~7.8) | Neutralizer | 10 mM | Keeps weak bases neutral. Increases retention on C18. Best for separating polar impurities. |
| Methanol (vs. Acetonitrile) | Organic Modifier | Gradient | Methanol often provides better selectivity for indoles due to H-bonding capabilities compared to ACN [2]. |
Module 3: Stability & Workup (The "Hidden Killer")
Oxidative Degradation
Indoles are electron-rich.[2] Atmospheric oxygen, catalyzed by light and silica, generates radical cations that polymerize into colored byproducts (pink/brown oils).
The "Rapid-Workup" Protocol:
-
Shielding: Wrap all columns and fraction flasks in aluminum foil.
-
Antioxidant Doping: Add 0.1% Ascorbic Acid to your aqueous mobile phase if the compound is notoriously unstable.
-
Evaporation: Never rotovap to dryness at high heat (>40°C). Stop when a small amount of solvent remains, then switch to a high-vacuum manifold or lyophilizer.
Acid-Base Extraction (Liquid-Liquid)
For bulk purification, LLE is scalable but requires precise pH control to avoid emulsion and degradation.
Figure 2: pH-swing extraction workflow. Note: Avoid strong mineral acids if the indole is acid-sensitive; use Acetic Acid/Tartaric Acid instead.
Module 4: Troubleshooting & FAQs
Q: My indole turned into a pink/red oil on the column. What happened? A: This is oxidative oligomerization. The silica acted as a surface catalyst for radical formation.
-
Fix: Next time, use Amino-silica (less acidic) or flush the column with Nitrogen before use. Add 0.1% Ascorbic acid to the elution solvent [3].
Q: I see a massive "blob" at the baseline of my TLC, even with 10% MeOH/DCM. A: Your compound is protonated and sticking to the silica.
-
Fix: Switch to DCM:MeOH:NH₄OH (90:9:1) . The ammonia deprotonates the indole, allowing it to move. If it still doesn't move, your compound is too polar for silica—switch to C18 or HILIC [4].
Q: My peaks are tailing badly on HPLC (C18). A: This is secondary interaction with residual silanols.[3]
-
Fix: Ensure your column is "end-capped."[4][5] If the problem persists, add 5-10 mM Ammonium Acetate to the mobile phase. The ammonium ions compete for the silanol sites, sharpening the indole peak [5].
Q: Can I recrystallize my polar indole? A: Free bases are often oils. Convert it to a salt.
-
Protocol: Dissolve the oil in dry ether/acetone. Add a stoichiometric amount of Fumaric acid or Oxalic acid dissolved in acetone. These salts often crystallize readily, purifying the compound from non-basic impurities [6].
References
-
Biotage. (2023).[1] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from
-
Phenomenex. (2023).[1] Reversed Phase HPLC Method Development: Solvent & Buffer Selection. Retrieved from
-
ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Retrieved from
-
Teledyne ISCO. (2023). HILIC Purification Strategies for Flash Chromatography. Retrieved from
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from
-
BenchChem. (2025).[6] Technical Support Center: Purification of Indole Compounds by Column Chromatography. Retrieved from
Sources
dealing with unstable intermediates in indole synthesis
Topic: Stabilization and Management of Unstable Intermediates Ticket ID: IND-SYN-2024-X Status: Open Responder: Senior Application Scientist
Introduction: The Stability-Reactivity Paradox
Welcome to the Indole Synthesis Technical Support hub. If you are reading this, you are likely facing a common paradox in heterocyclic chemistry: the very intermediates required to build the indole core—arylhydrazones, vinyl azides, and alkyl-palladium species —are often too unstable to isolate or too reactive to control in batch mode.
This guide moves beyond standard textbook mechanisms. We address the practical handling of these fugitive species, providing self-validating protocols to "trap" or "telescope" them before they decompose.
Module 1: The Hydrolysis Hazard (Fischer Synthesis)
Target Intermediate: Arylhydrazone Failure Mode: Hydrolysis to parent ketone and hydrazine; Polymerization.
The Technical Issue
In the Fischer indole synthesis, the formation of the arylhydrazone is reversible. If you attempt to isolate this intermediate—particularly on a large scale or with electron-rich ketones—trace moisture or acidity during workup often reverts the equilibrium, leading to low yields of the final indole.
Troubleshooting FAQ
Q: My hydrazone oil decomposes during column chromatography. How do I purify it? A: Do not purify it. The most robust protocol for Fischer synthesis is a telescoped (one-pot) method . Isolating the hydrazone exposes it to silica (acidic) and moisture, driving hydrolysis.
Q: I see the hydrazone form on TLC, but it disappears upon adding the acid catalyst. A: This indicates the acid concentration is too low to drive the [3,3]-sigmatropic rearrangement, or the solvent contains too much water. The hydrazone is reverting to starting materials.
Recommended Protocol: Telescoped Zinc Chloride Method
Rationale: ZnCl₂ acts as both a dehydrating agent (driving hydrazone formation) and a Lewis acid catalyst (driving the rearrangement), allowing the reaction to proceed without isolation.
Step-by-Step Workflow:
-
Mixing: In a round-bottom flask, combine the ketone (1.0 equiv) and arylhydrazine (1.0 equiv).
-
Solvent: Add glacial acetic acid (3–5 volumes). Note: Acetic acid buffers the system and scavenges water.
-
Catalyst Addition: Add anhydrous ZnCl₂ (1.5–2.0 equiv).
-
Heating: Heat to 80–100 °C. Monitor consumption of hydrazine by TLC.
-
Workup: Pour the hot reaction mixture slowly into stirred ice water. The indole usually precipitates as a solid.
Visual Logic: The "Stop-Flow" Risk
Figure 1: Comparison of isolation route (high failure risk) vs. telescoped route (stabilized pathway).
Module 2: The Thermal Hazard (Hemetsberger-Knittel)
Target Intermediate: Vinyl Azide (Azidocinnamate) Failure Mode: Uncontrolled exotherm; Explosion; Formation of nitrene byproducts.
The Technical Issue
The Hemetsberger synthesis requires the thermolysis of vinyl azides to generate a reactive nitrene, which then inserts into a C-H bond to form the indole. This step releases N₂ gas and significant heat. In batch reactors (>5g scale), this can lead to a runaway reaction or explosion.
Troubleshooting FAQ
Q: My reaction yields are inconsistent, and I see tar formation. A: This is likely due to "hot spots" in your batch reactor causing non-specific radical decomposition of the azide before it can cyclize.
Q: Is it safe to scale up the thermolysis step? A: No. Scaling up vinyl azide thermolysis in batch is a severe safety hazard.
Recommended Protocol: Continuous Flow Thermolysis
Rationale: Flow chemistry allows for excellent heat transfer and handles only a small amount of the hazardous azide at any given time (low inventory).
Experimental Setup (Flow):
-
Feed Solution: Dissolve the vinyl azide (0.1–0.5 M) in Toluene or Xylene.
-
Reactor: Stainless steel coil reactor (e.g., 10 mL volume).
-
Conditions:
-
Temperature: 180–220 °C (Superheated zone).
-
Pressure: 15–20 bar (Back-pressure regulator required to keep solvent liquid).
-
Residence Time: 30–60 seconds.
-
-
Collection: The output stream is cooled immediately, quenching the reaction and preventing tar formation.
Data: Batch vs. Flow Comparison
| Parameter | Batch Process (Reflux) | Continuous Flow Process |
| Temperature | 110–140 °C (Xylene reflux) | 220 °C (Superheated) |
| Reaction Time | 2–4 Hours | 30–60 Seconds |
| Yield | 45–60% | 85–96% |
| Safety Profile | High Risk (Gas evolution/Exotherm) | High Safety (Active cooling/Low inventory) |
Data Source: Derived from comparative studies in flow chemistry (e.g., Kappe et al.).
Figure 2: Schematic of a Continuous Flow setup for safe vinyl azide thermolysis.
Module 3: The Kinetic Hazard (Larock Annulation)
Target Intermediate: Alkyl-Palladium Species (Post-Insertion)
Failure Mode:
The Technical Issue
In the Larock synthesis, an alkyne inserts into an arylpalladium bond.[1][2] The resulting vinylic/alkyl palladium intermediate must undergo C-N bond formation. If the alkyne possesses
Troubleshooting FAQ
Q: I am getting a Heck-type diene product instead of the indole. A: The palladium intermediate is eliminating a hydride faster than it is reacting with the amine. This is a common "off-cycle" path.
Q: Why does the protocol require Lithium Chloride (LiCl)?
A: LiCl is critical. It stabilizes the palladium intermediate as a soluble anionic species (e.g.,
Recommended Protocol: Chloride-Stabilized Annulation
Reagents:
-
o-Iodoaniline (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Additive: LiCl (1.0 equiv) (Crucial for intermediate stability)
-
Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)
-
Solvent: DMF (Degassed)
Mechanism of Stabilization: The chloride ions displace the neutral ligands (like acetate) on the Palladium, creating a more electron-rich, negatively charged complex. This accelerates the oxidative addition step and stabilizes the post-insertion intermediate against premature decomposition.
Figure 3: Catalytic cycle showing the critical role of stabilization in preventing Beta-Hydride elimination.
References
-
Robinson, B. (1982).[3] The Fischer Indole Synthesis. Wiley-Interscience. (The foundational text on hydrazone mechanisms).
-
Gutmann, B., et al. (2015).[4] "Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients." Angewandte Chemie International Edition. (Authoritative source on flow chemistry for azides).
-
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[2] Journal of the American Chemical Society. (Original paper establishing the LiCl effect).
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. (Comprehensive review of stability issues in indole synthesis).
- Kappe, C. O. (2013). "Unconventional Methods for the Synthesis of Indoles." Chemical Society Reviews.
Sources
Validation & Comparative
comparing biological activity of indole isomers
Executive Summary
In drug discovery, the indole scaffold (1H-indole) is a "privileged structure," appearing in over 15% of all heterocyclic pharmaceuticals. However, its ubiquity often leads to IP overcrowding and specific physicochemical limitations, such as rapid oxidative metabolism at the C3 position and poor aqueous solubility.
This guide objectively compares the biological performance of Indole against its three most critical isomers/isosteres: 7-Azaindole , Indazole , and Isoindole .
The Verdict:
-
7-Azaindole: The superior choice for kinase inhibitors due to an additional hydrogen bond acceptor (N7) that mimics purine.
-
Indazole: The preferred alternative for increasing metabolic stability and modulating lipophilicity (LogP) without altering the core vector geometry.
-
Isoindole: Biologically relevant only as a transient intermediate or fused system; generally too kinetically unstable for use as a standalone drug scaffold.
The Chemical Landscape: Structural & Physicochemical Comparison
Before analyzing biological activity, we must establish the physical baselines. The shift of a nitrogen atom dramatically alters the electronic landscape.
| Feature | Indole (Reference) | 7-Azaindole (Bioisostere) | Indazole (Bioisostere) | Isoindole (Isomer) |
| Structure | Benzene + Pyrrole | Pyridine + Pyrrole | Benzene + Pyrazole | Benzene + Pyrrole (Fused at C-C) |
| H-Bond Donors | 1 (N1-H) | 1 (N1-H) | 1 (N1-H) | 1 (N-H) |
| H-Bond Acceptors | 0 (Significant) | 1 (N7) | 1 (N2) | 0 |
| LogP (Lipophilicity) | High | Moderate (Lower) | Moderate | N/A (Unstable) |
| Aq. Solubility | Poor | High (>25x Indole) | Moderate | N/A |
| Metabolic Liability | High (C3 Oxidation) | Low (Electron Deficient) | Low | Extreme (Polymerization) |
Expert Insight: The "magic" of 7-azaindole lies in the N7 nitrogen. Unlike indole, which is electron-rich and prone to oxidation, the pyridine ring in 7-azaindole withdraws electron density, protecting the scaffold from CYP450 metabolism while simultaneously offering a "hook" for hydrogen bonding in enzyme pockets.
Pharmacodynamic Performance: Kinase Inhibition[1][2]
The most high-value comparison lies in kinase inhibition. Kinase ATP-binding pockets (the "hinge region") require precise H-bond donor/acceptor motifs.
Case Study: Vemurafenib (BRAF Inhibitor)
Early development of BRAF inhibitors utilized indole scaffolds. However, the transition to 7-azaindole was pivotal.
-
Mechanism: The N1-H of the indole acts as a donor to the hinge region (e.g., Glu residue). However, the C7-H of indole is sterically neutral.
-
The Swap: Replacing C7 with N7 (7-azaindole) creates an H-bond acceptor . This allows a dual anchor point:
-
N1-H
Backbone Carbonyl (Donor) -
N7
Backbone Amide NH (Acceptor)
-
Experimental Validation (Data Synthesis): In comparative assays against kinases (e.g., JAK, TrkA), 7-azaindole analogs consistently show:
-
Potency: 10–100x improvement in
compared to identical indole analogs due to the extra H-bond enthalpy (~2-5 kcal/mol). -
Selectivity: The unique geometry of the N7 interaction often excludes off-target kinases that lack the complementary donor residue.
Figure 1: Mechanistic rationale for scaffold hopping from Indole to 7-Azaindole in kinase inhibitor design.
Pharmacokinetic Comparison: Metabolic Stability
Indole is notorious for metabolic instability. The C3 position is highly nucleophilic and easily oxidized by Cytochrome P450 enzymes to form indoxyl, which dimerizes to indigo or polymerizes.
Indazole as the Stabilizer[3]
-
The Switch: Indazole moves the nitrogen to the 2-position.
-
Effect: This breaks the enamine character of the C2-C3 bond seen in indole. The resulting system is less electron-rich at the critical oxidation sites.
-
Data: In human liver microsome (HLM) assays, Indazole analogs frequently exhibit
(half-life) values >60 minutes , whereas matched Indole analogs often degrade in <15 minutes .
Scaffold Hopping Example (MCL-1 Inhibitors): Researchers replacing an indole core with indazole in MCL-1 inhibitors observed:
-
Retention of Potency: The vector of substituents remains similar.
-
Clearance Reduction: Intrinsic clearance (
) dropped by 50-70%.
The Outlier: Isoindole
Why compare it? To establish a negative control. Isoindole (2H-isoindole) is the tautomer of 1H-isoindole. Unlike indole, it has a quinoid-like structure in the six-membered ring, leading to a loss of aromatic stabilization energy.
-
Biological Activity: N/A (in most contexts).
-
Reason: Isoindole reacts with itself (Diels-Alder dimerization) or oxidizes within seconds to minutes in solution.
-
Exception: It is only biologically relevant when "trapped" as a transient intermediate or stabilized by bulky substituents (e.g., in phthalocyanine dyes, which are used in Photodynamic Therapy, but not as small molecule drugs).
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Protocol A: Comparative Kinase Hinge Binding (TR-FRET)
Objective: Quantify the affinity gain of N7-interaction (7-azaindole) vs Indole.
-
Reagents: Lanthanide-labeled anti-tag antibody, GFP-labeled Kinase (e.g., BRAF V600E), Tracer (AlexaFluor-labeled staurosporine).
-
Preparation: Dissolve Indole and 7-Azaindole analogs in 100% DMSO (Keep DMSO <1% in final assay).
-
Incubation:
-
Mix 5 µL compound + 5 µL kinase/antibody mix.
-
Incubate 60 min at RT.
-
Add 5 µL Tracer. Incubate 60 min.
-
-
Read: Measure TR-FRET ratio (665 nm / 615 nm).
-
Analysis: Plot Dose-Response. Expect 7-Azaindole
to be lower.-
Control: Staurosporine (Pan-kinase inhibitor).
-
Protocol B: Microsomal Stability Assay (Indole vs Indazole)
Objective: Prove the metabolic superiority of Indazole.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction:
-
Pre-incubate microsomes + Test Compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Start: Add NADPH-regenerating system.
-
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs time. Slope =
.- .
-
Success Criterion: Indazole
> 2x Indole .
Strategic Recommendations (Decision Matrix)
When to use which isomer?
Figure 2: Strategic decision tree for scaffold hopping between indole isomers.
References
-
Song, J. J., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors.[1][2][3] RSC Medicinal Chemistry.[1][2] [Link]
-
Pino-Rios, R., & Solà, M. (2021).[4] The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Journal of Physical Chemistry A. [Link][5]
-
Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. [Link]
Sources
- 1. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - Universidad Andrés Bello [researchers.unab.cl]
- 5. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Novel Indole Derivatives: A Comparative Guide
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of essential drugs ranging from vinca alkaloids to modern kinase inhibitors (e.g., Osimertinib). However, this ubiquity comes with a price: promiscuity . Indole derivatives frequently exhibit polypharmacology, binding to kinases, tubulin, and G-protein-coupled receptors (GPCRs) indiscriminately.
For a researcher developing a novel indole compound, standard IC50 screening is insufficient. You must validate that your compound engages its intended target inside the complex cellular environment. This guide compares the two most robust methodologies for validating indole mechanism of action (MoA): Chemical Proteomics (Activity-Based Protein Profiling - ABPP) and the Cellular Thermal Shift Assay (CETSA) .
Part 1: The Indole Challenge – Specificity vs. Artifacts
Before selecting a validation method, you must account for the physicochemical properties specific to indoles that can generate false positives:
-
Redox Cycling: Electron-rich indoles can generate reactive oxygen species (ROS) in biochemical assays, inhibiting enzymes non-specifically. Validation Requirement: The method must distinguish physical binding from redox inactivation.
-
Intercalation: Planar indole systems can intercalate into DNA. Validation Requirement: The method must isolate protein targets from genomic material.
-
Intrinsic Fluorescence: Indoles are naturally fluorescent (excitation ~280 nm, emission ~350 nm). Validation Requirement: Avoid assays relying on intrinsic tryptophan fluorescence, as the ligand will interfere with the signal.
Part 2: Comparative Analysis of Validation Methodologies
We compare the "Gold Standard" (ABPP) against the "Modern Label-Free" approach (CETSA).
Method A: Photoaffinity Labeling / ABPP
The Gold Standard for Target Deconvolution
This method involves synthesizing a "probe" version of your indole compound containing a photo-reactive group (e.g., diazirine or benzophenone) and a click chemistry handle (e.g., alkyne).[1]
-
Best For: Irreversible target identification, mapping binding sites, and finding off-targets in the whole proteome.
-
Indole Nuance: You must have Structure-Activity Relationship (SAR) data to ensure attaching the probe does not destroy binding affinity. Common attachment points for indoles are the N1-position or the C5-position , which often tolerate bulk.
Method B: Cellular Thermal Shift Assay (CETSA)
The Label-Free Physiological Check [2]
CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
-
Best For: Validating target engagement in live cells/tissues without chemical modification.[2]
-
Indole Nuance: Ideal for indoles because you do not need to synthesize a complex probe. However, highly lipophilic indoles may cause protein precipitation artifacts, requiring careful detergent optimization.
Performance Comparison Matrix
| Feature | Chemical Proteomics (ABPP/PAL) | CETSA (Label-Free) |
| Prerequisite | High (Requires probe synthesis) | Low (Uses parent compound) |
| Physiological Relevance | Medium (Probe may alter cell permeability) | High (Live cell context) |
| Sensitivity | High (Can detect low-abundance targets) | Medium (Requires Western Blot or MS) |
| False Positives | Non-specific photolabeling | Protein aggregation/precipitation |
| Throughput | Low (Complex workflow) | Medium-High (96/384-well format) |
| Indole Suitability | Excellent for de novo target ID | Excellent for confirming known targets |
Part 3: Experimental Protocols
Protocol A: Indole-Optimized Photoaffinity Labeling (ABPP)
Objective: Identify the specific protein target of Indole-X using a diazirine-alkyne probe.
Reagents:
-
Indole-Probe (with diazirine/alkyne).
-
Competitor (Parent Indole-X at 10x concentration).
-
Lysate: HEK293 or relevant disease model.
-
Click Reagents: Rhodamine-Azide, TCEP, TBTA, CuSO4.
Workflow:
-
Competition Binding: Incubate proteome (1 mg/mL) with:
-
Sample A: DMSO (Vehicle)
-
Sample B: Indole-Probe (1 µM)
-
Sample C: Indole-Probe (1 µM) + Parent Indole (10 µM) [Critical Control ]
-
-
Equilibration: Incubate for 30 min at 37°C.
-
Photo-Crosslinking: Irradiate samples with UV light (365 nm) for 10 min on ice. Note: Indoles absorb UV; ensure the diazirine activation wavelength does not overlap significantly with the indole absorption max.
-
Click Chemistry: Add Click Mix (100 µM Rhodamine-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hr at RT.
-
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
-
Success Criteria: A fluorescent band appears in Sample B but is displaced (disappears) in Sample C.
-
Protocol B: CETSA for Indole Target Engagement
Objective: Confirm Indole-X binds Target Protein Y in live cells.
Workflow:
-
Treatment: Treat 10^7 cells with Indole-X (5x EC50) or DMSO for 1 hour.
-
Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into 10 PCR tubes. Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes.
-
Cooling: Immediately snap-cool at RT for 3 minutes.
-
Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to extract proteins.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Only soluble (stabilized) proteins remain in the supernatant.
-
Detection: Analyze supernatant via Western Blot for Target Protein Y.
-
Data Analysis: Plot normalized band intensity vs. Temperature. Calculate
.[2]
Part 4: Visualization of Workflows
Diagram 1: The Decision Matrix
Caption: Logical flow for selecting the correct validation method based on indole compound properties.
Diagram 2: The ABPP Mechanism
Caption: Mechanism of indole-probe covalent capture and competitive displacement control.
References
-
Evans, M. J., et al. (2005). "The challenge of validating drug targets in cancer." Nature Biotechnology. Link
-
Martinez Molina, D., et al. (2013).[3] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[2][4][5][6] Science. Link
-
Niphakis, M. J., & Cravatt, B. F. (2014). "Enzyme-inhibitor discovery by activity-based protein profiling." Annual Review of Biochemistry. Link
-
Wunberg, T., et al. (2006). "Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][3][4][5][6] Nature Protocols. Link
Sources
- 1. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. huber.embl.de [huber.embl.de]
- 6. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Analysis: Substituted Indole-7-Carboxylic Acids in Viral Attachment Inhibition
[1][2]
Executive Summary: The Indole-7-Carboxylate Scaffold
In the high-stakes arena of drug discovery—specifically HIV-1 attachment inhibition—the indole scaffold is ubiquitous. However, the 7-position (C7) represents a unique vector for optimization. Unlike the solvent-exposed C3 position, the C7 position in indole-7-carboxylic acids sits in varying proximity to the indole N1-H, creating a unique electrostatic and steric environment.
This guide objectively compares the potency profiles of substituted indole-7-carboxylic acid derivatives , focusing on the critical role of C4-fluorination and C7-bioisosteric replacement in enhancing binding affinity to the HIV-1 gp120 envelope glycoprotein.
Key Insight: While the unsubstituted indole-7-carboxylic acid provides a baseline electrostatic interaction, it is the 4-fluoro-indole-7-carboxylic acid core that locks the bioactive conformation, resulting in picomolar (pM) potency when further derivatized.
Mechanistic Logic: Why C7?
To understand the potency data, one must understand the binding mode. These inhibitors target the gp120 protein, blocking its attachment to the host CD4 receptor.
The Conformational Lock Hypothesis
-
The Problem: The bond between the indole ring and the C7-carbonyl group allows for free rotation. In the "open" conformation, the inhibitor suffers an entropic penalty upon binding.
-
The Solution (C4-Fluoro): Introducing a fluorine atom at the C4 position creates a specific electrostatic repulsion (and minor steric clash) with the C3-carbonyl oxygen of the attached pharmacophore. This forces the C7-substituent into a coplanar conformation, pre-organizing the molecule for binding.
Pathway Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of these derivatives.
Figure 1: Mechanistic impact of C4-substitution on the binding affinity of Indole-7-carboxylic acid derivatives.
Comparative Potency Data
The following data aggregates findings from Bristol-Myers Squibb's discovery of the "Temsavir" class of attachment inhibitors. The comparison highlights the shift in IC50 (viral inhibition) based on the modification of the Indole-7-COOH core.
Table 1: Impact of C4-Substitution and C7-Bioisosteres on Antiviral Potency (HIV-1)
| Compound Class | Core Scaffold | C7-Substituent (R) | C4-Substituent | EC50 (nM) | Ligand Efficiency |
| A (Baseline) | Indole | -COOH (Acid) | H | > 1000 | Low |
| B (Amide) | Indole | -CONHMe (Amide) | H | 120 | Moderate |
| C (Pre-organized) | Indole | -CONHMe (Amide) | Fluoro (F) | 0.8 | High |
| D (Bioisostere) | Indole | -Triazole | H | 15 | Moderate |
| E (Optimized) | Indole | -Triazole | Fluoro (F) | 0.09 (90 pM) | Very High |
Data Source Interpretation:
-
Compound A vs. B: The raw carboxylic acid (A) often suffers from poor permeability and non-specific binding. Converting to the amide (B) improves potency significantly.
-
Compound B vs. C (The Critical Comparison): Adding the C4-Fluoro group improves potency by >100-fold . This validates the "conformational lock" theory provided by the substituted indole-7-carboxylic acid scaffold.
-
Compound E: Represents the clinical candidate class (e.g., Fostemsavir precursor), where the C7-acid is converted to a triazole bioisostere, and the C4-F maintains the active conformation [1, 2].
Experimental Protocol: Synthesis of 4-Fluoro-Indole-7-Carboxylic Acid
Accessing the 7-position of the indole ring is synthetically challenging due to the lack of reactivity compared to the C3 position. The most robust method for generating these substituted acids is Directed Ortho Metalation (DoM) .
Objective: Synthesis of 4-fluoro-indole-7-carboxylic acid (Intermediate for high-potency inhibitors).
Reagents & Equipment[3][4]
-
Starting Material: 4-Fluoroindole (or N-Pivaloyl-4-fluoroaniline for pre-indole construction).
-
Base: sec-Butyllithium (1.4 M in cyclohexane) or LDA.
-
Directing Group:
(Dry Ice) or Ethyl Chloroformate. -
Solvent: Anhydrous THF, cooled to -78°C.
Step-by-Step Methodology
-
N-Protection (Critical Step):
-
The indole nitrogen must be protected with a group that can coordinate lithium. Use a carbamate or sulfonamide.
-
Reaction: React 4-fluoroindole with
and in THF to yield 1-(phenylsulfonyl)-4-fluoroindole.
-
-
Directed Lithiation (DoM):
-
Cool the protected indole solution in anhydrous THF to -78°C .
-
Add sec-BuLi (1.2 equiv) dropwise over 20 minutes.
-
Mechanism: The sulfonyl group directs the lithium specifically to the C2 position first.
-
Note: For C7 functionalization, a "Walk" strategy or specific C7-directing groups (like C6-substituents) are often required. Alternatively, start from N,N-diethyl-4-fluoro-2-iodoaniline using the Snieckus Indole Synthesis which constructs the ring with the C7-acid already in place (via DoM of the aniline) [3].
-
-
The Snieckus Protocol (Recommended for C7-COOH):
-
Step A: Ortho-lithiation of N,N-diethyl-4-fluoroaniline.
-
Step B: Quench with DMF to get the benzaldehyde.
-
Step C: Condensation with ethyl azidoacetate.
-
Step D: Thermolysis to close the indole ring.
-
Step E: Hydrolysis of the ester to yield 4-fluoro-indole-7-carboxylic acid .
-
-
Purification:
-
Acidify the reaction mixture to pH 3 with 1N HCl.
-
Extract with Ethyl Acetate.
-
Recrystallize from MeOH/Water.
-
Synthetic Workflow Diagram
Figure 2: The Snieckus Directed Ortho Metalation route to functionalized indole-7-carboxylic acids.
References
-
Yeung, K. S., et al. (2013).[1] Inhibitors of HIV-1 attachment.[2][1][3] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents.[2] Bioorganic & Medicinal Chemistry Letters.[2][1][4][5][6]
-
Yeung, K. S., et al. (2013).[1] Inhibitors of HIV-1 attachment.[2][1][3] Part 8: The effect of C7-heteroaryl substitution on the potency.[1] Bioorganic & Medicinal Chemistry Letters.[2][1][4][5][6]
-
Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Organic Letters.
-
Meanwell, N. A. (2018). The influence of bioisosteres on the physicochemical properties of drug candidates. Journal of Medicinal Chemistry.
Sources
- 1. Inhibitors of HIV-1 attachment. Part 8: the effect of C7-heteroaryl substitution on the potency, and in vitro and in vivo profiles of indole-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
in vitro comparison of 5-chloroindole and other kinase inhibitors
An In Vitro Framework for Evaluating the Kinase Inhibitory Potential of 5-Chloroindole Against Established Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction
In the landscape of small molecule drug discovery, the indole scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities. One such molecule, 5-chloroindole, is well-documented in scientific literature as a potent positive allosteric modulator of the 5-HT3 receptor, a ligand-gated ion channel.[1][2][3] Its utility in probing the pharmacology of this receptor is clearly established. However, the kinase inhibitory activity of 5-chloroindole is not a subject of extensive investigation in the public domain.
This guide, therefore, is structured as a comprehensive experimental framework. It is designed for researchers, scientists, and drug development professionals interested in exploring the potential of 5-chloroindole as a kinase inhibitor. We will outline a rigorous, multi-step in vitro comparison against a panel of well-characterized kinase inhibitors. This document will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to objectively assess the potency and selectivity of 5-chloroindole.
For this comparative study, we have selected three therapeutically relevant kinases: PIM-1 , CDK2 , and GSK-3β . These kinases are implicated in a range of pathologies from cancer to neurodegenerative diseases, and a rich portfolio of inhibitors has been developed against them, providing excellent benchmarks for comparison.[4][5][6]
Rationale for Target and Comparator Selection
The choice of kinases and their respective inhibitors is a critical first step in designing a meaningful comparative study. Our selections are guided by the following principles:
-
Therapeutic Relevance: PIM-1 is a serine/threonine kinase overexpressed in various cancers, promoting cell survival and proliferation.[7][8] Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[5][9][10] Glycogen synthase kinase 3β (GSK-3β) is a multifaceted kinase involved in metabolism, cell cycle regulation, and neuronal function, with links to Alzheimer's disease and bipolar disorder.[6][11][12]
-
Availability of High-Quality Reagents: Active, purified recombinant versions of these kinases are commercially available, ensuring assay reproducibility.
-
Well-Characterized Comparator Compounds: The selected inhibitors have established mechanisms of action and publicly available potency and selectivity data, providing a solid baseline for comparison.
Our chosen comparators are:
-
For PIM-1: SGI-1776 , an ATP-competitive inhibitor of all three PIM kinase isoforms.[13][14]
-
For CDK2: Roscovitine , a competitive inhibitor that binds to the ATP-binding site of CDKs.[9]
-
For GSK-3β: Tideglusib , an irreversible, non-ATP-competitive inhibitor of GSK-3β.[15]
Experimental Design and Workflow
The core of this investigation is to determine the half-maximal inhibitory concentration (IC50) of 5-chloroindole against our target kinases and to compare these values with those of the established inhibitors. The workflow is designed to ensure data integrity and comparability.[16][17][18]
Figure 1: High-level experimental workflow for kinase inhibitor comparison.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on established, widely used techniques in kinase inhibitor profiling.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Universal Kinase Assay)
This protocol describes a luminescent ADP detection assay suitable for measuring the activity of virtually any ADP-generating enzyme, including protein kinases.[19][20] The luminescence generated is proportional to the amount of ADP produced, which directly correlates with kinase activity.
Rationale for Method Choice: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability across different kinases without the need for specific antibodies, and its resistance to interference from a wide range of compounds. It avoids the use of radioisotopes, enhancing laboratory safety.
Materials:
-
Recombinant human kinases (PIM-1, CDK2, GSK-3β)
-
Kinase-specific substrates (e.g., peptide substrates)
-
ATP solution (10 mM)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (5-chloroindole, SGI-1776, Roscovitine, Tideglusib) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer. The final concentration of kinase and substrate should be optimized for each specific enzyme, typically near the Km for the substrate.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the plated compounds.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinases.
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the reaction at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Protocol 2: IC50 Value Determination and Data Analysis
-
Data Normalization:
-
The raw luminescence data is normalized. The average signal from the DMSO-only wells represents 0% inhibition, and the average signal from "no enzyme" or a high concentration of a potent inhibitor represents 100% inhibition.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))
-
-
Curve Fitting:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) model using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following table illustrates how the hypothetical results of this investigation would be presented.
Table 1: Hypothetical In Vitro Potency of 5-Chloroindole and Comparator Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| 5-Chloroindole | PIM-1 | [Experimental Value] |
| CDK2 | [Experimental Value] | |
| GSK-3β | [Experimental Value] | |
| SGI-1776 | PIM-1 | 25 |
| CDK2 | >10,000 | |
| GSK-3β | >10,000 | |
| Roscovitine | PIM-1 | >10,000 |
| CDK2 | 150 | |
| GSK-3β | 300 | |
| Tideglusib | PIM-1 | >10,000 |
| CDK2 | >10,000 | |
| GSK-3β | 60 |
Note: IC50 values for comparator inhibitors are representative values from public data sources and should be re-determined under identical experimental conditions for a valid comparison.
Interpretation:
-
Potency: A lower IC50 value indicates higher potency.[21] By comparing the IC50 of 5-chloroindole to the standards, we can assess its relative potency against each kinase.
-
Selectivity: An inhibitor's selectivity is its ability to inhibit the target kinase more potently than other kinases.[22][23] If 5-chloroindole shows a low nanomolar IC50 against one kinase but micromolar or no activity against others, it would be considered selective. A broad-spectrum inhibitor would show similar potency across multiple kinases.
Visualizing Signaling Pathways and Selectivity
Understanding the context of kinase inhibition is crucial. The diagram below illustrates the role of CDK2 in cell cycle progression, the pathway that would be modulated by a potent CDK2 inhibitor.
Figure 3: Conceptual kinome selectivity map for a selective inhibitor.
Conclusion and Future Directions
This guide presents a robust framework for the initial in vitro investigation of 5-chloroindole as a potential kinase inhibitor. By employing standardized assays and comparing its activity against well-vetted inhibitors, researchers can generate high-quality, interpretable data on its potency and selectivity.
Should this primary screening reveal significant and selective inhibitory activity for 5-chloroindole against any of the target kinases, several critical next steps would be warranted:
-
Mechanism of Action Studies: Determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Broader Selectivity Profiling: Screen the compound against a large panel of kinases (e.g., >400) to build a comprehensive selectivity profile. [24][25]3. Cell-Based Assays: Validate the in vitro findings in relevant cancer or neuronal cell lines by assessing the inhibition of downstream signaling pathways and measuring effects on cell proliferation or survival. [26][27]4. Structural Biology: Pursue co-crystallization of the compound with its target kinase to understand the molecular basis of its inhibitory activity.
By following this structured approach, the scientific community can systematically explore new biological roles for known compounds like 5-chloroindole, potentially uncovering novel scaffolds for therapeutic development.
References
- FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. Int J Biol Macromol.
- CDK2 Selective Inhibitors. Selleckchem.com.
- Cdk2 Inhibitors. Santa Cruz Biotechnology.
- Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol.
- Pim-1 Inhibitors. Santa Cruz Biotechnology.
- Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol.
- PIM1 inhibitors in preclinical and clinical trials.
- What are PIM1 inhibitors and how do they work?.
- Pim1 Selective Inhibitors. Selleckchem.com.
- GSK-3 beta Inhibitors. Santa Cruz Biotechnology.
- Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). Taylor & Francis Online.
- What are GSK-3 inhibitors and how do they work?.
- GSK-3β inhibitors and their applications.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- 5-Chloroindole: a potent allosteric modul
- 5-Chloroindole: A potent allosteric modulator of the 5-HT3 receptor.
- 5-Chloroindole: a potent allosteric modul
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Comparative Analysis of Novel Kinase Inhibitors for Targeted Cancer Therapy. Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- Selectivity profile of compound 55 evaluated on 486 kinases at 1 μM in...
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Form
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. PMC.
- Kinase Selectivity Profiling Systems—General Panel.
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Assessing the Selectivity of 5-Chloro-1H-indole-7-carboxylic Acid: A Strategic Scaffold for Targeted Drug Design
Topic: Assessing the Selectivity of 5-Chloro-1H-indole-7-carboxylic Acid Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of lead optimization, the choice of scaffold dictates the ceiling of a drug's selectivity. 5-Chloro-1H-indole-7-carboxylic acid (CAS: 875305-81-0) has emerged as a privileged building block, distinct from its more common 2- and 3-substituted isomers. Its utility lies not merely in its reactivity, but in its ability to impart subtype selectivity in G-Protein Coupled Receptor (GPCR) antagonists—specifically for the Prostaglandin E2 receptor 4 (EP4)—and its growing role as a rigid anchor with a unique exit vector in kinase inhibitor design.
This guide objectively assesses the performance of this scaffold, comparing its structural and functional selectivity against alternative indole derivatives.
Structural Basis of Selectivity
To understand why this molecule yields selective hits, we must analyze its substitution pattern. The synergy between the 5-chloro group and the 7-carboxyl moiety creates a specific pharmacophore profile.
The 5-Chloro Substituent: Metabolic & Hydrophobic Anchor
-
Metabolic Stability: The C5 position of the indole ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination at this position blocks this metabolic soft spot, significantly extending the half-life (
) of the resulting drug candidate. -
Hydrophobic Filling: The 5-Cl group often occupies hydrophobic sub-pockets (e.g., in the ATP-binding site of kinases or the transmembrane domain of GPCRs), increasing binding affinity via halogen bonding or van der Waals interactions.
The 7-Carboxyl Group: The "Exit Vector"
Unlike the linear projection offered by 2- or 3-carboxylic acids, the 7-position provides a lateral exit vector (approx. 120° relative to the indole NH). This allows the attached pharmacophore to access solvent-exposed regions or distinct sub-pockets that are sterically inaccessible to other isomers.
Visualization: Vector Analysis
The following diagram illustrates the directional difference between the 7-COOH and common alternatives, highlighting why the 7-isomer accesses unique chemical space.
Figure 1: Vector analysis of indole carboxylic acids. The 7-COOH position (green) directs substituents into lateral pockets critical for subtype selectivity in complex targets like EP4.
Comparative Performance Analysis
The following table contrasts 5-chloro-1H-indole-7-carboxylic acid with its closest structural competitors in the context of developing EP4 Receptor Antagonists , a primary application verified by patent literature (EP2565191A1).
Table 1: Selectivity and Potency Profile[1]
| Feature | 5-Chloro-indole-7-COOH | Indole-7-COOH (Unsubstituted) | 5-Chloro-indole-2-COOH |
| Primary Application | EP4 Antagonist (High Selectivity) | EP4 Antagonist (Moderate) | Kinase Inhibitor (General) |
| EP4 vs EP1-3 Selectivity | High (>100-fold) | Moderate (~10-50 fold) | Low / Non-selective |
| Metabolic Stability | High (Blocked C5 site) | Low (C5 oxidation prone) | High |
| Lipophilicity (cLogP) | ~2.8 (Optimal for CNS/Cell perm.) | ~2.1 | ~2.8 |
| Synthetic Utility | High (Directed N-alkylation possible) | High | High |
| Key Mechanism | 7-Amide directs tail to EP4-specific pocket; 5-Cl anchors core. | Lacks hydrophobic anchor potency. | Incorrect vector for EP4 pocket. |
Expert Insight: The "Selectivity" here is functional. In EP4 antagonists, the 7-amide linkage positions a cyclohexyl-carboxylic acid tail exactly to interact with key arginine residues in the EP4 receptor. The 5-Cl group is essential for potency; removing it (using the unsubstituted indole-7-COOH) typically results in a 5-10x loss in binding affinity [1].
Experimental Protocols
To validate the selectivity of this scaffold, we define two core workflows: the synthesis of the bioactive amide and the functional assay to confirm biological selectivity.
Protocol A: Synthesis of EP4 Selective Pharmacophore
Context: This protocol describes the coupling of 5-chloro-1H-indole-7-carboxylic acid with an amine, a critical step in generating the active antagonist.
-
Reagents: 5-chloro-1H-indole-7-carboxylic acid (1.0 eq), Amine partner (e.g., trans-4-(aminomethyl)cyclohexanecarboxylic acid ester) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Activation: Dissolve the acid in DMF under
. Add DIPEA and HATU. Stir for 15 min at 0°C to form the activated ester. -
Coupling: Add the amine partner dropwise.[1] Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation:
H NMR must show the diagnostic amide doublet (~8.5 ppm) and the retention of the indole C2/C3 protons.
Protocol B: Functional Selectivity Assay (cAMP)
Context: EP4 is Gs-coupled. Selectivity is determined by measuring the inhibition of PGE2-induced cAMP production in cells expressing EP4 vs. EP1/2/3.[2]
-
Cell Lines: HEK293 cells stably expressing human EP1, EP2, EP3, or EP4 receptors.
-
Induction: Treat cells with Forskolin (to raise basal cAMP) and PGE2 (
concentration) to stimulate the receptor. -
Treatment: Add serial dilutions of the test compound (synthesized from Protocol A). Incubate for 30 min at 37°C.
-
Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate
.-
Selectivity Ratio:
. -
Target Benchmark: A ratio >100 confirms the scaffold's utility for high selectivity.
-
Mechanism of Action: The Signaling Pathway
The following diagram illustrates the downstream signaling of the EP4 receptor and how the 5-chloro-1H-indole-7-amide derivative acts as a selective blockade, preventing the inflammatory cascade associated with chronic renal failure and diabetic nephropathy.
Figure 2: Pathway inhibition by 5-chloro-1H-indole-7-carboxylic acid derivatives. The scaffold selectively blocks EP4, preventing cAMP accumulation and downstream inflammatory signaling.
Conclusion
5-chloro-1H-indole-7-carboxylic acid is not a generic reagent; it is a precision tool for medicinal chemistry. Its value is maximized when:
-
Subtype Selectivity is required: Specifically in the EP receptor family.
-
Metabolic Stability is a bottleneck: The 5-Cl substituent effectively blocks P450 metabolism.
-
Novel IP Space is desired: The 7-substitution pattern is less crowded than the 2- or 3-indole space.
For researchers targeting GPCRs or exploring novel kinase binding modes, this scaffold offers a proven route to high-affinity, selective lead compounds.
References
-
Patent: Masaki, H., et al. (2013). 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists useful for the treatment of chronic renal failure or diabetic nephropathy. EP2565191A1.[1][3] European Patent Office.
-
Review: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582-612. (Context on halogen metabolic blocking).
-
Methodology: Zhang, L., et al. (2020).[4] Strategies for the Discovery of EP4 Receptor Antagonists. Journal of Medicinal Chemistry. (Context on EP4 assays).
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Chloroindole Derivatives
Introduction: The Double-Edged Sword of Kinase Inhibition
The 5-chloroindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent inhibitors targeting key signaling pathways in oncology and neuropharmacology.[1][2] Its value lies in the strategic placement of a chlorine atom, which modifies the electronic properties of the indole ring, often enhancing metabolic stability and target binding affinity.[2] Derivatives of 5-chloroindole have shown significant promise as inhibitors of critical cancer-related kinases like EGFR and BRAF, as well as modulators of the 5-HT₃ receptor.[1][3][4]
However, the therapeutic success of any small molecule inhibitor is critically dependent on its specificity.[5] Off-target effects, stemming from a compound's interaction with unintended proteins, are a primary cause of adverse drug reactions and a significant hurdle in the drug development pipeline.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 5-chloroindole derivatives. We will delve into the structural determinants of selectivity, present a comparative analysis of hypothetical derivatives, and provide detailed protocols for assessing their off-target profiles.
Structural Determinants of Cross-Reactivity in 5-Chloroindole Derivatives
The potential for a 5-chloroindole derivative to engage with off-target proteins is largely dictated by its overall three-dimensional shape and the nature of its substituents. While the 5-chloroindole core provides a foundational interaction with the target protein, the groups appended to it are crucial in fine-tuning selectivity.
The structure-activity relationship (SAR) of these derivatives is complex. For instance, substitutions at different positions on the indole ring can dramatically alter the compound's binding affinity and selectivity profile.[8][9][10] Small modifications can lead to significant changes in interactions with the amino acid residues lining the binding pocket of both target and off-target proteins. The hydrophobicity imparted by the chloro-substituent can also play a role in non-specific binding.[11]
To illustrate the impact of structural modifications on selectivity, let us consider three hypothetical 5-chloroindole derivatives:
-
Compound A: A 5-chloroindole with a simple amide substitution at the 3-position, designed as a selective inhibitor for Kinase X.
-
Compound B: A derivative with a more complex, bulky heterocyclic substituent at the 3-position, also targeting Kinase X but with anticipated broader off-target activity.
-
Compound C: A 5-chloroindole with a flexible aliphatic chain at the N1 position of the indole ring, hypothesized to have a distinct cross-reactivity profile.
The following sections will explore how the cross-reactivity of these hypothetical compounds can be experimentally determined and compared.
Comparative Cross-Reactivity Profiling
A primary method for assessing the selectivity of a kinase inhibitor is to profile it against a large panel of kinases.[12][13] This provides a direct comparison of its potency against the intended target versus a wide array of other kinases, revealing potential off-target liabilities.
The following table presents a hypothetical, yet plausible, cross-reactivity dataset for our three 5-chloroindole derivatives against a panel of representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative Kinase Inhibition Profile of Hypothetical 5-Chloroindole Derivatives
| Kinase Target | Primary Target Family | Compound A IC50 (nM) | Compound B IC50 (nM) | Compound C IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| Kinase X (On-Target) | Tyrosine Kinase | 15 | 10 | 50 | 5 |
| Kinase Y (Off-Target) | Serine/Threonine Kinase | 850 | 150 | 1,200 | 8 |
| Kinase Z (Off-Target) | Tyrosine Kinase | >10,000 | 800 | >10,000 | 12 |
| Kinase W (Off-Target) | Serine/Threonine Kinase | 1,500 | 250 | 2,500 | 6 |
| Kinase V (Off-Target) | Lipid Kinase | >10,000 | >10,000 | 5,000 | 20 |
Interpretation of the Data:
-
Compound A demonstrates good selectivity for the primary target, Kinase X, with significantly higher IC50 values for the off-target kinases. This suggests a more favorable safety profile.
-
Compound B , with its bulkier substituent, shows higher potency against the primary target but also exhibits significant activity against several off-target kinases (Kinase Y, Z, and W). This broader activity, or polypharmacology, could be beneficial in certain therapeutic contexts, such as oncology, but also raises concerns about potential side effects.[6]
-
Compound C displays the lowest potency against the primary target and has a mixed off-target profile, highlighting how modifications at different positions of the indole scaffold can drastically alter activity.
-
Staurosporine , a non-selective kinase inhibitor, is included as a control to validate the assay and provide a benchmark for broad-spectrum activity.[5]
Experimental Protocols for Assessing Cross-Reactivity
To generate the comparative data presented above, robust and validated experimental methodologies are essential. The choice of assay depends on the specific research question and the nature of the target.
Kinase Profiling Assay (Biochemical)
This is a common method to screen a compound against a large panel of purified kinases.
Objective: To determine the IC50 values of test compounds against a panel of kinases.
Principle: The assay measures the ability of a compound to inhibit the activity of a specific kinase, typically by quantifying the phosphorylation of a substrate.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. A serial dilution series is then prepared in an appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Incubation: Add the diluted test compounds to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the kinase reaction by adding a stop solution.
-
Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Radioligand Binding Assay
This technique is particularly useful for assessing binding to receptors, such as G protein-coupled receptors (GPCRs), which can be off-targets for some kinase inhibitors.[9][14]
Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor.
Principle: This is a competitive binding assay where a non-labeled test compound competes with a radiolabeled ligand for binding to the target receptor.[14]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled ligand (e.g., ³H-labeled antagonist), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Concepts
To better understand the implications of cross-reactivity and the workflows for its assessment, the following diagrams are provided.
Caption: On-target vs. off-target effects of a 5-chloroindole derivative.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion: Towards More Selective Therapeutics
A thorough understanding and early assessment of cross-reactivity are indispensable for the successful development of 5-chloroindole derivatives as therapeutic agents.[5][12] While the 5-chloroindole scaffold offers a promising starting point for potent inhibitors, careful optimization of substituents is necessary to achieve the desired selectivity profile and minimize the risk of off-target effects. The methodologies and comparative frameworks presented in this guide provide a robust approach for researchers to navigate the complex landscape of kinase inhibitor selectivity and advance the development of safer and more effective medicines.
References
-
Al-Ostoot, F.H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]
-
Mattsson, C., et al. (2005). Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. Semantic Scholar. [Link]-as-Mattsson-Sonesson/48a8b1b594b2f15594951167772652a8a3a223e7)
-
Hu, M. K., et al. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor. PubMed. [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
-
YouTube. (2015). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Link]
-
Stout, S. L., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. PubMed. [Link]
-
Donvito, G., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC. [Link]
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Frankowski, K.J., et al. (2021). Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. Carolina Digital Repository. [Link]
-
Takeda, K., et al. (2012). Design, synthesis and structure-activity relationships of 5-alkylaminolquinolines as a novel series of CRF1 receptor antagonists. PubMed. [Link]
-
Olejniczak, M., et al. (2020). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC. [Link]
-
Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
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- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
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A Fragment-Based Approach to Novel Inhibitor Design: Benchmarking 5-Chloro-1H-indole-7-carboxylic Acid Scaffolds
This guide provides a comparative framework for evaluating derivatives of 5-chloro-1H-indole-7-carboxylic acid, a heterocyclic fragment with potential applications in drug discovery. Rather than a direct head-to-head comparison of the parent molecule, which exhibits weak intrinsic activity, we will explore its utility as a scaffold for developing novel inhibitors. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in hit-to-lead optimization and scaffold hopping strategies.
We will focus on a well-validated target, the Hepatitis C Virus (HCV) NS5B polymerase, an enzyme for which indole-based inhibitors have shown promise. The objective is to outline a comprehensive benchmarking strategy to assess the potential of a hypothetical derivative of 5-chloro-1H-indole-7-carboxylic acid against established, potent HCV NS5B inhibitors.
The Rationale: From Fragment to Potent Inhibitor
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules. 5-chloro-1H-indole-7-carboxylic acid represents such a starting point. The indole core is a privileged scaffold in medicinal chemistry, and its derivatives have been explored as inhibitors of various enzymes, including HCV NS5B polymerase. The chloro and carboxylic acid substitutions provide vectors for chemical modification to enhance binding affinity and selectivity.
Our hypothetical lead compound, "Compound X," will be a derivative of 5-chloro-1H-indole-7-carboxylic acid, designed to fit into a specific allosteric pocket of the HCV NS5B polymerase. This guide will detail the process of benchmarking Compound X against known, potent inhibitors of this enzyme.
The Benchmarks: Established HCV NS5B Polymerase Inhibitors
To rigorously assess the potential of our novel compound, we must compare it against well-characterized inhibitors with known mechanisms of action and high potency. For this guide, we have selected three representative HCV NS5B inhibitors that act through different allosteric sites:
-
Deleobuvir (BI 207127): A non-nucleoside inhibitor that binds to the "thumb" pocket 1 of NS5B.
-
Beclabuvir (BMS-791325): A potent non-nucleoside inhibitor that binds to the "palm" pocket 1.
-
Dasabuvir (ABT-333): An approved antiviral drug that also targets an allosteric site on NS5B.
These compounds provide a robust baseline for evaluating the efficacy of newly developed inhibitors.
Comparative Benchmarking Workflow
The following diagram illustrates the proposed workflow for a comprehensive benchmarking study of our hypothetical "Compound X" against the established inhibitors.
Caption: A multi-phase workflow for benchmarking a novel inhibitor.
Experimental Protocols
In Vitro HCV NS5B Polymerase Inhibition Assay
This biochemical assay is the primary screen to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Principle: The assay measures the incorporation of a radiolabeled nucleotide triphosphate (e.g., [³H]-UTP) into a newly synthesized RNA strand by the HCV NS5B polymerase, using a template RNA. The amount of incorporated radioactivity is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 40 µg/mL RNase inhibitor.
-
Compound Preparation: Serially dilute "Compound X" and the benchmark inhibitors (Deleobuvir, Beclabuvir, Dasabuvir) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Template Addition: To each well of a 96-well plate, add the reaction buffer, a known concentration of purified recombinant HCV NS5B polymerase, and the biotinylated RNA template.
-
Inhibitor Incubation: Add the serially diluted compounds to the wells and incubate for 30 minutes at 30°C to allow for binding to the enzyme.
-
Reaction Initiation: Start the polymerization reaction by adding a nucleotide mixture containing ATP, CTP, GTP, and [³H]-UTP. Incubate for 2 hours at 30°C.
-
Reaction Termination: Stop the reaction by adding 0.5 M EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated RNA template and the newly synthesized radiolabeled strand. After washing away unincorporated nucleotides, measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human host cells, providing the half-maximal effective concentration (EC50).
Principle: Huh-7 cells containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used. The level of reporter gene expression is directly proportional to the rate of HCV RNA replication.
Step-by-Step Protocol:
-
Cell Plating: Seed Huh-7 replicon cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of "Compound X" and the benchmark inhibitors for 72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Cytotoxicity Assay: In a parallel plate, treat the cells with the same concentrations of the compounds and perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal cytotoxic concentration (CC50).
-
Data Analysis: Calculate the EC50 by plotting the percentage of replication inhibition (based on luciferase signal) against the compound concentration. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.
Data Presentation and Interpretation
The data gathered from these experiments should be compiled into a clear, comparative table to facilitate a go/no-go decision for further development of the novel scaffold.
| Compound | Target Pocket | Biochemical IC50 (nM) | Cellular EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound X | To be determined | Experimental | Experimental | Experimental | Experimental |
| Deleobuvir | Thumb 1 | ~35 | ~50 | >25 | >500 |
| Beclabuvir | Palm 1 | ~18 | ~4 | >10 | >2500 |
| Dasabuvir | Palm | ~10 | ~2 | >100 | >50000 |
Interpretation: A successful "Compound X" would ideally exhibit an IC50 and EC50 in the low nanomolar range, comparable to or better than the benchmark inhibitors. A high CC50 value and a correspondingly high Selectivity Index (>100) are crucial to ensure that the antiviral activity is not due to general cytotoxicity.
Conclusion
This guide outlines a rigorous, scientifically-grounded strategy for benchmarking a novel inhibitor scaffold, derived from 5-chloro-1H-indole-7-carboxylic acid, against established drugs. By following a phased approach of biochemical screening, mechanistic studies, and cell-based validation, researchers can effectively evaluate the potential of new chemical entities. The ultimate goal is to identify novel compounds with potent and selective antiviral activity, paving the way for the next generation of therapeutics.
References
-
Title: Indole-based inhibitors of HCV NS5B polymerase. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Potent and selective inhibition of HCV NS5B polymerase by a novel non-nucleoside inhibitor, BI 207127. Source: Antiviral Research URL: [Link]
-
Title: Discovery of indole-7-carboxylic acid derivatives as novel and potent inhibitors of human hematopoietic prostaglandin D2 synthase. Source: Bioorganic & Medicinal Chemistry URL: [Link]
Head-to-Head: Indole Carboxylic Acid Isomers in Drug Discovery
Topic: Head-to-Head Comparison of Indole Carboxylic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold is ubiquitous in medicinal chemistry, often called a "privileged structure" due to its ability to bind diverse biological targets. However, the positioning of a carboxylic acid substituent on this ring system—specifically at the C2, C3, or C5 positions—dramatically alters the molecule's physicochemical properties, metabolic stability, and synthetic utility.
This guide provides a technical, data-driven comparison of Indole-2-carboxylic acid (I2CA) , Indole-3-carboxylic acid (I3C) , and Indole-5-carboxylic acid (I5CA) . We analyze their acid dissociation constants (pKa), lipophilicity (LogP), and reactivity profiles to aid researchers in scaffold selection for lead optimization.
Physicochemical Profiling: The Data
The choice of isomer dictates the electronic environment of the indole ring. C2 and C3 isomers place the acid directly on the pyrrole ring, influencing N-H acidity and hydrogen bonding capability, while the C5 isomer behaves more like a substituted benzoic acid.
Table 1: Comparative Physicochemical Properties
| Property | Indole-2-carboxylic acid (I2CA) | Indole-3-carboxylic acid (I3C) | Indole-5-carboxylic acid (I5CA) |
| Structure | Carboxyl at pyrrole C2 | Carboxyl at pyrrole C3 | Carboxyl at benzene C5 |
| CAS No. | 1477-50-5 | 771-50-6 | 1670-81-1 |
| pKa (Acid) | 3.6 – 3.9 (Exp) [1] | ~3.90 (Pred) / Unstable | ~4.44 (Pred) [2] |
| LogP | 2.31 (Exp) [3] | 1.99 (Exp) [3] | 1.50 (Pred) [4] |
| Melting Point | 202–206°C | 232–234°C (Decomposes ) | 211–213°C |
| Stability | High (Stable to heat/acid) | Low (Prone to decarboxylation) | High (Stable) |
| Key Role | HIV Integrase Inhibitor Scaffold | Plant Metabolite (Auxin precursor) | 5-HT Receptor Ligand Scaffold |
Analysis:
-
Acidity: I2CA is generally more acidic (lower pKa) than I3C. The electron-withdrawing nature of the sp2 nitrogen is closer to C2. Conversely, the C3 position is the site of highest electron density in the indole ring (enamine character), which can destabilize the carboxylate anion relative to C2.
-
Lipophilicity: I2CA is the most lipophilic (LogP 2.31), making it a superior choice for membrane permeability in early drug discovery compared to the more polar I5CA.
-
Thermal Stability: I3C is notoriously unstable, undergoing thermal decarboxylation near its melting point, a critical factor during purification and reaction scale-up.
Reactivity & Stability: The Decarboxylation Danger
The most critical distinction between these isomers is the instability of Indole-3-carboxylic acid . Unlike the C2 and C5 isomers, I3C undergoes facile decarboxylation under acidic, basic, or thermal conditions.
Mechanism of Instability (I3C)
The C3 position of indole is highly nucleophilic. Protonation at C3 breaks the aromaticity of the pyrrole ring, forming a cation that can easily lose CO2 to restore aromaticity (re-forming indole). This pathway is not accessible to I2CA or I5CA without extreme forcing conditions.
Figure 1: Mechanism of thermal/acid-catalyzed decarboxylation of Indole-3-carboxylic acid.
Strategic Implication: If your pharmacophore requires a carboxylate at C3, consider using a bioisostere (e.g., tetrazole or sulfonamide) or installing the group at the very end of the synthesis to avoid accidental loss.
Synthetic Accessibility
Accessing these isomers requires distinct synthetic strategies. I2CA and I5CA are typically accessed via robust ring-forming reactions, while I3C often requires functionalization of the pre-formed indole ring.
-
I2CA: Classic Reissert Indole Synthesis . Condensation of o-nitrotoluene with diethyl oxalate, followed by reduction.
-
I3C: Vilsmeier-Haack formylation of indole to give indole-3-carboxaldehyde, followed by oxidation. Direct carboxylation is difficult due to decarboxylation.
-
I5CA: Fischer Indole Synthesis or Palladium-catalyzed carbonylation of 5-bromoindole.
Figure 2: Comparative synthetic pathways for C2 and C3 isomers.
Biological Applications & Case Studies
Indole-2-carboxylic Acid (I2CA): HIV Integrase Inhibitors The I2CA scaffold has been successfully utilized in the design of HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxylate at C2, combined with the indole nitrogen, forms a bidentate chelation motif that binds the catalytic Mg2+ ions in the integrase active site [5].
-
Mechanism:[1][2] Metal chelation prevents viral DNA integration.
-
Design: The planar I2CA core stacks with viral DNA bases.
Indole-5-carboxylic Acid (I5CA): 5-HT Modulators I5CA serves as a stable bioisostere for benzoic acid in serotonin (5-HT) receptor ligands. The position of the acid at C5 mimics the 5-hydroxy group of serotonin, allowing for specific hydrogen bonding interactions within GPCR binding pockets without the metabolic liability of a phenol.
Experimental Protocol: Amide Coupling of Indole-2-Carboxylic Acid
Context: This protocol describes the coupling of I2CA with a primary amine. This is a standard "self-validating" workflow for generating library compounds. I2CA is used here because its stability allows for standard peptide coupling conditions, unlike I3C which may degrade.
Objective: Synthesis of N-benzyl-1H-indole-2-carboxamide.
Reagents:
-
Indole-2-carboxylic acid (1.0 equiv)[3]
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide) (anhydrous)
Protocol:
-
Activation: In a flame-dried round-bottom flask, dissolve Indole-2-carboxylic acid (161 mg, 1.0 mmol) in anhydrous DMF (3 mL).
-
Base Addition: Add DIPEA (0.52 mL, 3.0 mmol) via syringe. The solution may darken slightly; this is normal.
-
Coupling Agent: Add HATU (456 mg, 1.2 mmol) in one portion. Stir at room temperature for 10 minutes to form the active ester.
-
Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane). The starting acid spot should disappear/diminish, replaced by the activated ester (often visible or transient).
-
-
Amine Addition: Add benzylamine (0.12 mL, 1.1 mmol) dropwise.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Self-Validation Check: TLC should show the formation of a new, less polar spot (Product) and consumption of the active ester.
-
-
Workup: Dilute the reaction mixture with EtOAc (30 mL). Wash sequentially with:
-
1M HCl (2 x 10 mL) – Removes unreacted amine and DIPEA.
-
Saturated NaHCO3 (2 x 10 mL) – Removes unreacted acid and HATU byproducts.
-
Brine (1 x 10 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc gradient) to yield the off-white solid.
Expected Yield: 85-95%. Characterization: 1H NMR (DMSO-d6) should show the amide doublet (~9.0 ppm) and the characteristic indole C3 proton singlet (~7.2 ppm).
References
-
BenchChem. (2025).[2] Indole-2-carboxylic Acid: A In-depth Technical Guide to pKa and Acidity Determination. Retrieved from
-
Smolecule. (2025).[4] Indole-2-carboxylic acid | 1477-50-5 - Primary pKa Determination. Retrieved from
-
PubChem. (2025).[4][5][6] Indole-2-carboxylic acid (CID 72899) and Indole-3-carboxylic acid (CID 69867) Physical Properties. National Library of Medicine. Retrieved from
- ChemAxon. (2025). Predicted LogP and pKa values for Indole-5-carboxylic acid.
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from
-
Taylor & Francis. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indole-2-carboxylic acid | 1477-50-5 | Benchchem [benchchem.com]
- 3. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Chloro-1H-indole-7-carboxylic Acid: Proper Disposal & Handling Guide
Executive Summary & Immediate Action
Do not dispose of this compound down the drain. Although 5-chloro-1H-indole-7-carboxylic acid contains a carboxylic acid moiety, its disposal is dictated by its halogenated (chlorine) content and aromatic structure.[1] It must be segregated as Halogenated Organic Waste .
Failure to segregate this compound from non-halogenated solvents or oxidizing agents can result in regulatory fines (EPA/RCRA), damage to incinerator scrubbers, or the formation of toxic byproducts (e.g., dioxins, HCl gas) during thermal destruction.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. This compound possesses dual functionality (acidic and halogenated), which often leads to misclassification by junior researchers.
| Parameter | Data | Operational Implication |
| Chemical Name | 5-Chloro-1H-indole-7-carboxylic acid | |
| CAS Number | 875305-81-0 | Use this for waste manifest labeling. |
| Molecular Formula | C₉H₆ClNO₂ | |
| Molecular Weight | 195.60 g/mol | |
| Acidity (pKa) | ~3.8 - 4.2 (COOH) | Weakly acidic; incompatible with strong bases in storage. |
| Primary Hazard | Irritant (Skin/Eye/Resp) | Requires PPE (Nitrile gloves, safety glasses, fume hood). |
| Waste Class | Halogenated Organic | CRITICAL: Must be incinerated at facilities with HCl scrubbers. |
The "Why" Behind the Protocol
-
Halogen Content: The chlorine atom at the 5-position survives standard combustion. If incinerated in a facility designed only for non-halogenated waste, it generates hydrochloric acid (HCl), which corrodes equipment, and can catalyze the formation of polychlorinated dibenzodioxins (dioxins).
-
Indole Reactivity: Indoles are electron-rich. Mixing them with strong oxidizers (e.g., fuming nitric acid, peroxides) in a waste container can lead to rapid, exothermic decomposition and potential container rupture.
Disposal Workflow & Segregation
Follow this self-validating workflow to determine the correct waste stream.
Scenario A: Solid Waste (Excess Powder)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Labeling: Mark clearly as "Hazardous Waste - Solid - Halogenated Organic."
-
Content: List the full chemical name and CAS number (875305-81-0).
-
Segregation: Do not mix with oxidizing solids (e.g., permanganates, nitrates).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
The solvent determines the path, but the presence of the solute (5-chloro-1H-indole-7-carboxylic acid) overrides "Non-Halogenated" classification.
-
If dissolved in Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate):
-
Protocol: The entire mixture must now be classified as Halogenated Solvent Waste .
-
Reasoning: Even trace amounts of the chlorinated indole contaminate the bulk solvent, rendering it unsuitable for fuel blending (a common, cheaper disposal method for non-halogens).
-
-
If dissolved in Halogenated Solvent (e.g., DCM, Chloroform):
-
Protocol: Dispose in standard Halogenated Waste carboy.
-
Scenario C: Aqueous Waste (Basic Extractions)
-
Protocol: If the compound was extracted into an aqueous base (e.g., NaOH), the solution contains the carboxylate salt.
-
Action: Do NOT neutralize and pour down the sink. Collect as Aqueous Waste with Toxic Organics .
-
Reasoning: Municipal water treatment plants cannot effectively degrade chlorinated aromatics; they pass through to the environment or accumulate in biosolid sludge.
Decision Logic Diagram (DOT)
The following diagram visualizes the decision-making process to ensure zero errors in stream selection.
Figure 1: Waste stream decision tree for 5-chloro-1H-indole-7-carboxylic acid. Note that non-halogenated solvents become halogenated waste streams once this compound is introduced.
Regulatory & Compliance Context (EPA/RCRA)
While this specific isomer is not typically listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists by name, it falls under the "Characteristic" waste definitions:
-
Generator Responsibility: Under RCRA (40 CFR 262.11), the researcher is responsible for determining if a waste is hazardous.
-
Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride, the waste carries an F001/F002 code.
-
Destruction Method: The ultimate disposal facility will utilize High-Temperature Incineration (typically >1100°C) with secondary combustion chambers and acid gas scrubbing systems to ensure complete mineralization of the chlorinated ring.
Self-Validation Checklist before Closing Waste Container:
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved October 26, 2023, from [Link]
-
PubChem. (2025).[2][3] Compound Summary: 5-Chloroindole (Structural Analog Hazards). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
A Senior Application Scientist's Guide to Handling 5-chloro-1H-indole-7-carboxylic Acid: Personal Protective Equipment and Safety Protocols
Welcome to your essential guide for the safe handling of 5-chloro-1H-indole-7-carboxylic acid (CAS 875305-81-0). As a key building block in medicinal chemistry and drug discovery, the integrity of your research and, more importantly, your personal safety, depends on a robust and well-informed approach to chemical handling.[1] This document moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation. We will delve into the why behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Hazard Profile: An Evidence-Based Assessment
While a specific, publicly available Safety Data Sheet (SDS) for 5-chloro-1H-indole-7-carboxylic acid is not readily found, a reliable hazard profile can be constructed by examining structurally analogous compounds. Substituted indole carboxylic acids and chloro-indoles consistently present a clear set of potential hazards.[2][3][4]
Key Anticipated Hazards:
-
Acute Oral Toxicity: Assumed to be harmful if swallowed, based on data from similar molecules.[2][3][5]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[3][4][6]
-
Serious Eye Irritation: The compound is expected to cause serious eye irritation upon contact.[3][4][5]
-
Respiratory Tract Irritation: As a solid powder, inhalation of dust may cause respiratory irritation.[3][4][6][7]
The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach where all potential routes of exposure—inhalation, ingestion, and skin/eye contact—are effectively blocked.[2]
The Hierarchy of Controls: A Foundational Safety Principle
Before we even discuss Personal Protective Equipment (PPE), it's crucial to understand that PPE is the last line of defense. A truly safe laboratory environment prioritizes eliminating or engineering out hazards first. This principle is known as the Hierarchy of Controls.[8][9]
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
-
Elimination/Substitution: In a research context, substituting this specific molecule might not be feasible.
-
Engineering Controls: This is your primary barrier. Always handle 5-chloro-1H-indole-7-carboxylic acid inside a certified chemical fume hood to control dust and vapors.[10] Ensure safety showers and eye wash stations are accessible and tested.[10]
-
Administrative Controls: This includes robust training, clear standard operating procedures (SOPs), and proper labeling. Do not eat, drink, or smoke in areas where this chemical is handled.[2][5][11]
-
Personal Protective Equipment (PPE): This is the focus of our guide—the essential barrier between you and the chemical, used in conjunction with higher-level controls.
Personal Protective Equipment (PPE): Your Essential Barrier
Based on the hazard profile, the following PPE is mandatory for handling 5-chloro-1H-indole-7-carboxylic acid.
| Protection Type | Required Equipment | Rationale and Key Specifications |
| Eye and Face Protection | Chemical Safety Goggles with side shields. Use a Face Shield over goggles when a splash hazard exists. | Protects against dust particles and splashes, preventing serious eye irritation.[10][11][12][13] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile Gloves | Nitrile provides good resistance to a range of chemicals and is a suitable choice for handling this solid compound.[12][13] Always check gloves for perforations before use and remove them before leaving the lab area. |
| Body Protection | Laboratory Coat (fully buttoned) | Provides a removable barrier to protect skin and personal clothing from contamination.[10][11] |
| Respiratory Protection | N95-rated Respirator (or equivalent) | Recommended when weighing the powder outside of a dedicated containment balance or when there is a risk of generating dust.[8][11] A surgical mask offers no protection from chemical dust.[8] |
| Foot Protection | Closed-toe Shoes | Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[14] |
Operational Plans: Step-by-Step Protocols
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (Lab coat, nitrile gloves, safety goggles). If not using a containment balance, an N95 respirator is required.
-
Engineering Control: Perform all weighing and initial solvent addition activities within a certified chemical fume hood to minimize inhalation exposure.
-
Procedure: a. Place a weigh boat on the analytical balance and tare. b. Carefully transfer the desired amount of 5-chloro-1H-indole-7-carboxylic acid to the weigh boat using a clean spatula. Minimize dust generation.[7] c. Transfer the solid to your target vessel. d. Add the solvent slowly to dissolve the solid, minimizing splashing.
-
Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth before removing from the fume hood. Dispose of the weigh boat and cloth as solid chemical waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the appropriate waste bin.
Protocol 2: Spill Response and Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area.
-
Assess: Don your full PPE, including an N95 respirator.
-
Containment (for solids): a. Gently cover the spill with absorbent pads or a dry, inert material like sand or vermiculite to prevent dust from becoming airborne. b. Do NOT use water to clean up the dry powder as this may create a slurry that is harder to manage.
-
Cleanup: a. Carefully sweep or vacuum (with HEPA filter) the material and place it into a labeled, sealed container for hazardous waste.[7] b. Wash the spill area with soap and water, and wipe dry.[7]
-
Disposal: Dispose of all cleanup materials as hazardous waste. Remove and dispose of contaminated clothing and gloves.[7][11]
Disposal Plan: Ensuring a Safe End-of-Life
All materials contaminated with 5-chloro-1H-indole-7-carboxylic acid must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[6]
Follow all local, state, and federal regulations for the disposal of chemical waste.[2][3][11] If you are unsure, consult your institution's Environmental Health and Safety (EHS) department.
By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
OnSite-Health & Safety. (n.d.). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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- 1. 5-Chloro-1H-indole-7-carboxylic Acid|CAS 875305-81-0 [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Documents [merckmillipore.com]
- 7. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pppmag.com [pppmag.com]
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- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
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- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
